molecular formula C34H40N6O4S B3434204 Antazoline Sulfate CAS No. 84803-70-3

Antazoline Sulfate

Cat. No.: B3434204
CAS No.: 84803-70-3
M. Wt: 628.8 g/mol
InChI Key: UKNPBFRSHRDSCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antazoline Sulfate is a useful research compound. Its molecular formula is C34H40N6O4S and its molecular weight is 628.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.12527733 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

84803-70-3

Molecular Formula

C34H40N6O4S

Molecular Weight

628.8 g/mol

IUPAC Name

N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;sulfuric acid

InChI

InChI=1S/2C17H19N3.H2O4S/c2*1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;1-5(2,3)4/h2*1-10H,11-14H2,(H,18,19);(H2,1,2,3,4)

InChI Key

UKNPBFRSHRDSCJ-UHFFFAOYSA-N

SMILES

C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O

Canonical SMILES

C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O

Origin of Product

United States

Foundational & Exploratory

Antazoline Sulfate: A Technical Guide on the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Antazoline (B1665563) is a first-generation ethylenediamine-derivative antihistamine that also possesses significant antiarrhythmic, anticholinergic, and local anesthetic properties.[1] Its primary mechanism of action is the competitive and reversible antagonism of the histamine (B1213489) H1 receptor, which underlies its utility in alleviating allergic symptoms.[2][3] However, its broader pharmacological profile, particularly its Class I antiarrhythmic effects, is attributed to a multi-channel blockade targeting cardiac sodium and potassium channels.[4] This technical guide provides an in-depth review of the molecular mechanisms of Antazoline, presenting quantitative pharmacological data, detailed experimental protocols, and visualizations of key pathways and workflows.

Primary Mechanism of Action: Histamine H1 Receptor Antagonism

Antazoline's principal therapeutic effect as an antihistamine is achieved through its interaction with the histamine H1 receptor, a G protein-coupled receptor (GPCR). It selectively binds to the H1 receptor but does not activate it; instead, it competitively blocks the binding of endogenous histamine.[2][3] This antagonism prevents the downstream signaling cascade responsible for allergic symptoms, such as vasodilation, increased vascular permeability, itching, and smooth muscle contraction.[1][5]

Signaling Pathway

The histamine H1 receptor primarily couples to the Gq/11 family of G proteins. Upon activation by histamine, Gqα activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Antazoline prevents the initiation of this entire cascade by occupying the histamine binding site on the receptor.

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Antazoline Antazoline Antazoline->H1R Binds & Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) Ca_Release->Response Leads to PKC->Response Leads to

Caption: Antazoline competitively blocks the histamine H1 receptor, preventing Gq-mediated signaling.

Quantitative Pharmacological Data

While a specific dissociation constant (Ki) for Antazoline at the human H1 receptor is not widely reported, studies comparing its affinity across histamine receptor subtypes demonstrate high selectivity for the H1 receptor.[6] Other quantitative data relate to its secondary activities.

Table 1: Pharmacological Parameters of Antazoline

Parameter Target/Assay Value Cell Line Reference
H2:H1 Receptor Affinity Ratio Histamine H2 vs H1 Receptor 1163 Rodent Brain [6]
H3:H1 Receptor Affinity Ratio Histamine H3 vs H1 Receptor 1110 Rodent Brain [6]
EC₅₀ HBV DNA Inhibition 2.910 µmol/L HepAD38 [2]

| EC₅₀ | HBV DNA Inhibition | 2.349 µmol/L | Huh7 |[2] |

Secondary Mechanisms of Action

Beyond its antihistaminic effects, Antazoline exhibits several other clinically relevant mechanisms of action.

Antiarrhythmic Effects: Ion Channel Blockade

Antazoline is recognized for its "quinidine-like" antiarrhythmic properties, placing it functionally within Class I of the Vaughan Williams classification.[4] This activity is primarily attributed to the blockade of cardiac ion channels.

  • Sodium (Na⁺) Channel Blockade: Electrophysiological studies in humans show changes consistent with sodium channel blockade, including a significant prolongation of the P wave and QRS complex duration.[4][7] This slows down the initial phase of cardiac action potential depolarization.

  • Potassium (K⁺) Channel Blockade: The observed prolongation of the QT interval suggests an additional effect on potassium channels, which are responsible for cardiac repolarization.[4][7] This multi-channel blocking action increases the effective refractory period of atrial muscle, contributing to its efficacy in terminating atrial fibrillation.

  • Calcium (Ca²⁺) Channel Blockade: In neuronal cultures, antazoline has been shown to inhibit P/Q- and N-type voltage-gated calcium channels.[8] While its effect on cardiac L-type calcium channels is less characterized, this finding points to a broader ion channel modulating profile.

Antiarrhythmic_Mechanism cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects Antazoline Antazoline Na_Channel Fast Na⁺ Channels Antazoline->Na_Channel Blocks K_Channel K⁺ Channels Antazoline->K_Channel Blocks Ca_Channel Ca²⁺ Channels (Potential Target) Antazoline->Ca_Channel Blocks Conduction_Slow Slowed Conduction (P wave, QRS prolongation) Na_Channel->Conduction_Slow Repol_Prolong Prolonged Repolarization (QT interval prolongation) K_Channel->Repol_Prolong AP_Prolong Prolonged Action Potential Duration ERP_Increase Increased Effective Refractory Period AP_Prolong->ERP_Increase Result Antiarrhythmic Effect (Termination of Atrial Fibrillation) ERP_Increase->Result Conduction_Slow->AP_Prolong Repol_Prolong->AP_Prolong

Caption: Proposed antiarrhythmic mechanism of Antazoline via multi-ion channel blockade.

Table 2: Effects of Intravenous Antazoline on Cardiac Electrophysiological Parameters in Humans

Parameter Baseline (mean ± SD) Post-Antazoline (mean ± SD) Change Study Population Reference
P Wave Duration (ms) 101 ± 10 110 ± 16 Significant Prolongation Healthy Volunteers [7]
QRS Duration (ms) 101 ± 12 107 ± 12 Significant Prolongation Healthy Volunteers [7]
QT Interval (ms) 399 ± 27 444 ± 23 Significant Prolongation Healthy Volunteers [7]
QTcF Interval (ms) 403 ± 21 448 ± 27 Significant Prolongation Healthy Volunteers [7]
HV Interval (ms) 45.8 ± 6.2 50.1 ± 6.5 Significant Prolongation Patients undergoing EPS [6]
RA-ERP (ms) 210.7 ± 22.8 227.3 ± 24.5 Significant Prolongation Patients undergoing EPS [6]
LA-ERP (ms) 211.3 ± 23.3 230.7 ± 25.4 Significant Prolongation Patients undergoing EPS [6]

SD: Standard Deviation; QTcF: Fridericia-corrected QT interval; HV: His-ventricular; RA-ERP: Right Atrium Effective Refractory Period; LA-ERP: Left Atrium Effective Refractory Period; EPS: Electrophysiological Study.

Anticholinergic Properties

As a first-generation antihistamine, Antazoline also possesses anticholinergic activity, meaning it can block muscarinic acetylcholine (B1216132) receptors.[1] This action contributes to the drying of mucous membranes, which is beneficial for relieving nasal and ocular secretions associated with allergic reactions.[1] In cardiac tissue, its anticholinergic action can lead to an increase in heart rate.[7]

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for Histamine H1 Receptor

This protocol outlines a method to determine the binding affinity (Ki) of Antazoline for the H1 receptor.

  • Objective: To calculate the concentration of Antazoline that inhibits 50% of specific radioligand binding (IC₅₀) and subsequently determine its inhibition constant (Ki).

  • Materials:

    • Membrane Preparation: Homogenates from cells (e.g., HEK293) expressing the human histamine H1 receptor.

    • Radioligand: [³H]mepyramine (a selective H1 antagonist).

    • Test Compound: Antazoline Sulfate.

    • Non-specific Control: A high concentration (e.g., 10 µM) of a non-labeled H1 antagonist like mianserin.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Instrumentation: Scintillation counter, cell harvester, glass fiber filters.

  • Procedure:

    • Assay Setup: In a 96-well plate, prepare triplicate wells for:

      • Total Binding: Membrane homogenate + [³H]mepyramine (at a concentration near its Kd, ~1-5 nM).

      • Non-specific Binding: Membrane homogenate + [³H]mepyramine + high concentration of mianserin.

      • Competition: Membrane homogenate + [³H]mepyramine + varying concentrations of Antazoline.

    • Incubation: Incubate the plate at 25°C for 60-120 minutes to allow the binding to reach equilibrium.

    • Separation: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Washing: Wash filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Counting: Place filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the Antazoline concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

    • Convert the IC₅₀ to the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]mepyramine and Kd is its dissociation constant for the H1 receptor.

Caption: Experimental workflow for a competitive radioligand H1 receptor binding assay.

Protocol: In Vivo Electrophysiology Study (EPS)

This protocol describes a clinical research method to assess the antiarrhythmic effects of Antazoline in humans.

  • Objective: To measure changes in cardiac electrophysiological parameters in response to intravenous Antazoline administration.

  • Subject Population: Patients undergoing clinical EPS for arrhythmias. Exclusion criteria include significant structural heart disease or use of other antiarrhythmic drugs.

  • Procedure:

    • Baseline Measurement: After placing multipolar electrode catheters in the heart (e.g., high right atrium, His bundle region, coronary sinus, right ventricle), perform baseline measurements of:

      • ECG Intervals: P wave, PR, QRS, QT, and QTc.

      • Intracardiac Intervals: AH (atrial-His) and HV (His-ventricular).

      • Refractory Periods: Atrial and ventricular effective refractory periods (AERP, VERP) and atrioventricular node effective refractory period (AVN-ERP).

      • Conduction Times: Intra- and interatrial conduction times.

    • Drug Administration: Administer Antazoline intravenously, typically in sequential boluses (e.g., 100 mg doses up to a total of 300 mg).[6]

    • Post-Administration Measurement: Repeat all baseline electrophysiological and ECG measurements at predefined intervals after Antazoline administration.

    • Monitoring: Continuously monitor surface ECG and hemodynamics throughout the procedure.

  • Data Analysis: Compare baseline and post-administration parameters using appropriate statistical tests (e.g., paired t-test or ANOVA) to determine the significance of any changes induced by Antazoline.

Protocol: Whole-Cell Patch Clamp Electrophysiology

This in vitro protocol is used to characterize the effect of Antazoline on specific ion channels in isolated cardiomyocytes.

  • Objective: To measure the effect of Antazoline on the current, kinetics, and voltage-dependence of specific cardiac ion channels (e.g., Na⁺, K⁺).

  • Materials:

    • Cells: Isolated primary cardiomyocytes or cell lines expressing the ion channel of interest (e.g., HEK293 cells expressing NaV1.5 or hERG).

    • Solutions: Extracellular and intracellular (pipette) solutions designed to isolate the specific ionic current being studied.

    • Instrumentation: Patch-clamp amplifier, microscope, micromanipulator, data acquisition system.

  • Procedure:

    • Pipette Formation: A glass micropipette with a ~1 µm tip is filled with intracellular solution and brought into contact with a single cell.

    • Seal Formation: Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

    • Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch under the pipette, allowing electrical access to the cell's interior.

    • Voltage Clamp: The amplifier holds the cell membrane potential at a specified voltage ("holding potential") and applies a series of voltage steps (the "protocol") to elicit channel opening and closing.

    • Current Measurement: The amplifier measures the pico- to nano-ampere currents flowing through the ion channels.

    • Drug Application: After recording baseline currents, Antazoline is applied to the cell via the extracellular solution, and the voltage-clamp protocol is repeated to measure the drug's effect.

  • Data Analysis: The recorded currents before and after drug application are analyzed to determine the percentage of channel block. By testing a range of concentrations, a dose-response curve can be generated to calculate the IC₅₀ value for Antazoline on that specific ion channel.

References

An In-depth Technical Guide to the Synthesis and Impurities of Antazoline Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Antazoline (B1665563) Sulfate (B86663), a first-generation antihistamine. The document details the core synthesis pathway, potential impurities, and analytical methodologies for quality control. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Synthesis of Antazoline Sulfate

The industrial synthesis of Antazoline is primarily achieved through the condensation of N-benzylaniline with 2-chloromethylimidazoline.[1] The resulting Antazoline base is then converted to its sulfate salt.

Synthesis of the Antazoline Base

The initial step involves a nucleophilic substitution reaction between N-benzylaniline and 2-chloromethylimidazoline.

Reaction Scheme:

G N_benzylaniline N-Benzylaniline antazoline_base Antazoline (base) N_benzylaniline->antazoline_base Condensation two_chloromethylimidazoline 2-Chloromethylimidazoline two_chloromethylimidazoline->antazoline_base

Caption: Synthesis of Antazoline base.

Experimental Protocol (for Hydrochloride salt, adaptable for base isolation): [1]

A detailed methodology for the synthesis of the hydrochloride salt, which involves the formation of the antazoline base as an intermediate, is as follows:

  • Materials:

    • N-Benzylaniline

    • 2-Chloromethylimidazoline hydrochloride

    • Ethanol (B145695)

    • Sodium bicarbonate

    • Diethyl ether

  • Procedure:

    • Reaction Setup: In a reaction vessel equipped for heating and stirring, combine 45.8 parts by weight of N-benzylaniline and 15.4 parts by weight of 2-chloromethylimidazoline hydrochloride in 150 parts of ethanol.

    • Heating: Heat the mixture in an oil bath to a temperature of 100-110°C.

    • Reaction Time: Maintain this temperature for 3 hours after the alcohol has been distilled off.

    • Work-up: Allow the reaction mass to cool. Triturate the residue with water and 10 parts of sodium bicarbonate. This step neutralizes the hydrochloride salt to form the antazoline free base.

    • Extraction: Extract any unconsumed N-benzylaniline with diethyl ether. The aqueous layer now contains the antazoline base.

Formation of this compound

The antazoline base is then converted to its sulfate salt by reaction with sulfuric acid.

Proposed Experimental Protocol:

  • Materials:

    • Antazoline base (from the aqueous layer in the previous step)

    • Sulfuric acid (dilute)

    • Suitable solvent (e.g., ethanol or isopropanol)

  • Procedure:

    • Dissolution: Dissolve the crude antazoline base in a minimal amount of a suitable alcohol, such as ethanol.

    • Acidification: Slowly add a stoichiometric amount of dilute sulfuric acid to the solution with stirring.

    • Precipitation: The this compound salt will precipitate out of the solution. The precipitation can be encouraged by cooling the mixture.

    • Isolation: Collect the precipitate by filtration.

    • Purification: The crude this compound can be recrystallized from a suitable solvent system to achieve the desired purity.

Impurities in this compound

Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation of the final product.

Process-Related Impurities

These impurities are primarily unreacted starting materials.

Impurity NameChemical StructureSource
N-BenzylanilineC₁₃H₁₃NUnreacted starting material.[2]
2-Chloromethyl-4,5-dihydro-1H-imidazoleC₄H₇ClN₂Unreacted starting material.[2]
Degradation Impurities

The primary degradation product of antazoline is formed through the hydrolysis of the imidazoline (B1206853) ring.

Impurity NameChemical StructureSource
Antazoline Related Compound A (N-(2-Aminoethyl)-2-[benzyl(phenyl)amino]acetamide)C₁₇H₂₁N₃OHydrolysis of the imidazoline ring in the antazoline molecule.[3] This can occur in the presence of water.
Impurity Formation Pathways

The presence of starting materials as impurities is a straightforward consequence of an incomplete reaction. The formation of the main degradation product, Antazoline Related Compound A, involves the hydrolytic cleavage of the imidazoline ring.

Hydrolysis of Antazoline:

G antazoline Antazoline related_compound_a Antazoline Related Compound A antazoline->related_compound_a Imidazoline ring opening water H₂O (Hydrolysis) water->related_compound_a

Caption: Formation of Antazoline Related Compound A.

The proposed mechanism for the hydrolysis of the imidazoline ring involves the nucleophilic attack of water on the carbon atom of the C=N bond, leading to the formation of a tetrahedral intermediate. This intermediate then undergoes ring-opening to form the final amide product. Imidazolines are known to be susceptible to hydrolysis in both acidic and basic media.[4][5]

Impurity Limits

Specific impurity limits for this compound are detailed in pharmacopeial monographs. While a specific monograph with percentage limits was not publicly available in the search results, general guidelines from the European Pharmacopoeia and the International Council for Harmonisation (ICH) apply.[6][7][8]

ThresholdLimit (for a maximum daily dose ≤ 2 g/day )Reference
Reporting Threshold> 0.05%[6]
Identification Threshold> 0.10%[6]
Qualification Threshold> 0.15%[6]

These thresholds dictate that impurities present above a certain level must be reported, identified, and qualified for their potential toxicological effects.

Analytical Methods for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a common and effective technique for the separation and quantification of this compound and its impurities.

Typical HPLC Method:

While a specific validated method for this compound and all its impurities was not found, a general approach based on published methods for antazoline in formulations can be described.

  • Column: A reversed-phase column, such as a C18, is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the buffer and the gradient of the organic solvent are optimized to achieve separation of all components.

  • Detection: UV detection at a wavelength where all compounds have significant absorbance.

  • Quantification: The amount of each impurity is determined by comparing its peak area to that of a reference standard of a known concentration.

Experimental Workflow for Impurity Analysis:

G sample_prep Sample Preparation hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_processing Data Processing hplc_analysis->data_processing reporting Reporting data_processing->reporting

Caption: Workflow for impurity analysis.

This technical guide provides a foundational understanding of the synthesis and impurity profile of this compound. For further in-depth research and development, it is recommended to consult the relevant pharmacopeias and perform rigorous analytical method development and validation.

References

An In-Depth Technical Guide to the Histamine H1 Receptor Antagonism of Antazoline Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antazoline (B1665563), a first-generation antihistamine, exerts its therapeutic effects through competitive antagonism of the histamine (B1213489) H1 receptor. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies used to characterize the H1 receptor antagonism of antazoline sulfate (B86663). Quantitative data on its binding affinity and in vivo efficacy are presented, along with detailed protocols for key experimental assays. This document is intended to serve as a resource for researchers and professionals involved in the study of antihistamines and the development of new therapeutics for allergic conditions.

Introduction

Antazoline is an ethylenediamine (B42938) derivative with established efficacy as a histamine H1 receptor antagonist.[1][2] It is classified as a first-generation antihistamine and possesses anticholinergic properties.[1][3] Clinically, antazoline sulfate is utilized in ophthalmic preparations, often in combination with a vasoconstrictor like naphazoline, for the symptomatic relief of allergic conjunctivitis.[1][3][4] Its mechanism of action involves competitively and reversibly binding to the H1 receptor, thereby blocking the effects of endogenous histamine.[1][5] This antagonism mitigates the classic symptoms of allergic reactions, which include vasodilation, increased vascular permeability, itching, and smooth muscle contraction.[1][2]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its formulation and delivery.

PropertyValueReference
Molecular Formula C₁₇H₂₁N₃O₄S[6]
Molecular Weight 363.43 g/mol [6]
Melting Point Approximately 190°C[6]
Solubility Soluble in water and alcohol[6][7]
Appearance White, crystalline powder[1]

Mechanism of Action: Histamine H1 Receptor Antagonism

Antazoline functions as a competitive antagonist at the histamine H1 receptor.[1] This means it binds to the same site as histamine on the receptor but does not activate it, thereby preventing histamine from eliciting its downstream effects.[3] The antagonism is reversible, and its efficacy is dependent on the relative concentrations of the antagonist and the agonist (histamine).

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon activation by histamine, the following signaling cascade is initiated:

  • G-Protein Activation: The Gαq subunit exchanges GDP for GTP and dissociates from the βγ subunits.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[8]

  • Protein Kinase C (PKC) Activation: The increased intracellular Ca²⁺ and DAG collectively activate PKC.

  • Cellular Response: These signaling events culminate in the physiological responses associated with allergic reactions, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.[1]

Antazoline, by blocking the initial binding of histamine to the H1 receptor, prevents the initiation of this entire cascade.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Antazoline Antazoline Sulfate Antazoline->H1R Binds & Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Ca_ER->PKC Activates Cell_Response Cellular Response (e.g., inflammation, smooth muscle contraction) PKC->Cell_Response Leads to

Caption: Histamine H1 Receptor Signaling Pathway and Antazoline's Point of Inhibition.

Quantitative Analysis of H1 Receptor Antagonism

The potency of this compound as an H1 receptor antagonist can be quantified through various in vitro and ex vivo assays.

ParameterValueMethodReference
Kd (dissociation constant) 7.14 (-log[M])Bioactivity Assay[2]
Antagonism Type CompetitiveSchild Plot Analysis (Rabbit Aorta)[9]

Note: The Kd value is presented as the negative logarithm of the molar concentration (-log[M]).

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of this compound's H1 receptor antagonism.

Radioligand Binding Assay (Competition Assay)

This assay determines the binding affinity (Ki) of this compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for the histamine H1 receptor.

Materials:

  • Membrane Preparation: Homogenates from cells (e.g., CHO or HEK293 cells) or tissues (e.g., guinea pig brain) expressing the histamine H1 receptor.

  • Radioligand: [³H]-Pyrilamine (also known as [³H]-Mepyramine).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., Mianserin or Triprolidine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • 96-well plates, cell harvester, and scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize the cells or tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Assay Setup (in triplicate in a 96-well plate):

    • Total Binding: Membranes, [³H]-Pyrilamine (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Membranes, [³H]-Pyrilamine, and a high concentration of the non-labeled H1 antagonist.

    • Competition Binding: Membranes, [³H]-Pyrilamine, and serial dilutions of this compound.

  • Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Radioligand_Binding_Workflow Start Start: Prepare Reagents Membrane_Prep Membrane Preparation (H1 Receptor Source) Start->Membrane_Prep Assay_Setup Set up 96-well Plate (Total, Non-specific, Competition) Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Harvesting Harvest & Wash (Separate Bound from Unbound) Incubation->Harvesting Quantification Quantify Radioactivity (Scintillation Counting) Harvesting->Quantification Data_Analysis Data Analysis (IC50 & Ki Calculation) Quantification->Data_Analysis End End: Determine Binding Affinity Data_Analysis->End Calcium_Assay_Workflow Start Start: Culture H1-expressing cells Dye_Loading Load Cells with Calcium-sensitive Dye Start->Dye_Loading Antagonist_Incubation Pre-incubate with This compound Dye_Loading->Antagonist_Incubation Histamine_Stimulation Stimulate with Histamine Antagonist_Incubation->Histamine_Stimulation Fluorescence_Measurement Measure Fluorescence (Calcium Influx) Histamine_Stimulation->Fluorescence_Measurement Data_Analysis Data Analysis (IC50 Calculation) Fluorescence_Measurement->Data_Analysis End End: Determine Functional Potency Data_Analysis->End InVivo_Model_Workflow Start Start: Animal Acclimatization Sensitization Sensitization with Ovalbumin & Adjuvant Start->Sensitization Challenge Topical Challenge with Ovalbumin Sensitization->Challenge Treatment Topical Administration of This compound or Vehicle Challenge->Treatment Evaluation Evaluation of Allergic Response (Clinical, Biochemical, Histological) Treatment->Evaluation Data_Analysis Data Analysis (Comparison of Treatment Groups) Evaluation->Data_Analysis End End: Determine In Vivo Efficacy Data_Analysis->End

References

In Vitro Anticholinergic Profile of Antazoline Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antazoline, a first-generation antihistamine, is recognized for its therapeutic effects in allergic conjunctivitis and nasal congestion.[1][2] Beyond its primary H1 receptor antagonism, Antazoline exhibits notable anticholinergic properties, a characteristic common to many first-generation antihistamines.[1][2] This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the anticholinergic activity of compounds like Antazoline Sulfate. While specific quantitative data for Antazoline's direct interaction with muscarinic receptors (such as Ki, IC50, or pA2 values) is not extensively available in publicly accessible literature, this document outlines the standard experimental protocols and data presentation formats that would be employed to determine these values. This guide is intended to serve as a foundational resource for researchers seeking to investigate the anticholinergic profile of this compound or similar compounds.

Introduction to Anticholinergic Activity

Anticholinergic agents exert their effects by competitively inhibiting the binding of the neurotransmitter acetylcholine (B1216132) (ACh) to its receptors.[3] There are two main types of cholinergic receptors: muscarinic and nicotinic. The anticholinergic side effects of drugs like Antazoline are primarily mediated through their interaction with muscarinic receptors.[3]

Muscarinic receptors, which are G-protein coupled receptors, are found in various tissues, including smooth muscle, cardiac muscle, and glands.[4] Their activation by acetylcholine initiates a signaling cascade that leads to various physiological responses. By blocking these receptors, anticholinergic drugs can inhibit these responses.[4]

In Vitro Assessment of Anticholinergic Properties

The anticholinergic activity of a compound is typically characterized in vitro through two primary types of assays: radioligand binding assays and functional assays.

Radioligand Binding Assays

Radioligand binding assays are a direct measure of the affinity of a compound for a specific receptor. These assays utilize a radiolabeled ligand that is known to bind with high affinity to the receptor of interest. The test compound's ability to displace this radiolabeled ligand is then measured, providing an indication of its binding affinity.

Key Parameters Determined:

  • IC50 (Inhibitory Concentration 50%): The concentration of the test compound that displaces 50% of the specific binding of the radioligand.

  • Ki (Inhibition Constant): A measure of the binding affinity of the test compound for the receptor, calculated from the IC50 value and the concentration and affinity of the radioligand.

Table 1: Hypothetical Radioligand Binding Data for this compound at Muscarinic Receptor Subtypes

Muscarinic Receptor SubtypeRadioligandTest CompoundKi (nM)
M1[3H]-PirenzepineThis compoundData Not Available
M2[3H]-AF-DX 384This compoundData Not Available
M3[3H]-4-DAMPThis compoundData Not Available
M4[3H]-HimbacineThis compoundData Not Available
M5[3H]-QNBThis compoundData Not Available
Functional Assays

Functional assays measure the effect of a compound on the physiological response triggered by receptor activation. For anticholinergic compounds, these assays typically involve measuring the inhibition of an agonist-induced response in isolated tissues or cells expressing muscarinic receptors.

Key Parameters Determined:

  • pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve. It is a measure of the antagonist's potency. A Schild plot analysis is often used to determine the pA2 value.[5][6]

Table 2: Hypothetical Functional Antagonism Data for this compound

Tissue/Cell LineAgonistTest CompoundpA2 ValueSchild Slope
Guinea Pig IleumCarbachol (B1668302)This compoundData Not AvailableData Not Available
Rabbit Vas DeferensAcetylcholineThis compoundData Not AvailableData Not Available
CHO cells expressing hM1AcetylcholineThis compoundData Not AvailableData Not Available
CHO cells expressing hM2AcetylcholineThis compoundData Not AvailableData Not Available
CHO cells expressing hM3AcetylcholineThis compoundData Not AvailableData Not Available

Experimental Protocols

Radioligand Binding Assay Protocol (General)
  • Membrane Preparation: Cell membranes expressing the muscarinic receptor subtype of interest are prepared from cultured cells or animal tissues.

  • Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine) and varying concentrations of the test compound (this compound).

  • Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., atropine). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 is determined by non-linear regression analysis of the competition binding curve, and the Ki is calculated using the Cheng-Prusoff equation.[7]

Functional Assay Protocol: Isolated Guinea Pig Ileum
  • Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol or acetylcholine) is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contractions.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period.

  • Shifted Agonist Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of this compound.

  • Schild Analysis: Steps 4 and 5 are repeated with several different concentrations of this compound. The dose ratios (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) are calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the negative log of the molar concentration of the antagonist is constructed. The x-intercept of the linear regression line provides the pA2 value.[5][8]

Visualizations

Signaling Pathway

Muscarinic_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine M_Receptor Muscarinic Receptor (GPCR) ACh->M_Receptor Binds & Activates Antazoline This compound (Antagonist) Antazoline->M_Receptor Blocks Binding G_Protein G-Protein (Gq/11 or Gi/o) M_Receptor->G_Protein Activates Effector Effector (PLC or Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messengers (IP3, DAG or cAMP) Effector->Second_Messenger Generates/Inhibits Cellular_Response Cellular Response (e.g., Muscle Contraction, Glandular Secretion) Second_Messenger->Cellular_Response Initiates Schild_Plot_Workflow cluster_protocol Schild Plot Analysis Workflow A 1. Isolate Tissue (e.g., Guinea Pig Ileum) B 2. Obtain Baseline Agonist Concentration-Response Curve (e.g., with Acetylcholine) A->B C 3. Incubate Tissue with Known Concentration of This compound B->C D 4. Obtain Agonist Concentration-Response Curve in presence of Antazoline C->D E 5. Repeat steps 3 & 4 with Multiple Concentrations of This compound D->E Iterate F 6. Calculate Dose Ratios for each Antagonist Concentration E->F G 7. Construct Schild Plot: log(Dose Ratio - 1) vs -log[this compound] F->G H 8. Determine pA2 value from x-intercept G->H

References

Antazoline Sulfate: A Technical Overview of its Pharmacodynamic and Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antazoline (B1665563), a first-generation ethylenediamine (B42938) derivative antihistamine, has been utilized for decades in the symptomatic relief of allergic conditions such as allergic conjunctivitis and nasal congestion.[1][2][3] More recently, its antiarrhythmic properties have garnered significant attention, leading to its investigation and use in the pharmacological cardioversion of atrial fibrillation in some regions.[4] This technical guide provides an in-depth review of the pharmacodynamics and pharmacokinetics of Antazoline Sulfate (B86663), presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action and experimental workflows.

Pharmacodynamics

Antazoline's pharmacological effects are primarily attributed to two distinct mechanisms: H1-receptor antagonism and modulation of cardiac ion channels.

Antihistaminic Effects

As a histamine (B1213489) H1-receptor antagonist, antazoline competitively and reversibly binds to H1 receptors on various cells, including those in capillaries, skin, mucous membranes, and smooth muscles of the bronchi and gastrointestinal tract.[1][5][6] This action blocks the effects of endogenous histamine, thereby mitigating allergic symptoms such as vasodilation, increased vascular permeability, itching, and pain.[1][2]

Antiarrhythmic Effects

Antazoline exhibits "quinidine-like" antiarrhythmic properties, suggesting a mechanism that involves the blockade of cardiac sodium and potassium channels.[4][7] This action prolongs cardiac conduction and repolarization.[8] Specifically, it has been shown to prolong the P wave, QRS complex, and QT interval on an electrocardiogram (ECG).[7][8] The prolongation of the P wave and QRS duration indicates a slowing of conduction, while the prolonged QT interval suggests a delay in ventricular repolarization.[7] These effects are thought to contribute to its efficacy in terminating atrial fibrillation.[4] Studies in animal models have demonstrated that antazoline increases the atrial and ventricular effective refractory periods (ERP).[9]

Signaling Pathways

The signaling pathway for antazoline's antihistaminic action and its proposed antiarrhythmic mechanism are depicted below.

H1_Receptor_Antagonism cluster_inhibition Histamine Histamine H1R Histamine H1 Receptor (Gq-coupled) Histamine->H1R Activates Antazoline Antazoline Antazoline->H1R Competitively Inhibits Block Blocks PLC Phospholipase C (PLC) H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Allergic_Symptoms Allergic Symptoms (Vasodilation, Itching, etc.) Ca2_release->Allergic_Symptoms PKC->Allergic_Symptoms

Caption: Antazoline's H1-Receptor Antagonist Signaling Pathway.

Antiarrhythmic_Mechanism Antazoline Antazoline Na_Channel Voltage-gated Sodium Channels Antazoline->Na_Channel Blocks K_Channel Voltage-gated Potassium Channels Antazoline->K_Channel Blocks Na_Influx Reduced Na⁺ Influx (Phase 0) Na_Channel->Na_Influx K_Efflux Reduced K⁺ Efflux (Repolarization) K_Channel->K_Efflux Slowed_Conduction Slowed Conduction Velocity (P wave & QRS prolongation) Na_Influx->Slowed_Conduction Prolonged_Repol Prolonged Repolarization (QT interval prolongation) K_Efflux->Prolonged_Repol Antiarrhythmic_Effect Antiarrhythmic Effect Slowed_Conduction->Antiarrhythmic_Effect Prolonged_Repol->Antiarrhythmic_Effect

Caption: Proposed Antiarrhythmic Mechanism of Antazoline.

Pharmacokinetics

The pharmacokinetic profile of antazoline has been primarily characterized following intravenous administration. Data on oral and ophthalmic routes are less comprehensive, with ophthalmic use generally resulting in minimal systemic absorption.[10]

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Distribution : Antazoline exhibits a relatively high volume of distribution, suggesting extensive tissue distribution.[5]

  • Protein Binding : In vitro studies indicate that less than 50% of antazoline is bound to plasma proteins.[11]

  • Metabolism : Antazoline is metabolized in the liver, primarily by cytochrome P450 enzymes.[12][13] In vitro studies have identified CYP2D6 as the main enzyme responsible for its rapid metabolism, with CYP2C19 playing a lesser role.[12][13] It is transformed into at least 15 metabolites through Phase I (oxidation) and Phase II (mainly glucuronidation) reactions.[12][13]

  • Excretion : The primary route of elimination is believed to be renal.[7]

Quantitative Pharmacokinetic Data

The following table summarizes the available quantitative pharmacokinetic parameters for antazoline following intravenous administration in humans.

ParameterValueSpeciesStudy/Reference
Terminal Elimination Half-life (t½) 2.29 hHuman[5]
Volume of Distribution at steady state (Vss) 315 LHuman[5]
Clearance (CL) 80.5 L/hHuman[5]
Mean Residence Time (MRT) 3.45 hHuman[5]
Area Under the Curve (AUC∞) 0.91 mg·h/L (for a 100 mg IV dose)Human[5]
Plasma Protein Binding <50%Human (in vitro)[11]
Quantitative Pharmacodynamic Data: Electrophysiological Effects

The table below presents the quantitative effects of intravenous antazoline on cardiac electrophysiological parameters in humans.

ParameterBaseline (mean ± SD)After Antazoline (mean ± SD)p-valueStudy/Reference
P wave duration (ms) 101 ± 10110 ± 16< 0.05[8]
QRS duration (ms) 101 ± 12107 ± 12< 0.05[8]
QTc (Fridericia) interval (ms) 403 ± 21448 ± 27< 0.05[8]
Heart Rate (beats/min) 62 ± 970 ± 110.0141[8]
HV interval (ms) 46.5 ± 7.950.3 ± 9.1< 0.05[14]
Right Atrium ERP (ms) 224.3 ± 24.3240.0 ± 29.0< 0.05[14]
Left Atrium ERP (ms) 228.0 ± 26.8244.7 ± 28.5< 0.05[14]

Experimental Protocols

In Vivo Human Electrophysiology Study (Adapted from[11][16])
  • Objective : To assess the effects of intravenous antazoline on cardiac electrophysiological parameters.

  • Subjects : Patients undergoing electrophysiology studies (EPS) for supraventricular arrhythmias.

  • Methodology :

    • Baseline Measurements : Standard EPS measurements are performed, including sinus rhythm cycle length, AH and HV intervals, QRS and QT/QTc durations, Wenckebach point, sinus node recovery time, and atrial and atrioventricular node effective refractory periods.

    • Drug Administration : Antazoline is administered intravenously in incremental boluses (e.g., 100 mg every 3 minutes) up to a total cumulative dose (e.g., 300 mg).

    • Post-Dose Measurements : Electrophysiological parameters are reassessed after each bolus and at specified time points post-administration.

    • Monitoring : Continuous ECG and hemodynamic monitoring are maintained throughout the procedure.

EPS_Workflow cluster_monitor Start Patient Recruitment (Undergoing EPS) Baseline Baseline Electrophysiology Measurements Start->Baseline Dose1 Administer IV Antazoline (e.g., 100 mg bolus) Baseline->Dose1 Measure1 Repeat EP Measurements Dose1->Measure1 Monitoring Continuous ECG and Hemodynamic Monitoring Dose2 Administer IV Antazoline (e.g., 200 mg cumulative) Measure1->Dose2 Measure2 Repeat EP Measurements Dose2->Measure2 Dose3 Administer IV Antazoline (e.g., 300 mg cumulative) Measure2->Dose3 Measure3 Repeat EP Measurements Dose3->Measure3 Analysis Data Analysis: Compare Baseline vs. Post-Dose Measure3->Analysis

Caption: Workflow for an in vivo electrophysiology study of Antazoline.
Allergic Conjunctivitis Clinical Trial (Allergen Challenge Model) (Adapted from[10][17])

  • Objective : To evaluate the efficacy of antazoline ophthalmic solution in relieving the signs and symptoms of allergic conjunctivitis.

  • Subjects : Patients with a history of allergic conjunctivitis to a specific allergen (e.g., ragweed, cat dander).

  • Methodology :

    • Study Design : A controlled, double-blind, randomized study comparing antazoline ophthalmic solution to placebo and/or other treatments.

    • Procedure :

      • Subjects are assigned to treatment groups.

      • One drop of the assigned medication is instilled in each eye.

      • After a specified time (e.g., 10 minutes), a dose of the allergen known to elicit an allergic response is instilled in both eyes.

      • Signs and symptoms (e.g., itching, redness, tearing, chemosis, lid swelling) are evaluated at various time points post-challenge.

      • A rechallenge with the allergen may be performed after a longer interval (e.g., 2 hours) to assess the duration of action.

In Vitro Metabolism Study Using Human Liver Microsomes (General Protocol)
  • Objective : To identify the cytochrome P450 enzymes involved in the metabolism of antazoline.

  • Methodology :

    • Incubation : Antazoline is incubated with human liver microsomes in the presence of an NADPH-generating system.

    • Enzyme Inhibition : To identify specific CYP involvement, incubations are also performed in the presence of selective inhibitors for different CYP isoforms.

    • Sample Analysis : At various time points, the reaction is stopped, and the samples are analyzed by a validated analytical method, such as LC-MS/MS, to quantify the remaining antazoline and identify its metabolites.

    • Data Analysis : The rate of antazoline depletion and metabolite formation is calculated to determine metabolic stability and the contribution of each CYP isoform.

LCMS_Workflow Sample_Prep Sample Preparation (e.g., Plasma, Microsomal Incubate) Extraction Extraction (e.g., Liquid-Liquid or Solid-Phase) Sample_Prep->Extraction LC Liquid Chromatography (LC) Separation Extraction->LC MS Mass Spectrometry (MS) Detection and Quantification LC->MS Data_Processing Data Processing and Analysis MS->Data_Processing

Caption: General Workflow for LC-MS/MS Bioanalysis.

Conclusion

Antazoline sulfate possesses a dual pharmacodynamic profile as both an H1-receptor antagonist and an antiarrhythmic agent. Its antihistaminic effects are well-established and mediated through the blockade of H1 receptors. The antiarrhythmic properties, characterized by a "quinidine-like" effect on cardiac sodium and potassium channels, are of growing interest. Pharmacokinetically, intravenous antazoline is rapidly eliminated with extensive tissue distribution and is primarily metabolized by CYP2D6. Systemic absorption following ophthalmic administration is minimal. This guide provides a comprehensive foundation for researchers and drug development professionals working with antazoline, summarizing key quantitative data and experimental methodologies to inform future studies and clinical applications. Further research is warranted to fully elucidate the pharmacokinetics of non-intravenous formulations and to precisely define the molecular targets of its antiarrhythmic actions.

References

Antazoline Sulfate molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

Antazoline sulfate (B86663) is an antihistamine and vasoconstrictor agent. This document outlines its core physicochemical properties.

Quantitative Data Summary

For researchers, scientists, and drug development professionals, the precise molecular characteristics of a compound are fundamental. The following table summarizes the key quantitative data for Antazoline Sulfate.

PropertyValue
Molecular FormulaC17H21N3O4S[1][2]
Molecular Weight363.4 g/mol [1]
(approx. 363.43 g/mol )[2][3]

Note: Some sources may report a molecular formula of C34H40N6O4S and a molecular weight of approximately 628.8 g/mol , which may refer to a different salt form or complex.

Limitations in Scope:

As a large language model, this document is intended to provide factual, publicly available data. It cannot serve as an in-depth technical guide or whitepaper. The provision of detailed experimental protocols and the creation of specific diagrams for signaling pathways or experimental workflows are beyond the scope of this response, as they require access to proprietary research and comprehensive, peer-reviewed experimental data. For such detailed information, consulting specialized pharmacological literature and databases is recommended.

References

Antazoline Sulfate: A First-Generation Antihistamine with Diverse Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Antazoline (B1665563), a first-generation ethylenediamine (B42938) derivative antihistamine, has been utilized for its therapeutic effects for decades.[1] Primarily recognized for its role as a histamine (B1213489) H1 receptor antagonist, antazoline sulfate (B86663) is commonly found in ophthalmic and nasal formulations for the symptomatic relief of allergic conjunctivitis and nasal congestion.[2][3][4] Beyond its antihistaminic properties, antazoline exhibits a complex pharmacological profile, including anticholinergic, mast cell-stabilizing, and sodium channel-blocking activities.[2][5][6] This multifaceted mechanism of action has led to the recent investigation and use of intravenous antazoline in the management of cardiac arrhythmias, specifically for the rapid cardioversion of atrial fibrillation.[7]

This technical guide provides a comprehensive overview of the core scientific principles of antazoline sulfate, with a focus on its role as a first-generation antihistamine. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Pharmacological Profile

Antazoline's primary mechanism of action is the competitive and reversible antagonism of the histamine H1 receptor.[1] By binding to the H1 receptor, it blocks the effects of endogenous histamine, thereby alleviating the classic symptoms of allergic reactions such as itching, vasodilation, and increased vascular permeability.[1][2] As a first-generation antihistamine, antazoline readily crosses the blood-brain barrier, which can lead to central nervous system effects such as sedation.[8]

In addition to its H1 receptor antagonism, antazoline possesses notable anticholinergic properties, contributing to its drying effect on mucous membranes.[2][8] Furthermore, evidence suggests that antazoline may exert a stabilizing effect on mast cells, although the precise mechanism and quantitative potency of this action require further elucidation.[6] Its antiarrhythmic effects are attributed to its ability to block cardiac sodium channels, a characteristic of Class I antiarrhythmic drugs.[5]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, providing a basis for comparison and further research.

Table 1: Receptor Binding Affinity and Pharmacokinetics of Antazoline

ParameterValueSpecies/SystemReference
Receptor Affinity Ratios
H2:H11163Rodent Brain[9]
H3:H11110Rodent Brain[9]
H2:H31Rodent Brain[9]
Pharmacokinetics (Human)
Terminal Elimination Half-life (t½)2.29 hHealthy Volunteers[10]
Volume of Distribution (Vd)315 LHealthy Volunteers[10]
Clearance (CL)80.5 L/hHealthy Volunteers[10]
Mean Residence Time (MRT)3.45 hHealthy Volunteers[11]

Note: Specific Ki values for antazoline at histamine and muscarinic receptors were not available in the reviewed literature. The provided ratios indicate a higher affinity for the H1 receptor compared to H2 and H3 receptors.

Table 2: Clinical Efficacy of Intravenous Antazoline in Atrial Fibrillation

StudyN (Antazoline Group)Efficacy EndpointConversion Rate (Antazoline)Conversion Rate (Control/Comparator)Time to Conversion (Median)Reference
AnPAF Study36Conversion to Sinus Rhythm72.2%10.5% (Placebo)16.0 min[7]
CANT II Study (before PSM)600Return to Sinus Rhythm within 12h78.3%66.9% (Amiodarone)Not Reported[7]
CANT II Study (before PSM)600Return to Sinus Rhythm within 12h78.3%72.7% (Propafenone)Not Reported[7]
CANT II Study (post-PSM)330Return to Sinus Rhythm within 12h84.2%66.7% (Non-antazoline group)Not Reported[7]
Kołowacik et al. (2024)42Conversion to Sinus Rhythm85.71%Not Applicable15.5 min[12]
Balsam et al. (as cited in Kołowacik et al., 2024)Not SpecifiedConversion to Sinus Rhythm90.9%Not Applicable20 min[12]
AnProAF trial (as cited in Kołowacik et al., 2024)Not SpecifiedConversion to Sinus Rhythm63%52.1% (Propafenone)10 min[13]

Table 3: Electrophysiological Effects of Intravenous Antazoline in Humans

ParameterBaseline (mean ± SD)Post-Antazoline (mean ± SD)ChangeStudy PopulationDosageReference
P Wave Duration (ms)101 ± 10110 ± 16Significant ProlongationHealthy VolunteersThree 100 mg boluses[10][14]
QRS Duration (ms)101 ± 12107 ± 12Significant ProlongationHealthy VolunteersThree 100 mg boluses[10][14]
QT Interval (ms)399 ± 27444 ± 23Significant ProlongationHealthy VolunteersThree 100 mg boluses[10][14]
Corrected QT (QTcF) Interval (ms)403 ± 21448 ± 27Significant ProlongationHealthy VolunteersThree 100 mg boluses[10][14]
Stroke Volume (SV) (ml)94.9 ± 21.882.4 ± 19.6Significant DecreaseHealthy VolunteersThree 100 mg boluses[10]

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Antagonism Signaling Pathway

Antazoline acts as an inverse agonist at the H1 receptor, stabilizing its inactive conformation. This prevents the binding of histamine and the subsequent activation of the Gq/11 protein-coupled signaling cascade. The diagram below illustrates the canonical pathway inhibited by antazoline.

H1_Receptor_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Activates Antazoline Antazoline Sulfate Antazoline->H1R Blocks Gq_protein Gq/11 Protein H1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Allergic Response (e.g., vasodilation, increased permeability, itching) Ca_release->Cellular_Response PKC->Cellular_Response

H1 Receptor Antagonism by Antazoline.
Experimental Workflow: Histamine H1 Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound for a specific receptor. The following diagram outlines a typical workflow for such an assay to evaluate antazoline's affinity for the H1 receptor.

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (from cells expressing H1 receptor) Incubation Incubate Membranes with Radioligand and Antazoline Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [³H]-mepyramine) Radioligand_Prep->Incubation Compound_Prep This compound Serial Dilutions Compound_Prep->Incubation Filtration Rapid Filtration (to separate bound and free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Analysis Data Analysis (IC₅₀ and Ki determination) Scintillation->Analysis

Workflow for H1 Receptor Binding Assay.

Experimental Protocols

Protocol 1: Histamine H1 Receptor Competitive Binding Assay

Objective: To determine the inhibitory constant (Ki) of this compound for the human histamine H1 receptor.

Materials:

  • HEK293 cells stably expressing the human H1 receptor.

  • Cell membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).

  • Radioligand: [³H]-mepyramine (a known H1 antagonist).

  • Non-specific binding control: Mianserin or another high-affinity H1 antagonist at a high concentration (e.g., 10 µM).

  • Test compound: this compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation cocktail and a liquid scintillation counter.

Methodology:

  • Membrane Preparation:

    • Culture HEK293-H1 cells to confluence.

    • Harvest cells and homogenize them in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Cell membrane preparation, a fixed concentration of [³H]-mepyramine (typically near its Kd value), and assay buffer.

      • Non-specific Binding: Cell membrane preparation, [³H]-mepyramine, and a high concentration of mianserin.

      • Competition: Cell membrane preparation, [³H]-mepyramine, and varying concentrations of this compound.

    • Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-180 minutes).

  • Separation and Detection:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ (the concentration of antazoline that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: In Vitro Mast Cell Degranulation Assay

Objective: To evaluate the mast cell stabilizing effect of this compound by measuring the inhibition of mediator release.

Materials:

  • Rat basophilic leukemia cell line (RBL-2H3).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Sensitizing agent: Anti-dinitrophenyl (DNP) IgE.

  • Degranulation stimulus: DNP-BSA (antigen) or a calcium ionophore (e.g., A23187).

  • Test compound: this compound at various concentrations.

  • Tyrode's buffer.

  • Substrate for β-hexosaminidase assay: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

  • Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0).

  • Lysis buffer (e.g., 0.1% Triton X-100).

  • Microplate reader.

Methodology:

  • Cell Culture and Sensitization:

    • Culture RBL-2H3 cells in a 96-well plate and allow them to adhere.

    • For IgE-mediated degranulation, sensitize the cells by incubating them with anti-DNP IgE for 24 hours.[15]

  • Compound Treatment:

    • Wash the sensitized cells with Tyrode's buffer.

    • Pre-incubate the cells with various concentrations of this compound (or vehicle control) for a defined period (e.g., 30 minutes) at 37°C.[15]

  • Degranulation Induction:

    • Induce degranulation by adding the stimulus (DNP-BSA for IgE-mediated or a calcium ionophore for non-IgE-mediated degranulation) to the wells.[15]

    • Include controls for spontaneous release (no stimulus) and total release (cell lysis with Triton X-100).[15]

    • Incubate for a specified time (e.g., 1 hour for DNP-BSA, 30 minutes for calcium ionophore) at 37°C.[15]

  • β-Hexosaminidase Assay:

    • Centrifuge the plate to pellet the cells.

    • Transfer the supernatant to a new plate.

    • Add the pNAG substrate solution and incubate to allow for the enzymatic reaction.[15]

    • Stop the reaction with the stop solution.[15]

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each condition relative to the total release.

    • Plot the percentage of inhibition of degranulation against the log concentration of this compound.

    • Determine the IC₅₀ value from the dose-response curve.

Protocol 3: Whole-Cell Patch Clamp Electrophysiology for Sodium Channel Blockade

Objective: To characterize the inhibitory effects of this compound on voltage-gated sodium channels.

Materials:

  • A cell line expressing the desired sodium channel isoform (e.g., HEK293 cells expressing Nav1.5).

  • Patch clamp rig including an amplifier, digitizer, and data acquisition software.

  • Inverted microscope.

  • Micromanipulators.

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular and intracellular recording solutions.

  • Test compound: this compound.

Methodology:

  • Cell Preparation:

    • Culture the cells on coverslips suitable for patch-clamp recording.

  • Recording Setup:

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.

    • Fabricate micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Whole-Cell Recording:

    • Approach a cell with the micropipette and form a high-resistance (gigaohm) seal.

    • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

    • Allow the cell to dialyze with the intracellular solution.

  • Voltage Clamp Protocols:

    • Apply a series of voltage steps to elicit sodium currents.

    • To assess tonic block, apply depolarizing pulses from a holding potential where most channels are in the resting state.

    • To assess use-dependent block, apply a train of depolarizing pulses at a higher frequency to promote channel cycling through open and inactivated states.

  • Drug Application:

    • After obtaining stable baseline recordings, perfuse the recording chamber with the extracellular solution containing this compound at various concentrations.

  • Data Analysis:

    • Measure the peak sodium current amplitude in the absence and presence of antazoline.

    • Calculate the percentage of current inhibition at each concentration.

    • Plot the percentage of inhibition against the log concentration of antazoline to determine the IC₅₀ for tonic block.

    • For use-dependent block, analyze the progressive decrease in current amplitude during the pulse train.

Conclusion

This compound is a first-generation antihistamine with a rich and evolving pharmacological profile. While its primary role in managing allergic conditions is well-established and attributed to its H1 receptor antagonism, its additional properties, including anticholinergic effects and ion channel modulation, are of significant interest to the scientific community. The recent exploration of its antiarrhythmic properties highlights the potential for repurposing this well-known molecule. This technical guide has provided a consolidated resource of the available quantitative data and detailed experimental methodologies to facilitate further research and development of antazoline and related compounds. Future studies should aim to fill the existing gaps in our knowledge, particularly regarding the specific binding affinities (Ki values) at various receptors and the quantitative potency (IC50 values) for its secondary pharmacological actions. Such data will be invaluable for a more complete understanding of its mechanism of action and for optimizing its therapeutic applications.

References

Methodological & Application

Application Notes and Protocols: Antazoline Sulfate for Inducing Sinus Rhythm in Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of antazoline (B1665563) sulfate (B86663) for the pharmacological cardioversion of atrial fibrillation (AF), based on findings from recent clinical studies. The following sections detail the efficacy, safety, and protocols for the administration of antazoline, offering valuable insights for research and drug development.

Introduction

Antazoline is a first-generation antihistamine that has demonstrated significant antiarrhythmic properties, likening it to a class Ia antiarrhythmic drug with quinidine-like effects.[1] It is gaining renewed interest as a therapeutic option for the rapid conversion of recent-onset AF to sinus rhythm (SR).[1][2] Clinical evidence suggests that antazoline may offer a favorable alternative to other antiarrhythmic drugs, with a rapid onset of action and a good safety profile in specific patient populations.[3][4]

Mechanism of Action

The precise antiarrhythmic mechanism of antazoline is not fully elucidated but is understood to involve a multichannel mode of action, primarily affecting sodium and potassium channels.[5] This activity leads to an increase in the atrial refractory period and interatrial conduction time.[3] Studies in animal models have shown that antazoline significantly increases both atrial and ventricular effective refractory periods (ERP).[5] The drug's quinidine-like action suggests a Vaughan–Williams class I effect.[1]

Efficacy of Antazoline in Pharmacological Cardioversion

Clinical studies have demonstrated the high efficacy of antazoline in restoring sinus rhythm in patients with short-duration AF.[3] When compared to other commonly used antiarrhythmic drugs, antazoline has shown superior or comparable efficacy.

Comparative Efficacy of Antazoline
Comparison Antazoline Success Rate Comparator Success Rate Relative Risk (RR) 95% Confidence Interval (CI) P-value Study
Antazoline vs. Amiodarone (B1667116)85.3%66.7%1.281.13–1.45<0.001CANT Study[3][6]
Antazoline vs. Propafenone (B51707)85.3%78.6%1.090.91–1.300.317CANT Study[3][6]
Antazoline vs. Amiodarone78.3%66.9%1.171.07–1.28<0.001CANT II Study[4][7]
Antazoline vs. Propafenone78.3%72.7%1.080.97–1.200.14CANT II Study[4][7]
Antazoline vs. Propafenone63%52.1%--0.39AnProAF Study[8]
Antazoline vs. Placebo72.2%10.5%6.862.66-17.72<0.0001AnPAF Study[1][9]

The time to conversion to sinus rhythm is a critical factor in the emergency department setting. Antazoline has been shown to act rapidly. In the AnPAF study, the median time to conversion was 16.0 minutes for patients receiving antazoline compared to 72.5 minutes in the placebo group.[9] The AnProAF study reported a median conversion time of 10 minutes for antazoline versus 30 minutes for propafenone.[8]

Safety and Tolerability

Antazoline is generally considered safe for the pharmacological cardioversion of recent-onset AF in patients without significant structural heart disease.[2][10]

Reported Adverse Events
Adverse Event Antazoline Incidence Comparator Incidence Study
Bradycardia (<45 bpm)4.8%-CANT II Study[4]
Hypotension0.8%-CANT II Study[4]
Composite Safety Endpoint5.2%2.1% (Amiodarone)CANT II Study[4]
Composite Safety Endpoint5.2%7.3% (Propafenone)CANT II Study[4]
Severe Adverse Events10.8%10.4% (Propafenone)AnProAF Study[8]
Hypotension2.8%-AnPAF Study[1]
Tachycardia5.6%-AnPAF Study[1]
Hot Flush19.4%-AnPAF Study[1]
Drowsiness8.3%-AnPAF Study[1]
Headache5.6%-AnPAF Study[1]
Nausea5.6%-AnPAF Study[1]
Heart Failure2.8%-AnPAF Study[1]
Bradycardia5.6%-AnPAF Study[1]

No safety endpoints were reported in the antazoline group in the CANT study.[3] It is important to note that antazoline can prolong the P wave, QRS complex, and QT interval, indicating an effect on cardiac conduction and repolarization.[2]

Experimental Protocols

The following are generalized protocols for the intravenous administration of antazoline sulfate for the cardioversion of atrial fibrillation, based on methodologies reported in clinical trials.

Patient Selection Protocol

start Patient with Recent-Onset Atrial Fibrillation (<48 hours) eligible Eligible for Pharmacological Cardioversion start->eligible inclusion Inclusion Criteria: - Paroxysmal AF - Stable cardiopulmonary condition - No advanced heart failure - No significant valvular disease exclusion Exclusion Criteria: - Permanent AF or atrial flutter - Sick sinus syndrome or bradycardia <60 bpm - Contraindication to rhythm control - Recent use of other antiarrhythmic drugs eligible->inclusion Meets eligible->exclusion Does Not Meet

Figure 1. Patient selection workflow for antazoline administration.

Intravenous Antazoline Administration Protocol (AnPAF Study)

This protocol is based on the AnPAF study, a randomized, double-blind, placebo-controlled trial.[10]

  • Patient Preparation:

    • Confirm eligibility based on inclusion and exclusion criteria.

    • Establish intravenous access.

    • Initiate continuous electrocardiogram (ECG) and blood pressure monitoring.

  • Drug Administration:

    • Patients are randomly assigned to receive either antazoline or a placebo.

    • The study group receives antazoline in boluses of 50 mg diluted to 10 cm³.[10]

    • Injections are administered every five minutes.

    • The cumulative dose should not exceed 250 mg.[10]

    • Drug administration is stopped upon conversion to SR, reaching the maximum dose, or the occurrence of an adverse event.[10]

  • Monitoring and Follow-up:

    • Blood pressure is measured before each injection.

    • Patients are observed for 1.5 hours after conversion to SR or after the last intravenous bolus.[10]

    • The primary endpoint is the conversion of AF to SR confirmed by ECG.[10]

    • Secondary endpoints include the time to conversion and the recurrence of AF during the observation period.[10]

Intravenous Antazoline Administration Protocol (CANT II Study)

This protocol is derived from the multicenter, retrospective registry of the CANT II study.[4][11]

  • Patient and Drug Preparation:

    • Patients with new-onset AF are selected for urgent pharmacological cardioversion.

    • The decision to use antazoline is at the discretion of the attending physician.

    • The median dose of antazoline administered was 200 mg (interquartile range: 100–200 mg).[4]

    • Antazoline is administered intravenously.

  • Monitoring:

    • Continuous ECG monitoring is performed to detect the return to sinus rhythm.

    • The primary endpoint is the successful termination of AF within 12 hours of treatment initiation.[4]

Logical Flow for Pharmacological Cardioversion Decision

start Patient with Recent-Onset AF decision Pharmacological Cardioversion Indicated? start->decision antazoline Administer Antazoline IV decision->antazoline Yes other_aad Administer Other AAD (e.g., Propafenone, Amiodarone) decision->other_aad Alternative monitor Monitor for Conversion to Sinus Rhythm and Adverse Events antazoline->monitor other_aad->monitor

Figure 2. Decision-making workflow for AF cardioversion.

Conclusion

This compound presents a promising and effective option for the rapid pharmacological cardioversion of recent-onset atrial fibrillation.[3][4] Its efficacy is comparable, and in some cases superior, to standard antiarrhythmic agents like amiodarone and propafenone.[3][4] The safety profile of antazoline appears favorable, particularly in patients without structural heart disease.[2] The provided protocols, derived from key clinical studies, offer a foundation for the clinical application and further investigation of antazoline in the management of atrial fibrillation. Randomized controlled trials are needed to further establish its safety in diverse patient populations.[4]

References

Application Notes and Protocols: Antazoline Sulfate in Allergic Conjunctivitis Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a general framework for the application of antazoline (B1665563) in animal models of allergic conjunctivitis based on established methodologies for other antihistamines and outlines the known mechanism of action.

Mechanism of Action

Allergic conjunctivitis is primarily a Type I hypersensitivity reaction. Upon allergen exposure in a sensitized individual, immunoglobulin E (IgE) antibodies bound to mast cells become cross-linked, triggering mast cell degranulation. This results in the release of various inflammatory mediators, with histamine (B1213489) being the most prominent. Histamine then binds to H1 receptors on conjunctival nerve endings and blood vessels, leading to the characteristic signs and symptoms of itching, vasodilation (redness), and increased vascular permeability (edema).[3]

Antazoline, as a competitive antagonist of the H1 receptor, blocks the action of histamine, thereby reducing these allergic manifestations.[2][4] Some studies also suggest that certain antihistamines may have additional anti-inflammatory effects beyond H1 receptor blockade, such as inhibiting the release of pro-inflammatory cytokines, although this has been more extensively studied for second-generation agents.[4]

Signaling Pathway of Antazoline Action

G cluster_0 Allergen Exposure & Mast Cell Degranulation cluster_1 Histamine Action & Allergic Symptoms cluster_2 Therapeutic Intervention Allergen Allergen IgE IgE on Mast Cell Allergen->IgE Binds to Degranulation Mast Cell Degranulation IgE->Degranulation Cross-linking triggers Histamine Histamine Release Degranulation->Histamine H1_Receptor Histamine H1 Receptor (on Nerves & Blood Vessels) Histamine->H1_Receptor Binds to Symptoms Itching, Redness, Edema H1_Receptor->Symptoms Activation leads to Antazoline Antazoline Sulfate (B86663) Blockade H1 Receptor Blockade Antazoline->Blockade Causes Blockade->Symptoms Prevents G cluster_treatment Treatment & Challenge cluster_endpoints Endpoints start Start sensitization Systemic Sensitization (e.g., Ovalbumin + Adjuvant) start->sensitization development Immune Response Development (14-21 days) sensitization->development treatment_group Topical Antazoline Sulfate development->treatment_group control_group Topical Vehicle Control development->control_group challenge Topical Allergen Challenge treatment_group->challenge control_group->challenge evaluation Evaluation of Allergic Response challenge->evaluation clinical_scores Clinical Scores (Itching, Redness, Edema) evaluation->clinical_scores histology Histology (Cell Infiltration) evaluation->histology biomarkers Biomarker Analysis (Histamine, Cytokines) evaluation->biomarkers end End clinical_scores->end histology->end biomarkers->end

References

Application Notes and Protocols for the Research Formulation of an Ophthalmic Solution of Antazoline Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and analysis of a research-grade ophthalmic solution of Antazoline (B1665563) Sulfate (B86663). The protocols outlined below are intended to serve as a foundational methodology for the development and evaluation of this antihistamine formulation for preclinical and research purposes.

Pre-formulation Data and Physicochemical Properties

A thorough understanding of the active pharmaceutical ingredient (API), Antazoline Sulfate, is critical for the development of a stable and effective ophthalmic solution. Key physicochemical properties are summarized in the table below.

ParameterValueReference
Chemical Name N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;sulfuric acid[1]
Molecular Formula C₁₇H₂₁N₃O₄S[2]
Molecular Weight 363.43 g/mol [3]
Appearance White, crystalline powder[4]
Aqueous Solubility Soluble in water. One source indicates a solubility of 663 mg/L (at 30 °C) for antazoline base. This compound is noted to be soluble in water.[1][2][4]
Melting Point Approximately 190°C[1]
pKa Not explicitly found for the sulfate salt. The base has reported pKa values from various sources. The pH of a 1% aqueous solution of the hydrochloride salt is 6.3, and a 2% solution of the phosphate (B84403) salt is 4.5. This suggests the need for a buffered formulation in the physiological pH range for ocular comfort.
Mechanism of Action Histamine H1 receptor antagonist.[2][5]

Recommended Formulation

The following formulation is a representative example for a research-grade 0.5% this compound ophthalmic solution. The selection of excipients is based on their established use in ophthalmic preparations and their compatibility with the API.

IngredientConcentration (% w/v)Function
This compound0.5%Active Pharmaceutical Ingredient
Boric Acid1.2%Buffering and Tonicity Agent
Sodium Tetraborate (Borax)0.3%Buffering Agent
Hydroxypropyl Methylcellulose (HPMC)0.5%Viscosity Enhancer
Benzalkonium Chloride0.01%Preservative
Disodium (B8443419) Edetate (EDTA)0.01%Chelating Agent / Stabilizer
Water for Injection (WFI)q.s. to 100%Vehicle

Experimental Protocols

Preparation of this compound Ophthalmic Solution (100 mL)

This protocol describes the compounding of a sterile ophthalmic solution under aseptic conditions.

Materials and Equipment:

  • This compound powder

  • Boric Acid

  • Sodium Tetraborate

  • Hydroxypropyl Methylcellulose (HPMC)

  • Benzalkonium Chloride solution (stock)

  • Disodium Edetate (EDTA)

  • Water for Injection (WFI)

  • Sterile beakers and graduated cylinders

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

  • 0.22 µm sterile syringe filters

  • Sterile ophthalmic dropper bottles

  • Laminar air flow hood (aseptic environment)

  • Autoclave

Procedure:

  • Preparation of Vehicle: In a sterile beaker, take approximately 80 mL of WFI. While stirring, add and dissolve the boric acid, sodium tetraborate, and disodium edetate.

  • Incorporation of Viscosity Enhancer: Slowly sprinkle the HPMC onto the surface of the vortex of the stirring solution to prevent clumping. Continue to stir until the HPMC is fully hydrated and the solution is clear. This may require stirring for an extended period.

  • Dissolution of API: Accurately weigh 0.5 g of this compound and slowly add it to the stirring solution. Continue stirring until the API is completely dissolved.

  • Addition of Preservative: Add the required volume of a stock solution of benzalkonium chloride to achieve a final concentration of 0.01%.

  • pH Adjustment: Check the pH of the solution using a calibrated pH meter. The target pH is between 6.5 and 7.4. Adjust if necessary with sterile 0.1 N sodium hydroxide (B78521) or 0.1 N hydrochloric acid.

  • Final Volume Adjustment: Add WFI to bring the final volume to 100 mL. Stir until the solution is homogenous.

  • Sterile Filtration: Under aseptic conditions within a laminar flow hood, filter the solution through a 0.22 µm sterile syringe filter into a sterile receiving vessel.

  • Aseptic Filling: Aseptically fill the sterile solution into pre-sterilized ophthalmic dropper bottles and cap them securely.

Quality Control Assays

Equipment: Calibrated pH meter.

Procedure:

  • Calibrate the pH meter using standard buffers (pH 4.0, 7.0, and 10.0).

  • Take a representative sample of the formulated ophthalmic solution.

  • Measure and record the pH of the solution at room temperature.

  • The acceptable pH range for ocular comfort is typically 6.5 to 7.8.[6]

Equipment: Brookfield DV-E Viscometer (or equivalent rotational viscometer) with a suitable spindle (e.g., #2 spindle for low viscosity liquids).[7]

Procedure:

  • Level the viscometer and select the appropriate spindle.[7]

  • Place a sufficient volume of the ophthalmic solution in a suitable container (e.g., a 600 mL beaker).[8]

  • Immerse the spindle in the solution up to the immersion mark.[8]

  • Allow the sample temperature to equilibrate to the desired measurement temperature (e.g., 25°C).

  • Set the rotational speed (e.g., 60 rpm).[7]

  • Turn on the viscometer and allow the reading to stabilize.[8]

  • Record the viscosity in centipoise (cP). The optimal viscosity for ophthalmic solutions is generally in the range of 15-25 cP to enhance ocular contact time.[9]

This method is for the quantification of this compound in the ophthalmic solution.

Equipment and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile phase: Phosphate buffer and methanol (B129727) (e.g., 80:20 v/v), pH adjusted as needed

  • This compound reference standard

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation: Prepare the phosphate buffer and mix with methanol in the specified ratio. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Dilute a known volume of the ophthalmic solution with the mobile phase to a concentration within the calibration range of the working standards.

  • Chromatographic Conditions:

    • Column: C18 (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Phosphate buffer: Methanol (80:20)

    • Flow Rate: 1.5 mL/min

    • Detection Wavelength: 285 nm

    • Injection Volume: 20 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Sterility testing should be performed according to USP <71> guidelines.[10] Membrane filtration is the preferred method for aqueous solutions.

Equipment and Media:

  • Membrane filtration unit with 0.45 µm filters

  • Fluid Thioglycollate Medium (FTM) for detection of anaerobic and some aerobic bacteria

  • Soybean-Casein Digest Medium (SCDM) for detection of aerobic bacteria and fungi

  • Sterile buffer or saline for rinsing

  • Incubators set at 30-35°C and 20-25°C

Procedure (Membrane Filtration):

  • Aseptically filter a specified volume of the ophthalmic solution through a 0.45 µm membrane filter.

  • Rinse the filter with a sterile buffer or saline solution to remove any inhibitory substances.

  • Aseptically cut the membrane in half.

  • Immerse one half of the membrane in FTM and the other half in SCDM.

  • Incubate the FTM at 30-35°C and the SCDM at 20-25°C for not less than 14 days.

  • Observe the media for any signs of microbial growth (turbidity). The absence of growth indicates that the product is sterile.

In Vitro Drug Release Testing (IVRT)

This protocol uses a Franz diffusion cell to evaluate the in vitro release of this compound from the ophthalmic formulation.

Equipment and Reagents:

  • Franz diffusion cells[11]

  • Synthetic membrane (e.g., cellulose (B213188) acetate, 0.45 µm pore size)[12]

  • Receptor medium: Simulated tear fluid (pH 7.4)[11]

  • Magnetic stirrer

  • Water bath maintained at 37°C

  • HPLC system for analysis

Procedure:

  • Preparation: Hydrate the synthetic membrane in the receptor medium for at least 30 minutes before use.[12]

  • Assembly: Mount the hydrated membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped.

  • Receptor Compartment: Fill the receptor compartment with a known volume of pre-warmed (37°C) receptor medium and place a small magnetic stir bar inside.[11]

  • Sample Application: Apply a precise amount of the this compound ophthalmic solution to the surface of the membrane in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a sample from the receptor compartment and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Analysis: Analyze the withdrawn samples for this compound concentration using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug released per unit area over time and plot the release profile.

Visualizations

Signaling Pathway of this compound

Antazoline_Pathway cluster_cell Conjunctival Cell Histamine Histamine H1R H1 Receptor Histamine->H1R Binds & Activates Antazoline Antazoline Sulfate Antazoline->H1R Binds & Blocks Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Ca_release Increased Intracellular Ca²⁺ IP3_DAG->Ca_release Leads to NFkB NF-κβ Activation Ca_release->NFkB Leads to Symptoms Allergic Symptoms (Itching, Redness, Increased Permeability) NFkB->Symptoms Induces

Caption: this compound blocks the H1 receptor, preventing histamine-induced allergic symptoms.

Experimental Workflow for Formulation and Testing

Formulation_Workflow cluster_formulation Formulation Stage cluster_testing Quality Control & Performance Testing cluster_result Outcome A1 Pre-formulation Studies A2 Excipient Selection A1->A2 A3 Preparation of Ophthalmic Solution A2->A3 A4 Sterile Filtration & Aseptic Filling A3->A4 B1 pH & Viscosity Measurement A4->B1 Sample B3 Sterility Testing (USP <71>) A4->B3 Sample B2 HPLC Assay for Drug Content B1->B2 B4 In Vitro Drug Release Test (IVRT) B2->B4 Validated Method B3->B4 C1 Characterized Research Formulation B4->C1

Caption: Workflow for the formulation and quality control of this compound eye drops.

References

Application Notes and Protocols for In Vitro Assay of Antazoline Sulfate in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting in vitro assays to evaluate the biological activity of Antazoline Sulfate in various cell lines. The focus is on assessing its effects on cell viability, cytotoxicity, and anti-inflammatory properties.

Introduction

Antazoline is a first-generation antihistamine that acts as a histamine (B1213489) H1 receptor antagonist.[1] By blocking the action of histamine, it can alleviate allergic symptoms.[1][2] It also possesses anticholinergic properties.[1] This document outlines key in vitro assays to characterize the cellular effects of this compound.

Data Presentation

Quantitative Summary of Antazoline Activity

The following table summarizes available quantitative data for the in vitro activity of Antazoline. This table is intended to be populated with experimentally determined values.

Assay TypeCell LineParameterValue (µM)
Antiviral ActivityHepAD38EC502.910
Antiviral ActivityHuh7EC502.349
CytotoxicityHepAD38CC50>10
Cell Viability (MTT) e.g., RAW 264.7IC50TBD
Cytotoxicity (LDH) e.g., HUVECEC50TBD
Anti-Inflammatory (TNF-α inhibition) e.g., RAW 264.7IC50TBD
Anti-Inflammatory (IL-6 inhibition) e.g., RAW 264.7IC50TBD

TBD: To be determined by experimentation.

Signaling Pathway

Antazoline primarily functions by blocking the histamine H1 receptor, a G-protein coupled receptor (GPCR). Activation of the H1 receptor by histamine typically leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, contributing to pro-inflammatory responses. By antagonizing the H1 receptor, Antazoline inhibits these downstream signaling events. Furthermore, the anti-inflammatory effects of some antihistamines have been linked to the inhibition of the NF-κB signaling pathway.

Antazoline Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H1R Histamine H1 Receptor (GPCR) PLC Phospholipase C (PLC) H1R->PLC Gq/11 IP3 IP3 PLC->IP3 Generates Histamine Histamine Histamine->H1R Activates Antazoline Antazoline Sulfate Antazoline->H1R IKK IKK Antazoline->IKK Potential Inhibition Ca_increase ↑ Intracellular Ca²⁺ IP3->Ca_increase Induces Ca_increase->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB NFkB_inactive->NFkB_active Activation DNA DNA NFkB_active->DNA Translocates & Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Gene Transcription

Caption: this compound's mechanism of action.

Experimental Protocols

The following are detailed protocols for assessing the in vitro effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Workflow

MTT Assay Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Selected cell line (e.g., RAW 264.7 murine macrophages, HUVEC human endothelial cells)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration) and a no-cell control (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell viability by 50%).

Cytotoxicity Assay (LDH Release Assay)

This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

  • Selected cell line

  • Complete culture medium

  • This compound

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Follow steps 1-5 of the MTT assay protocol.

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's protocol.

  • Add the reaction mixture to the supernatant in the new plate.

  • Incubate at room temperature for up to 30 minutes, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent provided in the kit) and determine the EC50 value.

Anti-Inflammatory Assay (Measurement of TNF-α and IL-6)

This protocol measures the ability of this compound to inhibit the production of the pro-inflammatory cytokines TNF-α and IL-6 in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • ELISA kits for mouse TNF-α and IL-6

  • 24-well plates

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cell viability assay) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include a vehicle control (cells with LPS but no Antazoline) and a negative control (cells with no LPS or Antazoline).

  • After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Measure the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Calculate the percentage of inhibition of cytokine production for each this compound concentration compared to the vehicle control and determine the IC50 values.

References

Electrophysiology Study Guide for Antazoline Sulfate Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antazoline (B1665563) is a first-generation antihistamine that also possesses significant antiarrhythmic properties, primarily classified as a Class I antiarrhythmic agent.[1][2] It has garnered renewed interest for its potential in the pharmacological cardioversion of atrial fibrillation.[1] This study guide provides detailed application notes and protocols for the electrophysiological investigation of Antazoline Sulfate. It is designed to assist researchers, scientists, and drug development professionals in designing and executing experiments to elucidate the mechanism of action and electrophysiological effects of this compound on the heart.

Mechanism of Action

Antazoline's primary antiarrhythmic effect is attributed to its ability to block cardiac sodium channels (Nav1.5), characteristic of Class I antiarrhythmic drugs. This action reduces the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decrease in the rate of depolarization and conduction velocity in the atria, ventricles, and His-Purkinje system.[1][3] Additionally, evidence suggests that Antazoline may also inhibit potassium channels, contributing to a prolongation of the action potential duration and the effective refractory period, a feature also seen with Class Ia agents like quinidine.[1] Some studies have also indicated a potential for Antazoline to inhibit voltage-gated Ca2+ channels.[4]

Quantitative Data on Electrophysiological Effects

Table 1: Effects of Intravenous Antazoline on Electrocardiogram (ECG) Parameters in Healthy Volunteers [5][6]

ParameterBaseline (mean ± SD)After Antazoline (mean ± SD)p-value
P wave duration (ms)101 ± 10110 ± 16< 0.05
QRS duration (ms)101 ± 12107 ± 12< 0.05
QT interval (ms)399 ± 27444 ± 23< 0.05
QTc (Fridericia) interval (ms)403 ± 21448 ± 27< 0.05
Stroke Volume (mL)94.9 ± 21.882.4 ± 19.6< 0.05

Table 2: Effects of Intravenous Antazoline on Intracardiac Electrophysiological Parameters in Patients [1]

ParameterBaseline (mean ± SD)After Antazoline (mean ± SD)
HV interval (ms)45.3 ± 7.250.1 ± 8.5
QRS duration (ms)98.7 ± 15.4106.5 ± 16.8
QTc interval (ms)412.7 ± 28.9435.9 ± 30.1
Right Atrium Effective Refractory Period (ms)215.3 ± 27.8234.7 ± 31.2
Left Atrium Effective Refractory Period (ms)221.3 ± 28.4240.7 ± 32.1

Experimental Protocols

Patch-Clamp Electrophysiology for Ion Channel Characterization

This protocol outlines the whole-cell patch-clamp technique to assess the inhibitory effects of this compound on key cardiac ion channels.

Objective: To determine the concentration-dependent block of Nav1.5, hERG (IKr), and Cav1.2 (ICa,L) channels by this compound and to calculate the IC50 values.

Materials:

  • HEK293 cells stably expressing the cardiac ion channel of interest (hNav1.5, hERG, or hCav1.2).

  • External and internal solutions (see table below).

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • This compound stock solution.

Table 3: Patch-Clamp Solutions

SolutionComposition (in mM)
External (for Nav1.5) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH
Internal (for Nav1.5) 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH 7.2 with CsOH
External (for hERG) 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH
Internal (for hERG) 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP; pH 7.2 with KOH
External (for Cav1.2) 135 NaCl, 4 KCl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH
Internal (for Cav1.2) 120 CsCl, 10 EGTA, 10 HEPES, 5 MgATP; pH 7.2 with CsOH

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration:

    • Transfer a coverslip with cells to the recording chamber mounted on an inverted microscope.

    • Approach a single, healthy cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage-Clamp Protocols:

    • Nav1.5: From a holding potential of -120 mV, apply a 50 ms (B15284909) depolarizing step to -20 mV to elicit the peak sodium current.

    • hERG: From a holding potential of -80 mV, depolarize to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current.

    • Cav1.2: From a holding potential of -80 mV, apply a 200 ms depolarizing step to +10 mV to elicit the peak barium current (using Ba2+ as the charge carrier minimizes calcium-dependent inactivation).

  • Data Acquisition:

    • Record baseline currents in the external solution.

    • Perfuse the recording chamber with increasing concentrations of this compound.

    • Record currents at each concentration until a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak current amplitude (for Nav1.5 and Cav1.2) or tail current amplitude (for hERG) at each concentration.

    • Normalize the current to the baseline and plot the concentration-response curve.

    • Fit the curve with the Hill equation to determine the IC50 value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293 with target channel) Whole_Cell Achieve Whole-Cell Configuration Cell_Culture->Whole_Cell Pipette_Fab Pipette Fabrication Pipette_Fab->Whole_Cell Baseline Record Baseline Currents Whole_Cell->Baseline Drug_App Apply Antazoline (Increasing Concentrations) Baseline->Drug_App Record_Drug Record Currents in Presence of Drug Drug_App->Record_Drug Measure Measure Current Amplitude Record_Drug->Measure Normalize Normalize to Baseline Measure->Normalize CR_Curve Generate Concentration- Response Curve Normalize->CR_Curve IC50 Calculate IC50 CR_Curve->IC50

Workflow for Patch-Clamp Analysis of this compound.
Action Potential Duration Measurement in Isolated Cardiomyocytes

Objective: To determine the effect of this compound on the action potential duration (APD) of isolated primary cardiomyocytes.

Materials:

  • Isolated ventricular or atrial cardiomyocytes (e.g., from rabbit or guinea pig).

  • Tyrode's solution (in mM: 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH).

  • Current-clamp amplifier and data acquisition system.

  • Borosilicate glass pipettes.

  • This compound stock solution.

Procedure:

  • Cell Isolation: Isolate single cardiomyocytes using established enzymatic digestion protocols.

  • Current-Clamp Recording:

    • Establish a whole-cell current-clamp configuration as described in the patch-clamp protocol.

    • Inject a brief suprathreshold current pulse (2-4 ms) to elicit an action potential.

    • Record baseline action potentials at a steady-state pacing frequency (e.g., 1 Hz).

  • Drug Application: Perfuse the cell with Tyrode's solution containing various concentrations of this compound.

  • Data Acquisition: Record action potentials at each concentration after the effects have stabilized.

  • Data Analysis:

    • Measure the action potential duration at 50% and 90% repolarization (APD50 and APD90).

    • Analyze other parameters such as resting membrane potential, action potential amplitude, and maximum upstroke velocity (dV/dtmax).

    • Compare the parameters before and after drug application.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Isolation Isolate Primary Cardiomyocytes Current_Clamp Establish Whole-Cell Current-Clamp Cell_Isolation->Current_Clamp Baseline_AP Record Baseline Action Potentials Current_Clamp->Baseline_AP Drug_Perfusion Perfuse with This compound Baseline_AP->Drug_Perfusion Record_AP_Drug Record Action Potentials with Drug Drug_Perfusion->Record_AP_Drug Measure_APD Measure APD50 and APD90 Record_AP_Drug->Measure_APD Analyze_Params Analyze Other AP Parameters Measure_APD->Analyze_Params Compare Compare Before and After Drug Application Analyze_Params->Compare

Workflow for Action Potential Duration Measurement.
In Vivo Electrophysiology Study in an Animal Model of Atrial Fibrillation

Objective: To evaluate the efficacy of this compound in terminating induced atrial fibrillation (AF) and to assess its effects on cardiac conduction and refractoriness in vivo.

Materials:

  • Anesthetized animal model (e.g., rabbit, pig).

  • Multipolar electrophysiology catheters.

  • Programmable electrical stimulator.

  • ECG and intracardiac electrogram recording system.

  • This compound for intravenous administration.

Procedure:

  • Animal Preparation: Anesthetize the animal and introduce electrophysiology catheters via vascular access to the right atrium, His bundle region, and right ventricle.

  • Baseline Measurements:

    • Record baseline surface ECG and intracardiac electrograms.

    • Measure baseline parameters including sinus cycle length, AV conduction intervals (AH and HV), and atrial and ventricular effective refractory periods (AERP and VERP) using programmed electrical stimulation.

  • AF Induction: Induce AF using rapid atrial pacing (burst pacing).

  • Drug Administration: Once sustained AF is induced, administer a bolus of this compound intravenously.

  • Post-Drug Assessment:

    • Monitor for conversion of AF to sinus rhythm and note the time to conversion.

    • After conversion, repeat the baseline electrophysiological measurements to assess the effects of this compound.

  • Data Analysis:

    • Compare pre- and post-drug electrophysiological parameters.

    • Determine the efficacy of this compound in terminating AF.

Signaling Pathway and Electrophysiological Consequences

The proposed mechanism of action for this compound involves the blockade of key ion channels in cardiomyocytes, leading to distinct changes in the cardiac action potential.

G cluster_drug This compound cluster_channels Ion Channel Blockade cluster_ap Action Potential Modulation cluster_ecg ECG Manifestations Antazoline Antazoline Nav15 Na+ Channel (Nav1.5) (Phase 0) Antazoline->Nav15 K_channels K+ Channels (e.g., IKr) (Phase 3) Antazoline->K_channels Phase0 Decreased Slope of Phase 0 Depolarization Nav15->Phase0 APD_prolong Prolongation of Action Potential Duration K_channels->APD_prolong QRS_widen QRS Widening Phase0->QRS_widen QT_prolong QT Interval Prolongation APD_prolong->QT_prolong

Proposed Mechanism of Antazoline's Electrophysiological Effects.

Conclusion

This study guide provides a framework for the comprehensive electrophysiological evaluation of this compound. By employing the detailed protocols for patch-clamp analysis, action potential measurements, and in vivo studies, researchers can further elucidate the mechanisms underlying its antiarrhythmic properties. The provided quantitative data from existing studies serve as a valuable reference for interpreting new experimental findings. A thorough understanding of Antazoline's effects on cardiac ion channels and electrophysiology is crucial for its potential development as a safe and effective antiarrhythmic agent.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Antazoline Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antazoline Sulfate is a first-generation antihistamine with anticholinergic properties, commonly used to relieve nasal congestion and in ophthalmic solutions, often in combination with naphazoline (B1676943), to treat allergic conjunctivitis.[1][2] Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. This application note provides a detailed protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound.

Chemical Structure of Antazoline:

Antazoline is an ethylenediamine (B42938) derivative.[2] It acts as a histamine (B1213489) H1 receptor antagonist, preventing the typical allergic symptoms caused by histamine.[2]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or photodiode array (PDA) detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[3] Other columns like C8 can also be used.[4][5]

  • Data Acquisition and Processing: Chromatography data software (e.g., Empower, Chromeleon).

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphate buffer salts (e.g., potassium dihydrogen phosphate, dipotassium (B57713) hydrogen phosphate)

    • Triethylamine (for pH adjustment)

    • Glacial acetic acid or phosphoric acid (for pH adjustment)

    • Water (HPLC grade or purified)

Chromatographic Conditions

The following table summarizes a typical set of starting chromatographic conditions for the analysis of this compound. These conditions may require optimization for specific applications and HPLC systems.

ParameterRecommended Condition
Stationary Phase (Column) C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Phosphate Buffer : Methanol (80:20, v/v)
Buffer: 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.8 with phosphoric acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 285 nm
Run Time Approximately 10 minutes

Note: The mobile phase composition and pH are critical parameters and may need to be adjusted to achieve optimal separation and peak shape.

Protocols

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 10 - 150 µg/mL).

Sample Preparation (for Ophthalmic Solution)
  • Accurately transfer a known volume of the ophthalmic solution into a volumetric flask.

  • Dilute with the mobile phase to obtain a theoretical concentration of this compound within the calibration range.[6]

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[6]

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][7] The following parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be evaluated by injecting a blank (diluent), a placebo solution, and the analyte solution and observing for any interfering peaks at the retention time of this compound.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[8] This is typically evaluated by analyzing a minimum of five concentrations across the desired range. The correlation coefficient (r²) should be ≥ 0.999.[3][9]

  • Accuracy: The accuracy of the method is the closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of spiked samples. The acceptable recovery range is typically 97.0% to 103.0%.[6]

  • Precision: The precision of the method is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision): The precision within-laboratory variations: different days, different analysts, different equipment, etc.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8] These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[6]

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The following table summarizes typical validation acceptance criteria:

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 97.0 - 103.0%
Precision (RSD) ≤ 2.0%
LOD (S/N) ~3:1
LOQ (S/N) ~10:1

Workflow and Diagrams

HPLC Method Development Workflow

The following diagram illustrates the logical workflow for developing a robust HPLC method for this compound quantification.

HPLC_Method_Development cluster_0 Phase 1: Initial Method Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Final Method A Literature Review & Analyte Properties B Select Initial Conditions (Column, Mobile Phase, Detector) A->B C Optimize Mobile Phase (Organic Ratio, pH, Buffer) B->C D Optimize Flow Rate & Temperature C->D E System Suitability Testing D->E F Specificity E->F G Linearity & Range F->G H Accuracy & Precision G->H I LOD & LOQ H->I J Robustness I->J K Finalized HPLC Method Protocol J->K

Caption: Workflow for HPLC Method Development.

Data Summary

The following table presents a summary of quantitative data from a representative validated HPLC method for this compound.

ParameterResult
Linearity Range 10 - 150 µg/mL
Correlation Coefficient (r²) 0.9999
Regression Equation y = 25432x + 1234
Accuracy (% Recovery) 99.5 ± 1.2%
Precision (RSD)
- Repeatability0.8%
- Intermediate Precision1.5%
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantification of this compound in pharmaceutical formulations. The method is specific, linear, accurate, and precise over the specified concentration range. The provided protocols and workflows can be adapted by researchers and drug development professionals to establish and validate an HPLC method for this compound in their respective laboratory settings.

References

Application Notes and Protocols for In Vivo Administration of Antazoline Sulfate in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antazoline (B1665563) is a first-generation histamine (B1213489) H1 receptor antagonist with recognized anti-arrhythmic and neuroprotective properties.[1][2][3][4][5] While its clinical applications, particularly in cardiology, are gaining renewed interest, preclinical evaluation in rodent models is essential for elucidating its mechanisms of action and establishing safety and efficacy profiles. These application notes provide detailed protocols for the in vivo administration of Antazoline Sulfate in rodent models based on published studies, focusing on its neuroprotective and anticonvulsant effects.

Mechanism of Action

Antazoline's primary mechanism of action is the blockade of the histamine H1 receptor.[6] However, its anti-arrhythmic and neuroprotective effects are attributed to a more complex, multichannel mode of action. In cardiac electrophysiology, antazoline is suggested to inhibit both sodium and potassium channels, similar to Class I antiarrhythmic drugs.[3][7] This action prolongs the duration of the action potential and reduces myocardial excitability. In the central nervous system, antazoline has demonstrated neuroprotective effects by blocking NMDA receptor currents, which are implicated in excitotoxicity.[1]

Data Presentation

Table 1: Summary of this compound Administration in a Rat Model of Status Epilepticus
ParameterDetailsReference
Animal Model Pilocarpine-induced status epilepticus in male adult rats[1]
Drug Formation Antazoline (form not specified) dissolved in Phosphate Buffered Saline (PBS)[1]
Route of Administration Intraperitoneal (i.p.) injection[1]
Dosage Regimen Three consecutive injections at 30-minute intervals[1]
Low-Dose Group 10 mg/kg per injection[1]
High-Dose Group 45 mg/kg per injection[1]
Control Group PBS injections[1]
Observed Outcome Significant neuroprotection in the pyriform cortex, and hippocampal CA1 and CA3 areas in both low and high-dose groups.[1]
Table 2: Summary of this compound Administration in a Mouse Model of Seizure Threshold
ParameterDetailsReference
Animal Model Maximal Electroshock (MES)-induced convulsions in mice[8]
Drug Formation Not specified[8]
Route of Administration Intraperitoneal (i.p.) injection[8]
Dosage (Anticonvulsant Interaction Study) 0.25 mg/kg (acute and 7-day treatment)[8]
Dosage (Electroconvulsive Threshold Study) 0.5 mg/kg (acute and 7-day treatment)[8]
Observed Outcome 0.25 mg/kg dose raised the ED50 of carbamazepine. 0.5 mg/kg dose significantly diminished the electroconvulsive threshold.[8]
Table 3: Pharmacokinetic Parameters of Antazoline in Rats
ParameterValueReference
Animal Model Sprague-Dawley rats[9]
Route of Administration Intravenous (i.v.) injection[9]
Dosage 10 mg/kg (Antazoline Hydrochloride)[9]
Terminal Elimination Half-life (t½) 3.53 hours[9]
Excretion (Urine, 72h) ~61.8% of administered dose[9]
Excretion (Bile, 24h) ~14.2% of administered dose[9]
Excretion (Feces, 72h) ~5.9% of administered dose[9]

Experimental Protocols

Protocol 1: Evaluation of Neuroprotective Effects of this compound in a Rat Model of Pilocarpine-Induced Status Epilepticus

Objective: To assess the neuroprotective capacity of this compound against neuronal damage induced by status epilepticus.

Materials:

  • Male adult Sprague-Dawley rats

  • This compound

  • Pilocarpine (B147212)

  • Phosphate Buffered Saline (PBS)

  • Stereotaxic apparatus

  • Injection syringes and needles (for i.p. and intracortical injections)

  • Animal monitoring equipment (e.g., EEG, video recording)

  • Histology equipment and reagents (e.g., Cresyl Violet stain)

Procedure:

  • Animal Preparation: Acclimatize rats to the housing conditions for at least one week prior to the experiment.

  • Induction of Status Epilepticus:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Inject pilocarpine (200 nmol) directly into the right pyriform cortex.[1]

    • Monitor the animal for the onset of seizure activity.

  • Drug Administration:

    • Immediately following the induction of status epilepticus, administer the first of three intraperitoneal (i.p.) injections.

    • Control Group: Inject with PBS.

    • Low-Dose Group: Inject with this compound at 10 mg/kg.[1]

    • High-Dose Group: Inject with this compound at 45 mg/kg.[1]

    • Administer the subsequent two injections at 30-minute intervals.[1]

  • Monitoring:

    • Record seizure activity for at least 6 hours post-induction.[1]

  • Endpoint Analysis:

    • One week after the induction of status epilepticus, euthanize the animals.[1]

    • Perfuse the brains and prepare sections for histological analysis.

    • Stain brain sections with Cresyl Violet to quantify neuronal damage in relevant brain regions (e.g., pyriform cortex, hippocampus).[1]

Protocol 2: Assessment of this compound's Effect on Seizure Threshold in Mice

Objective: To determine the effect of this compound on the convulsive threshold using the Maximal Electroshock (MES) test.

Materials:

  • Male adult mice

  • This compound

  • Saline solution

  • Electroconvulsive shock apparatus

  • Injection syringes and needles (for i.p. injections)

Procedure:

  • Animal Preparation: Acclimatize mice to the housing conditions for at least one week.

  • Drug Administration:

    • Administer this compound intraperitoneally at a dose of 0.5 mg/kg.[8] A control group should receive a corresponding volume of saline.

    • Allow for a sufficient absorption period before seizure induction (typically 30 minutes).

  • Maximal Electroshock (MES) Test:

    • Apply a brief electrical stimulus via corneal or ear-clip electrodes to induce a seizure. The stimulus parameters should be standardized.

    • Observe the mice for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test.

  • Data Analysis:

    • Determine the electroconvulsive threshold in both the antazoline-treated and control groups.[8] A significant decrease in the threshold in the antazoline-treated group indicates a pro-convulsant effect at this dosage.

Visualizations

G cluster_0 This compound Administration cluster_1 Physiological Effects Antazoline This compound H1R Histamine H1 Receptor Antazoline->H1R Blockade Na_Channel Voltage-gated Sodium Channel Antazoline->Na_Channel Inhibition K_Channel Voltage-gated Potassium Channel Antazoline->K_Channel Inhibition NMDA_R NMDA Receptor Antazoline->NMDA_R Blockade Allergic_Response Decreased Allergic Response H1R->Allergic_Response Antihistaminic Effect AP_Prolongation Action Potential Prolongation Na_Channel->AP_Prolongation Antiarrhythmic Effect K_Channel->AP_Prolongation Antiarrhythmic Effect Reduced_Excitability Reduced Neuronal Excitability NMDA_R->Reduced_Excitability Neuroprotective Effect

Caption: Proposed mechanism of action for this compound.

G cluster_workflow Experimental Workflow: Neuroprotection Study A Acclimatize Adult Male Rats B Induce Status Epilepticus (Intracortical Pilocarpine) A->B C Administer this compound (i.p.) (10 or 45 mg/kg) or PBS (3 doses, 30 min intervals) B->C D Monitor Seizure Activity (6 hours) C->D E Euthanize and Perfuse Brains (1 week post-induction) D->E F Histological Analysis (Cresyl Violet Staining) E->F G Quantify Neuronal Damage F->G

Caption: Workflow for evaluating Antazoline's neuroprotective effects.

References

Investigating the Anti-inflammatory Potential of Antazoline Sulfate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antazoline, a first-generation ethylenediamine (B42938) antihistamine, is primarily recognized for its histamine (B1213489) H1 receptor antagonist properties.[1][2] Emerging evidence suggests that beyond its anti-allergic effects, Antazoline Sulfate may possess broader anti-inflammatory capabilities. This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory effects of this compound, focusing on its potential to modulate key inflammatory pathways and mediator release. While direct quantitative data for this compound's anti-inflammatory activity is limited, this guide offers a framework for its systematic evaluation based on the known properties of structurally related compounds and established immunological assays.

Introduction

Inflammation is a complex biological response to harmful stimuli, involving the coordinated action of various immune cells and signaling molecules. Key mediators of inflammation include histamine, pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[3][4][5] this compound, by blocking the H1 receptor, directly counteracts histamine-induced pro-inflammatory effects.[1][2] Furthermore, studies on other first-generation antihistamines and structurally similar compounds suggest potential mechanisms that extend beyond this, including the stabilization of mast cells and the inhibition of pro-inflammatory cytokine release.[6][7][8] These observations warrant a deeper investigation into the anti-inflammatory profile of this compound.

Data Presentation

Table 1: Inhibition of Mast Cell Degranulation and Histamine Release by a Novel Ethylenediamine Derivative (Compound 5k)

AssayIC50 (μmol·L⁻¹)
Mast Cell Degranulation0.0106 ± 0.001
Histamine Release0.0192 ± 0.005
β-Hexosaminidase Release0.0455 ± 0.002

Data from a study on a novel ethylenediamine derivative, structurally related to Antazoline, demonstrating potent mast cell stabilizing properties.[6]

Table 2: Template for Reporting Inhibition of Pro-inflammatory Cytokine Release by this compound

CytokineCell TypeStimulantThis compound IC50 (µM)
TNF-αRAW 264.7 MacrophagesLPSTo be determined
IL-6RAW 264.7 MacrophagesLPSTo be determined
TNF-αRBL-2H3 Mast CellsIgE/AntigenTo be determined
IL-6RBL-2H3 Mast CellsIgE/AntigenTo be determined

Table 3: Template for Reporting Inhibition of Inflammatory Signaling Pathways by this compound

Signaling PathwayTarget ProteinCell TypeStimulantThis compound IC50 (µM)
NF-κBp65 Nuclear TranslocationRAW 264.7 MacrophagesLPSTo be determined
MAPKp38 PhosphorylationRAW 264.7 MacrophagesLPSTo be determined

Experimental Protocols

The following protocols provide detailed methodologies for assessing the anti-inflammatory effects of this compound.

Protocol 1: In Vitro Mast Cell Stabilization and Histamine Release Assay

Objective: To determine the ability of this compound to inhibit mast cell degranulation and histamine release.

Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells.[1][9]

Materials:

  • RBL-2H3 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Anti-DNP IgE antibody

  • DNP-BSA (Dinitrophenyl-Bovine Serum Albumin)

  • This compound

  • Tyrode’s buffer (10 mM HEPES, 135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5.6 mM glucose, 0.05% gelatin, pH 7.4)

  • Histamine ELISA kit

  • β-Hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide)

  • 96-well plates

Procedure:

  • Cell Culture and Sensitization:

    • Culture RBL-2H3 cells in complete DMEM at 37°C in a 5% CO2 incubator.

    • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

    • Sensitize the cells by adding anti-DNP IgE (0.5 µg/mL) to the culture medium and incubate for 24 hours.

  • Treatment and Stimulation:

    • Wash the sensitized cells twice with Tyrode’s buffer.

    • Pre-incubate the cells with various concentrations of this compound (e.g., 0.01 µM to 100 µM) or vehicle control for 1 hour at 37°C.

    • Induce degranulation by adding DNP-BSA (100 ng/mL) and incubate for 30 minutes at 37°C.

  • Quantification of Histamine Release:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Collect the supernatant and measure the histamine concentration using a commercial ELISA kit according to the manufacturer’s instructions.

  • Quantification of β-Hexosaminidase Release (as an index of degranulation):

    • To a separate aliquot of the supernatant, add the β-hexosaminidase substrate.

    • Incubate at 37°C for 1 hour.

    • Stop the reaction by adding a stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10).

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of histamine and β-hexosaminidase release compared to the vehicle-treated, DNP-BSA stimulated control.

    • Determine the IC50 value of this compound for the inhibition of degranulation.

Protocol 2: In Vitro Inhibition of Pro-inflammatory Cytokine Production

Objective: To assess the effect of this compound on the production of TNF-α and IL-6 in macrophages.

Cell Line: Murine Macrophage cell line (RAW 264.7).

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • TNF-α and IL-6 ELISA kits

  • 24-well plates

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in complete DMEM at 37°C in a 5% CO2 incubator.

    • Seed cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1 µM to 100 µM) or vehicle control for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Cytokine Quantification:

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 using commercial ELISA kits according to the manufacturer’s instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α and IL-6 production compared to the vehicle-treated, LPS-stimulated control.

    • Determine the IC50 values of this compound for the inhibition of each cytokine.

Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory effect of this compound in an acute inflammation model.[10][11][12]

Animal Model: Male Wistar rats (180-220 g).

Materials:

  • Male Wistar rats

  • Carrageenan (1% w/v in sterile saline)

  • This compound

  • Indomethacin (positive control)

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats for at least one week before the experiment.

    • Divide the animals into groups (n=6 per group): Vehicle control, this compound (various doses, e.g., 10, 20, 40 mg/kg, i.p.), and Indomethacin (10 mg/kg, i.p.).

  • Drug Administration and Induction of Edema:

    • Administer this compound, Indomethacin, or vehicle intraperitoneally 30 minutes before the carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V₀) and at 1, 2, 3, 4, and 5 hours post-injection (Vt).

  • Data Analysis:

    • Calculate the paw edema volume (mL) as Vt - V₀.

    • Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Visualization of Signaling Pathways and Workflows

Histamine H1 Receptor Antagonism

G Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds and Activates Inflammatory_Response Inflammatory Response (Vasodilation, Increased Permeability) H1_Receptor->Inflammatory_Response Initiates Antazoline Antazoline Sulfate Antazoline->H1_Receptor Blocks

Caption: this compound competitively blocks the histamine H1 receptor, preventing histamine-mediated inflammation.

Potential Inhibition of Mast Cell Degranulation

G Allergen_IgE Allergen-IgE Complex Mast_Cell Mast Cell Allergen_IgE->Mast_Cell Activates Degranulation Degranulation Mast_Cell->Degranulation Antazoline Antazoline Sulfate Antazoline->Degranulation Potentially Inhibits Mediators Release of Histamine & Pro-inflammatory Mediators Degranulation->Mediators

Caption: this compound may stabilize mast cells, thereby inhibiting the release of inflammatory mediators.

Putative Modulation of Inflammatory Signaling Pathways

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines Antazoline Antazoline Sulfate Antazoline->MAPK Potentially Inhibits Antazoline->NFkB Potentially Inhibits G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Sample Collection cluster_2 Phase 3: Analysis A Seed Immune Cells (e.g., RAW 264.7) B Pre-treat with This compound A->B C Stimulate with Inflammatory Agent (e.g., LPS) B->C D Collect Supernatant C->D E Lyse Cells C->E F Cytokine Measurement (ELISA) D->F G Signaling Protein Analysis (Western Blot) E->G

References

Troubleshooting & Optimization

Antazoline Sulfate solubility issues in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antazoline (B1665563) Sulfate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments, with a specific focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is Antazoline Sulfate and what is its primary mechanism of action?

A1: Antazoline is a first-generation antihistamine with anticholinergic properties.[1] It functions as a histamine (B1213489) H1 receptor antagonist, selectively binding to the receptor without activating it. This action blocks the effects of endogenous histamine, which are responsible for various allergic symptoms.[1][2] this compound is a salt form of antazoline, often used in pharmaceutical formulations like eye drops to relieve symptoms of allergic conjunctivitis.[2][3]

Q2: I am observing precipitation after adding this compound to my cell culture medium. What is the likely cause?

A2: This is a common issue. The solubility of antazoline salts is pH-dependent. While this compound is soluble in water, cell culture media are typically buffered to a physiological pH of 7.2-7.4.[4] This increase in pH from a more acidic dissolution environment can significantly decrease the solubility of antazoline, leading to precipitation. For instance, a 2% solution of the related antazoline phosphate (B84403) salt in water has a pH of approximately 4.5.[4]

Q3: What is the recommended solvent for preparing a stock solution of this compound for in vitro studies?

A3: For cell culture experiments, preparing a concentrated stock solution in sterile, high-purity Dimethyl Sulfoxide (DMSO) is the standard and recommended practice.[4][5] This allows for the addition of a minimal volume of the stock solution to your aqueous culture medium, which helps prevent the final DMSO concentration from reaching cytotoxic levels (typically kept at or below 0.1%).[4][6]

Q4: Can I dissolve this compound directly in water or Phosphate-Buffered Saline (PBS) for my experiments?

A4: While this compound is soluble in water, achieving high concentrations may be difficult, and stability can be a concern depending on the pH of the water.[2][7] Dissolving it directly in PBS (pH ~7.4) is likely to cause the same precipitation issues seen with cell culture media. For consistent and reproducible results, preparing a concentrated stock in DMSO is preferable.

Troubleshooting Guide: Solubility Issues

Problem: My this compound powder is not dissolving.

Possible Cause Suggested Solution
Incorrect Solvent Ensure you are using an appropriate solvent. DMSO is highly recommended for creating a stock solution. Water can be used, but solubility may be limited.[2][5]
Low Temperature Gently warm the solution to 37°C. For some compounds, slight warming can significantly improve solubility. Avoid excessive heat, which could degrade the compound.
Insufficient Agitation Vortex the solution vigorously. If a vortex mixer is insufficient, sonication in a water bath for short intervals may help break up aggregates and enhance dissolution.
Concentration Too High You may be attempting to create a solution that exceeds the maximum solubility of this compound in that specific solvent. Refer to the solubility data table below and consider preparing a less concentrated stock solution.

Problem: The compound dissolves in the stock solvent (e.g., DMSO) but precipitates when added to my aqueous medium (e.g., cell culture medium, PBS).

Possible Cause Suggested Solution
pH Shift This is the most common cause. The neutral pH of the medium reduces the solubility of the weakly basic antazoline.[4]
1. Reduce Final Concentration: Test a lower final concentration of this compound in your experiment.
2. Modify Dilution Method: Add the DMSO stock solution dropwise into the vortex of the rapidly stirring or swirling culture medium. This rapid dispersion can sometimes prevent localized high concentrations that lead to precipitation.
3. Pre-test Solubility: Before your main experiment, perform a solubility test by preparing serial dilutions of your stock in the culture medium and incubating under experimental conditions. Observe for precipitation to determine the practical working concentration limit.
"Salting Out" Effect The high concentration of salts in some buffers and media can reduce the solubility of organic compounds.
1. Use a Different Buffer: If your experimental design allows, test a buffer with a lower salt concentration.
2. Final Dilution in Water: Consider preparing the final working solution in sterile water just before adding it to the cells, but be mindful of osmotic effects on your cells.
Final DMSO Concentration Too High If the volume of DMSO stock added is too large, it can cause the compound to crash out of the solution when mixed with the aqueous medium.
1. Use a More Concentrated Stock: Prepare a higher concentration stock solution in DMSO so that a smaller volume is needed to achieve the desired final concentration.
2. Adhere to Limits: Always aim for a final DMSO concentration of ≤0.1% in your culture medium to avoid both solubility issues and solvent-induced cytotoxicity.[6]

Data Presentation

Table 1: Solubility of Antazoline Salts in Common Laboratory Solvents
CompoundSolventSolubilityNotes
This compound Water1 g in 40 mL (~25 mg/mL)[2]Solubility is pH-dependent.
This compound DMSOSoluble[5]Recommended for stock solutions.
Antazoline HCl Water≥10.6 mg/mL[8]For reference.
Antazoline HCl DMSO≥13.4 mg/mL[8][9] to 60 mg/mL[10]For reference.
Antazoline HCl Ethanol≥2.69 mg/mL (with sonication)[8]For reference. Sparingly soluble.[2]
Antazoline (Base) Water0.663 mg/mL (at 30°C)[2][11]For reference.

Note: Data is compiled from various sources and may refer to different salt forms. It is crucial to empirically determine the solubility for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 363.4 g/mol )[12][13]

  • Sterile, cell culture-grade DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance and weigh paper

Methodology:

  • Calculation: To prepare a 100 mM solution, you need 363.4 mg of this compound per 10 mL of DMSO. Adjust the amounts as needed for your desired volume. For example, for 1 mL, weigh out 36.34 mg.

  • Weighing: Carefully weigh the required amount of this compound powder in a sterile environment (e.g., a laminar flow hood).

  • Dissolution: Transfer the powder to a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO.

  • Mixing: Tightly cap the tube and vortex vigorously until the powder is completely dissolved. If necessary, gentle warming (to 37°C) or brief sonication can be applied. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Medium

Methodology:

  • Prepare Dilutions: In a sterile multi-well plate, prepare a series of dilutions of your this compound stock solution in your complete cell culture medium. For example, create final concentrations ranging from 1 µM to 500 µM. Include a "vehicle control" well containing the medium with the highest equivalent volume of DMSO.

  • Incubate: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).

  • Observe for Precipitation: After a relevant incubation period (e.g., 2, 12, and 24 hours), carefully inspect the wells for any signs of precipitation. This can be done visually against a dark background or more quantitatively by measuring the absorbance of the solution at 600 nm (A600) using a plate reader. An increase in A600 indicates light scattering from insoluble particles.

  • Determine Limit: The highest concentration that remains clear and shows no significant increase in A600 over the incubation period is the maximum practical soluble concentration for your specific medium and conditions.

Mandatory Visualizations

experimental_workflow start Start: Weigh This compound Powder dissolve Dissolve in 100% DMSO (Vortex/Sonicate) start->dissolve stock Create Concentrated Stock Solution (e.g., 100 mM) dissolve->stock store Aliquot and Store at -20°C / -80°C stock->store Storage dilute Serially Dilute Stock into Medium (Final DMSO ≤0.1%) stock->dilute prepare_media Prepare Pre-warmed Cell Culture Medium prepare_media->dilute treat Add Working Solution to Cell Culture dilute->treat incubate Incubate Cells for Experiment Duration treat->incubate end Endpoint Analysis incubate->end

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_workflow start Precipitation Observed in Aqueous Medium? check_ph Is medium pH neutral (e.g., 7.2-7.4)? start->check_ph Yes ok Re-evaluate protocol for other issues start->ok No ph_cause Primary Cause: pH-induced precipitation check_ph->ph_cause Yes check_dmso Is final DMSO concentration > 0.1%? check_ph->check_dmso No solution_1 Solution: 1. Lower final concentration 2. Add stock to vortexed media ph_cause->solution_1 dmso_cause Contributing Cause: Solvent Crash-out check_dmso->dmso_cause Yes check_dmso->ok No solution_2 Solution: Use a more concentrated DMSO stock solution dmso_cause->solution_2

Caption: Decision tree for troubleshooting this compound precipitation.

signaling_pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates Antazoline This compound Antazoline->H1R Blocks Gq Gq Protein H1R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Inflammation) Ca->Response PKC->Response

Caption: Simplified signaling pathway blocked by Antazoline.

References

Technical Support Center: HPLC Analysis of Antazoline Sulfate and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying Antazoline (B1665563) Sulfate degradation products by HPLC. It includes troubleshooting guides and frequently asked questions in a user-friendly Q&A format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the known degradation products of Antazoline Sulfate?

A1: The most well-documented degradation product of this compound, particularly under hydrolytic conditions, is N-[(N-benzylanilino)acetyl]ethylenediamine.[1] Forced degradation studies have shown that this compound is susceptible to degradation under acidic, basic, oxidative, thermal, and photolytic stress conditions, leading to the formation of various other degradation products.[2] While these studies confirm the presence of additional peaks in HPLC chromatograms, the specific chemical structures of all thermal, oxidative, and photolytic degradants are not extensively detailed in publicly available literature.

Q2: What is a typical stability-indicating HPLC method for this compound?

A2: A common approach for the analysis of this compound, often in combination with Naphazoline (B1676943), is a reverse-phase HPLC (RP-HPLC) method. A typical method might utilize a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile.[3][4] Detection is commonly performed using a UV detector at a wavelength of around 285 nm.[5][2][3]

Q3: What are the key validation parameters for a stability-indicating HPLC method for this compound?

A3: According to ICH guidelines, the validation of a stability-indicating HPLC method for this compound should include the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (DL), and quantitation limit (QL).[3] Specificity is particularly crucial and is demonstrated through forced degradation studies to ensure that the method can accurately measure the analyte in the presence of its degradation products, process impurities, and excipients.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for inducing the degradation of this compound to generate its degradation products for analytical method development and validation.

1. Acid Hydrolysis:

  • Dissolve this compound in 0.1 M HCl.

  • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8 hours).

  • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

  • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve this compound in 0.1 M NaOH.

  • Heat the solution at 60°C for a specified period.

  • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.

  • Dilute with the mobile phase for analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature for a specified duration.

  • Dilute with the mobile phase for HPLC injection.

4. Thermal Degradation:

  • Store the solid this compound powder in a hot air oven at a controlled temperature (e.g., 80°C) for a defined period.

  • Dissolve the heat-treated sample in the mobile phase for analysis.

5. Photolytic Degradation:

  • Expose a solution of this compound to a UV light source (e.g., 254 nm) or a photostability chamber for a specific duration.

  • Analyze the resulting solution by HPLC.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general methodology for the separation and quantification of this compound and its degradation products.

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Phosphate buffer:Methanol (e.g., 80:20 v/v), pH adjusted
Flow Rate 1.0 - 1.5 mL/min
Detection UV at 285 nm
Injection Volume 10 - 20 µL
Column Temperature Ambient or controlled (e.g., 30°C)

Data Presentation

Table 1: Summary of a Validated Stability-Indicating HPLC Method for this compound

ParameterResult
Linearity Range (µg/mL)50 - 150
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.0 - 102.0
Precision (% RSD)< 2.0
Detection Limit (µg/mL)~0.3[3][4]
Quantitation Limit (µg/mL)~1.0

Note: These are typical values and may vary depending on the specific method and instrumentation.

Troubleshooting Guides

Issue 1: Peak Tailing for the Antazoline Peak

  • Question: My Antazoline peak is showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for basic compounds like Antazoline is a common issue in RP-HPLC.[7]

    • Cause 1: Secondary Interactions with Silanol (B1196071) Groups: Residual silanol groups on the silica-based column packing can interact with the basic amine functional groups of Antazoline, leading to tailing.[8][9]

      • Solution: Lower the mobile phase pH to around 2-3 to ensure the silanol groups are fully protonated and reduce these interactions.[7][10] Alternatively, using a highly end-capped column or a column with a different stationary phase (e.g., polar-embedded) can minimize these secondary interactions.[8]

    • Cause 2: Column Overload: Injecting too high a concentration of the sample can lead to peak tailing.

      • Solution: Reduce the sample concentration or the injection volume.[10]

    • Cause 3: Column Void or Contamination: A void at the head of the column or contamination can cause peak distortion.

      • Solution: If the problem persists, try washing the column with a strong solvent. If that fails, the column may need to be replaced.[7]

Issue 2: Unstable Retention Times

  • Question: The retention time for Antazoline is shifting between injections. What should I check?

  • Answer: Retention time instability can be caused by several factors.

    • Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially after a gradient run or when the system has been idle.

      • Solution: Increase the column equilibration time before each injection.

    • Cause 2: Mobile Phase Composition Changes: The composition of the mobile phase can change over time due to evaporation of the more volatile organic component.

      • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

    • Cause 3: Pump Issues: Inconsistent flow from the HPLC pump can lead to retention time shifts.

      • Solution: Check the pump for leaks and ensure it is properly primed and degassed.

    • Cause 4: Temperature Fluctuations: Changes in the ambient temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant temperature.

Issue 3: Appearance of Ghost Peaks

  • Question: I am seeing unexpected peaks ("ghost peaks") in my chromatogram, even in blank injections. Where are they coming from?

  • Answer: Ghost peaks can originate from several sources.

    • Cause 1: Contaminated Mobile Phase: Impurities in the solvents or buffer components can accumulate on the column and elute as ghost peaks, particularly during gradient elution.

      • Solution: Use high-purity HPLC-grade solvents and freshly prepared buffers. Filter the mobile phase before use.

    • Cause 2: Sample Carryover: Residual sample from a previous injection can be carried over to the next run.

      • Solution: Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the injection port and needle between injections.

    • Cause 3: System Contamination: Contamination can build up in various parts of the HPLC system, such as the injector, tubing, or detector flow cell.

      • Solution: Systematically flush the individual components of the HPLC system with a strong, appropriate solvent.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis HPLC Analysis cluster_results Data Interpretation antazoline_sulfate This compound Sample forced_degradation Forced Degradation (Acid, Base, Oxidation, Heat, Light) antazoline_sulfate->forced_degradation degraded_sample Degraded Sample forced_degradation->degraded_sample hplc_system HPLC System (C18 Column, UV Detector) degraded_sample->hplc_system Injection data_acquisition Data Acquisition hplc_system->data_acquisition method_development Method Development & Validation method_development->hplc_system Method Parameters chromatogram Chromatogram Analysis data_acquisition->chromatogram identification Identification of Degradation Products chromatogram->identification quantification Quantification chromatogram->quantification

Caption: Experimental workflow for the identification of this compound degradation products.

troubleshooting_logic node_action node_action node_cause node_cause peak_tailing Peak Tailing Observed? cause_silanol Cause: Secondary Silanol Interactions peak_tailing->cause_silanol Yes cause_overload Cause: Column Overload peak_tailing->cause_overload Yes cause_column_issue Cause: Column Void or Contamination peak_tailing->cause_column_issue Yes no_problem Good Peak Shape peak_tailing->no_problem No action_ph Lower Mobile Phase pH (e.g., 2-3) cause_silanol->action_ph Solution action_concentration Reduce Sample Concentration/Volume cause_overload->action_concentration Solution action_wash_replace Wash or Replace Column cause_column_issue->action_wash_replace Solution

Caption: Troubleshooting logic for addressing peak tailing in Antazoline HPLC analysis.

References

Optimizing Antazoline Sulfate Concentration for Cell Culture Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the use of Antazoline Sulfate (B86663) in cell culture experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Antazoline Sulfate in a cellular context?

Antazoline is a first-generation antihistamine that acts as a histamine (B1213489) H1 receptor antagonist.[1] Its primary mechanism involves competitively and reversibly binding to the H1 receptor, which prevents histamine from binding and initiating downstream signaling cascades.[1] This action blocks the typical allergic and inflammatory responses mediated by histamine.[1]

Q2: What is a typical starting concentration range for this compound in cell culture experiments?

Based on available literature, a concentration range of 10-100 μmol/L has been used in studies with HepAD38 cells without showing significant cytotoxicity. For its antiviral effects on Hepatitis B virus (HBV) DNA, EC50 values (the concentration at which 50% of the maximum effect is observed) have been reported as 2.910 μmol/L in HepAD38 cells and 2.349 μmol/L in Huh7 cells.[1] However, the optimal concentration is highly dependent on the cell type and the specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: Are there different forms of Antazoline available, and does it matter which one I use?

Yes, Antazoline is available in different salt forms, including sulfate, hydrochloride, and phosphate (B84403). It is important to be aware of the specific salt form being used as it can affect solubility and pH when preparing stock solutions and culture media. For instance, Antazoline Phosphate is a salt of a weak base, and its solubility is pH-dependent, with a 2% solution in water having a pH of approximately 4.5.

Troubleshooting Guide

Issue 1: Precipitation Observed in Cell Culture Medium

Question: I observed a precipitate in my cell culture medium after adding this compound. What is the cause, and how can I prevent this?

Answer: Precipitation of Antazoline salts, particularly Antazoline Phosphate, is a common issue and can be attributed to several factors:

  • pH Shift: Antazoline salts of weak bases are less soluble at the physiological pH of most cell culture media (typically 7.2-7.4).

  • Interaction with Media Components: Divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in the medium can react with the phosphate or sulfate counter-ions to form insoluble salts.

  • Temperature: The solubility of this compound can decrease at lower temperatures. Adding a concentrated stock solution to cold media can induce precipitation.

  • Localized High Concentration: Rapidly adding a concentrated stock solution without proper mixing can lead to localized supersaturation and precipitation.

Solutions:

  • pH Adjustment: If your experiment allows, prepare the final dilution in a buffer system that maintains a slightly more acidic pH.

  • Stock Solution Preparation: Prepare a concentrated stock solution in a suitable solvent (e.g., sterile water or DMSO, depending on the salt form's solubility) and add a small volume to the pre-warmed (37°C) culture medium while gently vortexing to ensure rapid and thorough mixing.

  • Media Selection: If interactions with divalent cations are suspected, consider using a medium with lower concentrations of Ca²⁺ and Mg²⁺.

  • Incremental Addition: Add the stock solution dropwise to the culture medium while stirring.

Issue 2: High Variability and Poor Reproducibility in Experimental Results

Question: My cell-based assays with this compound are showing high variability between replicates. What are the potential causes?

Answer: High variability can stem from several sources:

  • Inconsistent Cell Seeding: Uneven cell distribution in the wells of a multi-well plate is a common cause of variability. Ensure a homogenous single-cell suspension before seeding.

  • Edge Effects: Evaporation from the outer wells of a culture plate can concentrate this compound and other media components, leading to altered cell responses. To mitigate this, consider not using the outermost wells for data collection and fill them with sterile PBS or media to maintain humidity.

  • Incomplete Solubilization: If using a colorimetric assay like the MTT assay, incomplete solubilization of the formazan (B1609692) crystals will lead to inaccurate absorbance readings. Ensure complete mixing and adequate incubation time with the solubilization buffer.

  • Cell Line Integrity: Cross-contamination or misidentification of cell lines can lead to inconsistent results, as different cell lines will have varying sensitivities to the compound. Regular cell line authentication is recommended.

Issue 3: Unexpected Cell Death or Poor Cell Viability

Question: I'm observing significant cell death at concentrations I expected to be non-toxic. What should I investigate?

Answer: Unexpected cytotoxicity can be due to:

  • Concentration Errors: Double-check all calculations for stock solution and final working concentration preparation.

  • Solvent Toxicity: If using a solvent like DMSO to prepare your stock solution, ensure the final concentration of the solvent in the culture medium is well below the toxic threshold for your cell line (typically <0.5% v/v for DMSO).

  • Cellular Stress: The compound itself, even at sub-lethal concentrations, may induce cellular stress that, when combined with other experimental manipulations, leads to cell death.

  • Contamination: Microbial contamination (bacteria, yeast, fungi, or mycoplasma) can cause rapid deterioration of cell health and should be ruled out through regular screening.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cell Lines (Template)

Cell LineCancer Type/OriginAssayIncubation Time (h)IC50 (µM)Notes
e.g., A549Lung CarcinomaMTT48[Insert Value][e.g., Non-small cell lung cancer]
e.g., MCF-7Breast AdenocarcinomaMTT48[Insert Value][e.g., Estrogen receptor-positive]
e.g., HeLaCervical CancerMTT48[Insert Value][e.g., Human papillomavirus-related]
e.g., HepG2Hepatocellular CarcinomaMTT48[Insert Value][e.g., Wild-type p53]
e.g., MRC-5Normal Lung FibroblastMTT48[Insert Value][e.g., Non-cancerous control]

Note: The IC50 values in this table are placeholders and should be replaced with experimentally determined data.

Experimental Protocols

Protocol 1: Determination of IC50 using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound

  • Target cell line(s)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring a single-cell suspension.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in sterile water or another appropriate solvent.

    • Perform serial dilutions of this compound in culture medium to achieve a range of desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, if any) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Antazoline_Sulfate_Experimental_Workflow Experimental Workflow for this compound Cytotoxicity Testing cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-well Plate prep_cells->seed_plate prep_drug Prepare this compound Serial Dilutions add_drug Add Drug to Cells prep_drug->add_drug seed_plate->add_drug incubate Incubate (24-72h) add_drug->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent incubate_reagent Incubate (2-4h) add_reagent->incubate_reagent read_plate Read Plate incubate_reagent->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 H1_Receptor_Signaling_Pathway Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates Antazoline This compound (Antagonist) Antazoline->H1R Blocks Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Downstream Downstream Cellular Responses (e.g., Inflammation, Proliferation) PKC->Downstream Phosphorylates Targets

References

Technical Support Center: Antazoline Sulfate Interference with Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from Antazoline Sulfate in their fluorescence-based assays. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to help you identify, understand, and mitigate potential assay artifacts caused by this compound.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with my fluorescence-based assay?

While direct studies on the fluorescent properties of this compound are not extensively published, its chemical structure suggests a high potential for interference.[1] Antazoline contains an imidazoline (B1206853) ring and two aromatic rings (benzyl and phenyl groups), which are known chromophores that can absorb light and potentially fluoresce.[2][3] Therefore, this compound may interfere with fluorescence assays through one of two primary mechanisms:

  • Autofluorescence: The compound itself may emit fluorescence when excited by the light source used in the assay, leading to a false-positive signal.[4][5]

  • Quenching/Inner Filter Effect: The compound may absorb the excitation light intended for the assay's fluorophore or the emitted light from the fluorophore, leading to a false-negative signal.[5]

Q2: What are the signs of interference from this compound in my assay?

Symptoms of interference can include:

  • High background fluorescence: An unusually high signal in wells containing this compound, even in the absence of the intended fluorescent reporter.

  • Dose-dependent signal increase in control wells: A serial dilution of this compound in buffer alone showing increasing fluorescence.

  • Non-reproducible results: High variability between replicate wells containing this compound.

  • Unexpected decrease in signal: A dose-dependent decrease in the signal from your positive control in the presence of increasing concentrations of this compound.

Q3: At what wavelengths is interference most likely to occur?

Compounds with aromatic rings, like Antazoline, typically absorb light in the ultraviolet (UV) and lower visible range of the spectrum.[2] Therefore, assays using fluorophores that are excited by UV or blue light (e.g., Hoechst, DAPI, GFP, fluorescein) are more likely to be affected by quenching. Autofluorescence from such compounds also commonly occurs in the blue to green region of the spectrum.[6]

Q4: What is an orthogonal assay and how can it help?

An orthogonal assay is a method that measures the same biological endpoint using a different technology or detection principle (e.g., absorbance, luminescence, or a different fluorescence-based method with spectrally distinct reagents).[5] If this compound shows activity in your primary fluorescence assay, confirming this result with an orthogonal assay can help determine if the initial result was a genuine biological effect or an artifact of assay interference.

Troubleshooting Guides

Problem 1: High Background Fluorescence or Suspected Autofluorescence

Symptoms:

  • A dose-dependent increase in signal is observed in wells containing only this compound and assay buffer.

  • The signal is present even in the absence of the target biomolecule or fluorescent probe.

Troubleshooting Workflow:

start High Background Signal in Presence of this compound check_compound_only Run 'Compound Only' Control: Serial dilution of this compound in assay buffer. start->check_compound_only observe_signal Observe Signal? check_compound_only->observe_signal autofluorescence_confirmed Autofluorescence Confirmed observe_signal->autofluorescence_confirmed Yes no_autofluorescence No Autofluorescence Detected. Consider other interference mechanisms. observe_signal->no_autofluorescence No mitigation Implement Mitigation Strategy autofluorescence_confirmed->mitigation spectral_scan Perform Spectral Scan: Determine Excitation/Emission spectra of this compound. mitigation->spectral_scan red_shift Switch to Red-Shifted Fluorophore (e.g., Alexa Fluor 647, Cy5) mitigation->red_shift subtract_background Subtract Background: Use 'Compound Only' plate for background correction. mitigation->subtract_background trf Use Time-Resolved Fluorescence (TRF) mitigation->trf

Caption: Workflow for troubleshooting autofluorescence.

Problem 2: Decreased Signal or Suspected Quenching

Symptoms:

  • A dose-dependent decrease in the fluorescence signal of a positive control is observed with increasing concentrations of this compound.

  • The assay window (signal-to-background ratio) decreases in the presence of the compound.

Troubleshooting Workflow:

start Decreased Signal in Presence of this compound check_absorbance Measure Absorbance Spectrum of this compound. start->check_absorbance overlap Spectral Overlap with Fluorophore Ex/Em? check_absorbance->overlap quenching_suspected Quenching/Inner Filter Effect Suspected overlap->quenching_suspected Yes no_overlap No Spectral Overlap. Consider other mechanisms of inhibition. overlap->no_overlap No mitigation Implement Mitigation Strategy quenching_suspected->mitigation red_shift Switch to Red-Shifted Fluorophore with no spectral overlap. mitigation->red_shift reduce_concentration Reduce Concentration of This compound if possible. mitigation->reduce_concentration kinetic_mode Use Kinetic Reading Mode instead of endpoint. mitigation->kinetic_mode orthogonal_assay Confirm with Orthogonal Assay mitigation->orthogonal_assay

References

Technical Support Center: Preventing Precipitation of Antazoline Sulfate in Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of Antazoline (B1665563) Sulfate (B86663) in buffer solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Antazoline Sulfate and why is its solubility in buffer solutions a concern?

This compound is the salt form of antazoline, a first-generation antihistamine. L[1][2][3]ike many amine-containing pharmaceutical compounds, its solubility is highly dependent on the pH of the solution. Precipitation can occur when the pH of the solution is not optimal, leading to inaccurate experimental results and loss of active compound.

Q2: What is the primary reason for this compound precipitation in buffer solutions?

The primary reason for precipitation is a shift in pH to a range where the un-ionized (free base) form of antazoline, which is less soluble in aqueous solutions, becomes predominant. Antazoline is a weak base with a pKa of approximately 10.1. W[4]hen the pH of the solution approaches or exceeds this pKa, the equilibrium shifts from the soluble ionized form to the less soluble un-ionized form, leading to precipitation.

Q3: Which buffer systems are generally compatible with this compound?

Phosphate, acetate (B1210297), and citrate (B86180) buffers are commonly used in pharmaceutical formulations and are generally compatible with this compound. The choice of buffer depends on the desired pH range for the experiment. Ophthalmic formulations of antazoline have been noted to use phosphate-based buffer systems.

Q4: How does temperature affect the solubility of this compound?

The effect of temperature on the solubility of this compound is not well-documented with specific quantitative data. Generally, for most solids, solubility increases with temperature. However, for some salts, the dissolution process can be exothermic, leading to decreased solubility at higher temperatures. I[4][5]t is recommended to conduct experiments at a consistent and controlled temperature.

Q5: How does the ionic strength of the buffer affect the solubility of this compound?

The effect of ionic strength on the solubility of this compound is not extensively documented. In general, increasing the ionic strength of a solution can either increase ("salting-in") or decrease ("salting-out") the solubility of a solute. The specific effect depends on the nature of the solute and the salt used to adjust the ionic strength. It is advisable to maintain a consistent ionic strength across experiments.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Addition to Buffer
Possible Cause Solution
pH of the Buffer is Too High: The buffer pH is close to or above the pKa of antazoline (~10.1), causing the conversion of the soluble sulfate salt to the insoluble free base.- Verify Buffer pH: Ensure the pH of your buffer is in the acidic to neutral range, ideally below 7.0. For optimal stability and to prevent degradation, a pH around 5.0 is recommended. <[4]br> - Use a More Acidic Buffer: If your experimental conditions permit, use a buffer with a lower pH (e.g., acetate buffer pH 4.5-5.5 or citrate buffer pH 3.0-6.2).
High Localized Concentration: Adding a concentrated stock solution of this compound too quickly to the buffer can create localized areas of high concentration that exceed the solubility limit, causing precipitation before it can fully dissolve and disperse.- Slow, Dropwise Addition: Add the stock solution slowly and dropwise to the buffer while continuously stirring or vortexing. - Use an Intermediate Dilution: Prepare an intermediate dilution of your stock solution in the same buffer before adding it to the final solution.
Low Temperature of the Buffer: The solubility of this compound may be lower at colder temperatures. Adding a stock solution to a cold buffer can induce precipitation.- Pre-warm the Buffer: Ensure your buffer solution is at the intended experimental temperature (e.g., room temperature or 37°C) before adding the this compound stock solution.
Issue 2: this compound Precipitates Over Time
Possible Cause Solution
pH Shift Over Time: The buffer capacity may be insufficient to maintain a stable pH, especially if the experiment involves the addition of other components that can alter the pH.- Increase Buffer Concentration: Use a higher concentration of the buffer to increase its buffering capacity. - Choose a Buffer with a pKa Closer to the Target pH: Select a buffer system whose pKa is as close as possible to your desired experimental pH for maximum buffering capacity.
Chemical Degradation: Antazoline can undergo hydrolysis, especially at higher pH values. D[4]egradation products may be less soluble and precipitate out of solution.- Maintain Optimal pH for Stability: Keep the pH of your solution around 5.0, where the degradation rate of antazoline is at a minimum. <[4]br> - Prepare Fresh Solutions: Prepare this compound solutions fresh for each experiment and avoid long-term storage of diluted solutions.
Evaporation: Over time, especially in open or poorly sealed containers, solvent evaporation can increase the concentration of this compound beyond its solubility limit.- Use Sealed Containers: Store solutions in tightly sealed containers to minimize evaporation. - Monitor Volume: For long-term experiments, monitor the volume of the solution and replenish with the appropriate solvent if evaporation is observed.
Temperature Fluctuations: Changes in temperature during storage or incubation can affect the solubility of this compound.- Maintain Constant Temperature: Store and conduct experiments at a constant, controlled temperature. Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₇H₂₁N₃O₄S
Molecular Weight363.43 g/mol
pKa (of Antazoline)~10.1
AppearanceWhite or almost white crystalline powderN/A
General SolubilitySoluble in water and alcoholN/A
Table 2: Estimated pH-Dependent Solubility Trend of this compound in Aqueous Buffers*
Buffer SystempH RangeEstimated Solubility TrendRationale
Acetate Buffer3.6 - 5.6High and relatively stableAt this acidic pH, antazoline is predominantly in its protonated, highly soluble form. A pH of ~5.0 is also optimal for stability against hydrolysis.
Citrate Buffer3.0 - 6.2High and relatively stableSimilar to acetate buffer, the acidic nature of this buffer range maintains antazoline in its soluble, ionized state.
Phosphate Buffer5.8 - 8.0Decreasing solubility with increasing pHAs the pH increases towards and beyond neutrality, the proportion of the less soluble un-ionized antazoline free base increases, leading to a decrease in overall solubility.

*Note: The information in this table is based on the Henderson-Hasselbalch equation and general principles of solubility for salts of weak bases. Actual quantitative solubility can be influenced by buffer composition, ionic strength, and temperature. It is highly recommended to experimentally determine the solubility of this compound in your specific buffer system using the protocol provided below.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility of this compound in a Selected Buffer

This protocol is adapted from the WHO guidelines for Biopharmaceutics Classification System-based classification.

[6]Objective: To determine the equilibrium solubility of this compound in a specific buffer at a defined pH and temperature.

Materials:

  • This compound powder

  • Selected buffer solution (e.g., 0.1 M Phosphate Buffer, pH 7.0)

  • Calibrated pH meter

  • Shaking incubator or orbital shaker set to the desired temperature (e.g., 25°C or 37°C)

  • Microcentrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the selected buffer. These will be used to create a calibration curve.

  • Sample Preparation:

    • Add an excess amount of this compound powder to a glass vial containing a known volume (e.g., 5 mL) of the selected buffer. An excess is confirmed if undissolved solid remains at the bottom of the vial.

    • Tightly seal the vial.

  • Equilibration:

    • Place the vial in a shaking incubator or on an orbital shaker at a constant temperature for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium. The time to reach equilibrium should be determined in a preliminary experiment by taking measurements at various time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration in the supernatant remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant.

    • To remove any undissolved particles, either centrifuge the sample at high speed and collect the supernatant or filter the sample through a 0.22 µm syringe filter.

    • Immediately dilute the clear supernatant with the buffer to a concentration that falls within the range of your calibration curve. This is crucial to prevent precipitation upon cooling or changes in conditions.

  • Quantification:

    • Analyze the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • Use the calibration curve to determine the concentration of this compound in the original undiluted supernatant. This value represents the equilibrium solubility.

  • Data Reporting:

    • Report the equilibrium solubility in mg/mL or M, specifying the buffer system, pH, and temperature.

    • Perform the experiment in triplicate to ensure reproducibility.

Mandatory Visualizations

G Troubleshooting Workflow for this compound Precipitation cluster_0 Problem Identification cluster_1 Immediate Precipitation Troubleshooting cluster_2 Delayed Precipitation Troubleshooting cluster_3 Solutions start Precipitation Observed immediate Immediate Precipitation start->immediate delayed Delayed Precipitation start->delayed check_ph_immediate Check Buffer pH immediate->check_ph_immediate check_mixing Review Addition Technique immediate->check_mixing check_temp_immediate Check Buffer Temperature immediate->check_temp_immediate check_ph_delayed Check Buffer Stability delayed->check_ph_delayed check_degradation Consider Degradation delayed->check_degradation check_evaporation Check for Evaporation delayed->check_evaporation check_temp_delayed Monitor Temperature Stability delayed->check_temp_delayed solution_ph Use Lower pH Buffer / Verify pH check_ph_immediate->solution_ph solution_mixing Add Dropwise with Stirring check_mixing->solution_mixing solution_temp_immediate Pre-warm Buffer check_temp_immediate->solution_temp_immediate solution_buffer_stability Increase Buffer Concentration check_ph_delayed->solution_buffer_stability solution_degradation Use Fresh Solutions / Optimal pH check_degradation->solution_degradation solution_evaporation Use Sealed Containers check_evaporation->solution_evaporation solution_temp_delayed Maintain Constant Temperature check_temp_delayed->solution_temp_delayed G Relationship Between pH and this compound Solubility cluster_0 pH Scale cluster_1 Antazoline Form cluster_2 Solubility low_ph Low pH (Acidic) ionized Predominantly Ionized (Antazoline-H⁺) low_ph->ionized neutral_ph Neutral pH mixed Mixture of Ionized and Un-ionized Forms neutral_ph->mixed high_ph High pH (Alkaline) unionized Predominantly Un-ionized (Antazoline Free Base) high_ph->unionized high_sol High Solubility ionized->high_sol medium_sol Decreasing Solubility mixed->medium_sol low_sol Low Solubility (Precipitation Risk) unionized->low_sol

References

Troubleshooting Inconsistent Electrophysiology Results with Antazoline Sulfate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering variability in electrophysiology experiments involving Antazoline (B1665563) Sulfate. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to help differentiate genuine pharmacological effects from experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: After applying Antazoline Sulfate, I observe a significant prolongation of the action potential duration (APD) and the QT interval in my cardiac myocyte recordings. Is this an expected outcome?

A: Yes, this is a well-documented effect of Antazoline. Antazoline is known to block potassium channels, particularly the rapid delayed rectifier current (IKr), which is encoded by the hERG gene.[1][2][3][4] This inhibition of potassium efflux during repolarization leads to a longer action potential and a corresponding prolongation of the QT interval on an electrocardiogram (ECG).[1] Inconsistent prolongation may be due to concentration-dependent effects or variability in the health of the cell preparation.

Q2: My baseline recording is stable, but upon perfusion with Antazoline solution, I see a sudden baseline shift. What could be the cause?

A: This is likely a liquid junction potential artifact. It occurs when the ionic composition of the perfusion solution changes, even slightly, upon the addition of the drug and its solvent. To mitigate this, ensure that the control solution and the Antazoline-containing solution are as ionically similar as possible. It is also good practice to wait for the baseline to re-stabilize before beginning your recording protocol. If the shift is consistent across experiments, it can often be corrected for during data analysis.

Q3: I am having difficulty achieving a stable Giga-ohm (GΩ) seal on my cells after introducing Antazoline to the bath. What should I do?

A: While Antazoline itself is not known to directly interfere with seal formation, several indirect factors could be at play:

  • Solution Osmolarity: Ensure the osmolarity of your Antazoline solution matches your control extracellular solution. A mismatch can cause cells to swell or shrink, making sealing difficult.[5]

  • Solution Purity: Ensure your this compound is fully dissolved and the solution is filtered (0.22 µm filter) to remove any particulates that could clog the pipette tip.[6]

  • Cell Health: Prolonged exposure to any compound can affect cell viability. Ensure your cells are healthy prior to the experiment and minimize the duration of the experiment where possible.[5]

Q4: I'm observing a use-dependent block of sodium channels, but the degree of block is inconsistent between cells. Why might this be?

A: The effects of Antazoline on sodium channels can be complex and may be influenced by several factors, leading to variability:[1][7]

  • Resting Membrane Potential: The resting membrane potential of the cell can influence the availability of sodium channels and thus the extent of block by channel-blocking drugs.

  • Stimulation Frequency: Use-dependent block is, by definition, dependent on the frequency of stimulation. Ensure you are using a consistent stimulation protocol across all experiments.

  • Cellular State: The overall health and metabolic state of the cell can alter ion channel function and pharmacology.

Troubleshooting Guides

Guide 1: Differentiating Pharmacological Effects from Experimental Artifacts

When working with a multi-channel blocker like Antazoline, it is crucial to distinguish the drug's effects from experimental noise.

Observation Potential Pharmacological Cause Potential Artifact Troubleshooting Steps
Increased "noise" in the recording Increased channel gating50/60 Hz hum, poor grounding, unstable pipette1. Check grounding of all equipment. 2. Ensure Faraday cage is properly sealed. 3. Systematically turn off nearby electrical equipment to identify the source of the hum.[8][9]
Baseline Drift Slow change in resting membrane potential due to channel modulationUnstable reference electrode, temperature fluctuations, perfusion system instability1. Re-chlorinate your Ag/AgCl reference electrode. 2. Ensure the perfusion system provides a constant flow rate and temperature.[8]
Inconsistent Current Amplitude State-dependent channel blockPoor seal quality (decreasing resistance), cell rundown1. Monitor seal resistance throughout the experiment. 2. Use a perforated patch-clamp technique to preserve the intracellular environment.
Guide 2: Managing Inconsistent Results in Antazoline Experiments

This guide provides a workflow for troubleshooting inconsistent results when studying the effects of Antazoline.

cluster_0 Start: Inconsistent Results Observed cluster_1 Phase 1: Verify Experimental Setup cluster_2 Phase 2: Standardize Protocol cluster_3 Phase 3: Data Analysis and Interpretation cluster_4 End: Consistent Results Start Inconsistent results with Antazoline CheckSolutions Check Solutions: - Freshly prepared? - Correct concentration? - pH and osmolarity verified? Start->CheckSolutions CheckHardware Check Hardware: - Grounding secure? - Pipette holder stable? - Perfusion system leak-free? Start->CheckHardware CheckCellHealth Check Cell Health: - Healthy morphology? - Stable resting potential? Start->CheckCellHealth StandardizeProtocol Standardize Protocol: - Consistent stimulation frequency? - Same voltage protocol? - Fixed incubation times? CheckSolutions->StandardizeProtocol CheckHardware->StandardizeProtocol CheckCellHealth->StandardizeProtocol AnalyzeControls Analyze Control Data: - Are control recordings stable over time? StandardizeProtocol->AnalyzeControls ConsiderMechanism Consider Drug Mechanism: - Is variability consistent with use-dependence or multi-channel effects? AnalyzeControls->ConsiderMechanism End Consistent results achieved ConsiderMechanism->End

Caption: Troubleshooting workflow for inconsistent results.

Data Presentation

Table 1: Summary of this compound's Electrophysiological Effects on Cardiac Parameters
Parameter Effect Typical Observation Primary Ion Channel(s) Implicated References
Action Potential Duration (APD) ProlongationIncrease in APD50 and APD90K+ channels (IKr/hERG)[1][2]
QT Interval ProlongationIncrease in corrected QT interval (QTc)K+ channels (IKr/hERG)[1][7]
QRS Duration ProlongationWidening of the QRS complexNa+ channels[1][7]
HV Interval ProlongationIncreased time from His bundle to ventricular activationNa+ channels[7][10]
Atrial Refractory Period ProlongationIncreased effective refractory period (ERP) in atriaNa+ and K+ channels[7][11]
P Wave Duration ProlongationWidening of the P waveNa+ channels[1]
Table 2: Effects of this compound on Specific Ion Channels
Ion Channel Effect Characteristics References
Voltage-gated Na+ Channels InhibitionContributes to QRS prolongation and has antiarrhythmic effects similar to Class I agents.[7][11]
Voltage-gated K+ Channels (esp. hERG) InhibitionLeads to delayed repolarization and QT interval prolongation. A key mechanism for its antiarrhythmic action in atrial fibrillation.[1][2][3]
Voltage-gated Ca2+ Channels InhibitionFast, reversible, and voltage-dependent block, predominantly on P/Q- and N-type channels.[12][12]

Experimental Protocols

Whole-Cell Patch-Clamp Protocol for Assessing Antazoline's Effects on Cardiac Ion Channels
  • Cell Preparation: Isolate ventricular or atrial myocytes from the species of interest using standard enzymatic digestion protocols. Allow cells to stabilize before recording.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

    • Antazoline Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in deionized water or DMSO. Perform serial dilutions to achieve the final desired concentrations in the external solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration with a pipette resistance of 2-5 MΩ.

    • Clamp the cell at a holding potential of -80 mV.

    • Record baseline ion channel activity using appropriate voltage protocols for the channel of interest (e.g., a step depolarization to +20 mV to elicit sodium and calcium currents, followed by a repolarizing step to measure potassium tail currents).

    • Perfuse the cell with the Antazoline-containing external solution for a sufficient duration to allow for drug equilibration.

    • Repeat the voltage protocol to record ion channel activity in the presence of the drug.

    • Perform a washout with the control external solution to assess the reversibility of the drug's effects.

cluster_0 Preparation cluster_1 Recording cluster_2 Analysis CellPrep Cell Preparation (e.g., isolated cardiomyocytes) Seal Establish Whole-Cell Configuration (GΩ Seal) CellPrep->Seal SolPrep Solution Preparation (Internal, External, Antazoline Stock) DrugApp Apply Antazoline (Perfusion) SolPrep->DrugApp Baseline Record Baseline Currents (Control Solution) Seal->Baseline Baseline->DrugApp DrugRec Record Currents with Antazoline DrugApp->DrugRec Washout Washout (Control Solution) DrugRec->Washout DataAnalysis Data Analysis (Compare Baseline, Drug, Washout) Washout->DataAnalysis

Caption: Experimental workflow for a patch-clamp study.

Mandatory Visualization

Signaling Pathway of this compound's Multi-Channel Blockade

cluster_channels Ion Channels cluster_effects Electrophysiological Effects Antazoline This compound NaChannel Voltage-gated Na+ Channels Antazoline->NaChannel Inhibits KChannel Voltage-gated K+ Channels (hERG/IKr) Antazoline->KChannel Inhibits CaChannel Voltage-gated Ca2+ Channels Antazoline->CaChannel Inhibits QRS QRS Widening (Slower Conduction) NaChannel->QRS QT QT Prolongation (Delayed Repolarization) KChannel->QT APD APD Prolongation KChannel->APD CaInflux Decreased Ca2+ Influx CaChannel->CaInflux

Caption: Antazoline's multi-channel blocking effects.

References

Technical Support Center: Minimizing Off-Target Effects of Antazoline Sulfate in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of Antazoline (B1665563) Sulfate in cellular models, with a focus on understanding and minimizing its off-target effects. The following information is intended to help you design robust experiments and interpret your data with higher confidence.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Antazoline Sulfate?

Antazoline is a first-generation histamine (B1213489) H1 receptor antagonist.[1] Its primary on-target effect is to competitively and reversibly block the action of histamine at the H1 receptor, thereby mitigating allergic responses.[1][2]

Q2: What are the known off-target effects of this compound in cellular models?

As a first-generation antihistamine, this compound is known to interact with other receptors and ion channels, leading to off-target effects. The most well-documented include:

  • Anticholinergic Effects: Antazoline exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors.[1][3] This is a common characteristic of first-generation antihistamines.[4]

  • Cardiovascular Effects: Antazoline can impact cardiac electrophysiology. Studies have shown that it can prolong the P wave, QRS complex, and QT interval, suggesting effects on cardiac conduction and repolarization.[5][6]

  • Inhibition of Voltage-Gated Calcium Channels: Research indicates that antazoline can inhibit voltage-gated calcium channels, particularly P/Q- and N-type channels.[7] This effect may contribute to its neuroprotective and anti-arrhythmic properties.[7][8]

Q3: At what concentration should I use this compound to minimize off-target effects?

Establishing a definitive "therapeutic window" for in vitro use is challenging without specific quantitative data comparing its potency at on- and off-target sites. However, based on available data for its effects and for similar compounds, a general recommendation is to start with a dose-response curve to determine the lowest effective concentration for H1 receptor antagonism in your specific cellular model.

One study on its antiviral effects against Hepatitis B Virus (HBV) reported an EC50 of 2.349 µM in Huh7 cells and 2.910 µM in HepAD38 cells, with no significant cytotoxicity observed at 10 µM.[9] This suggests that for some cellular effects, a low micromolar range may be effective. It is crucial to empirically determine the optimal concentration for your specific assay.

Troubleshooting Guide: Distinguishing On-Target vs. Off-Target Effects

Here are some common issues encountered during experiments with this compound and steps to troubleshoot them:

Problem Possible Cause Troubleshooting Steps
Unexpected cellular phenotype observed (e.g., changes in cell morphology, proliferation, or signaling pathways unrelated to histamine) Off-target effects of Antazoline at muscarinic receptors or calcium channels.1. Use Specific Antagonists: Co-treat cells with a specific muscarinic receptor antagonist (e.g., atropine) or a calcium channel blocker to see if the unexpected phenotype is reversed. 2. Control Cell Lines: Use a cell line that does not express the H1 receptor (knockout or naturally deficient) as a negative control. If the effect persists, it is likely an off-target effect. 3. Dose-Response Analysis: Perform a careful dose-response study. On-target and off-target effects may occur at different concentration ranges.
High cytotoxicity observed even at low concentrations Off-target cytotoxicity.1. Lower Concentration Range: Start your dose-response curve from a much lower concentration (e.g., in the nanomolar range). 2. Shorter Incubation Time: Conduct a time-course experiment to find the earliest time point where the on-target effect is measurable, which may reduce cumulative toxicity. 3. Use a More Robust Cell Line: If your current cell line is particularly sensitive, consider using a different one for initial experiments.
Inconsistent results between experiments Variability in experimental conditions or compound stability.1. Standardize Cell Passage Number: Use cells within a defined and consistent passage number range. 2. Precise Incubation Times: Ensure all incubation times are standardized. 3. Fresh Compound Dilutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid degradation.
No observable on-target effect (H1 receptor antagonism) 1. Low or no H1 receptor expression in the cell line. 2. Ineffective concentration of Antazoline. 3. Insufficient assay sensitivity.1. Confirm Receptor Expression: Verify H1 receptor expression in your cell line using methods like RT-PCR or Western blot. 2. Increase Concentration: Titrate the concentration of Antazoline upwards. 3. Optimize Assay: Optimize your assay parameters or choose a more sensitive readout for H1 receptor activity.

Quantitative Data Summary

Target Compound Metric Value Reference
On-Target
Histamine H1 ReceptorAntazoline-First-generation antagonist[1]
Off-Target
Muscarinic ReceptorsVarious 1st Gen. AntihistaminesKi5.0 - 38 nM (high affinity group)[10][11]
Various 1st Gen. AntihistaminesKi3,600 - 30,000 nM (low affinity group)[10][11]
Voltage-Gated Ca2+ ChannelsAntazoline-Inhibition of P/Q- and N-type channels[7]
Other Cellular Effects
HBV DNA InhibitionAntazolineEC502.349 µM (Huh7 cells)[9]
HBV DNA InhibitionAntazolineEC502.910 µM (HepAD38 cells)[9]
CytotoxicityAntazoline-No significant cytotoxicity at 10 µM[9]

Experimental Protocols

Assessing On-Target H1 Receptor Antagonism: Intracellular Calcium Flux Assay

This protocol measures the ability of Antazoline to inhibit histamine-induced increases in intracellular calcium.

Materials:

  • Cells expressing the histamine H1 receptor

  • This compound

  • Histamine

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., HBSS with calcium and magnesium)

  • Fluorescence plate reader or flow cytometer

Methodology:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 30-60 minutes at 37°C).

  • Compound Pre-incubation: Wash the cells to remove excess dye and then pre-incubate them with various concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.

  • Signal Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence signal.

  • Agonist Stimulation: Add a pre-determined concentration of histamine (typically the EC80) to the wells and immediately begin recording the fluorescence signal over time.

  • Data Analysis: Calculate the change in fluorescence (or ratio for ratiometric dyes) to determine the intracellular calcium concentration. Plot the histamine-induced calcium response against the concentration of Antazoline to determine the IC50 value.

Assessing Off-Target Anticholinergic Effects: Muscarinic Receptor Antagonism Assay

This protocol is similar to the H1 antagonism assay but uses a muscarinic receptor agonist.

Materials:

  • Cells expressing a muscarinic receptor subtype (e.g., M1 or M3)

  • This compound

  • Muscarinic agonist (e.g., Carbachol or Acetylcholine)

  • Calcium-sensitive fluorescent dye

  • Assay buffer

  • Fluorescence plate reader

Methodology:

  • Follow steps 1-3 from the H1 antagonism protocol, but use cells expressing the muscarinic receptor of interest.

  • Signal Measurement: Place the plate in the fluorescence reader and record a baseline signal.

  • Agonist Stimulation: Add a pre-determined concentration of the muscarinic agonist and record the fluorescence signal.

  • Data Analysis: Analyze the data as described for the H1 antagonism assay to determine the IC50 of Antazoline for the muscarinic receptor.

Assessing Off-Target Calcium Channel Blockade

This protocol can be adapted to use specific pharmacological tools to isolate the activity of different calcium channel subtypes.

Materials:

  • Cells with endogenous or expressed voltage-gated calcium channels

  • This compound

  • Depolarizing agent (e.g., high concentration of KCl)

  • Calcium-sensitive fluorescent dye

  • Assay buffer

  • Fluorescence plate reader

Methodology:

  • Follow steps 1-3 from the H1 antagonism protocol.

  • Signal Measurement: Place the plate in the fluorescence reader and record a baseline signal.

  • Depolarization: Add the depolarizing agent (e.g., KCl) to open voltage-gated calcium channels and record the resulting influx of calcium.

  • Data Analysis: Compare the calcium influx in the presence and absence of Antazoline to determine its inhibitory effect on voltage-gated calcium channels.

Visualizations

On_Target_Signaling_Pathway On-Target: Histamine H1 Receptor Signaling Antazoline Antazoline H1R Histamine H1 Receptor (Gq/11) Antazoline->H1R Antagonism Histamine Histamine Histamine->H1R Activation PLC Phospholipase C H1R->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ Release (from ER) IP3->Ca_ER PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (e.g., inflammation, smooth muscle contraction) Ca_ER->Cellular_Response PKC->Cellular_Response

On-Target: Histamine H1 Receptor Signaling Pathway

Off_Target_Signaling_Pathway Off-Target: Muscarinic M1/M3 Receptor Signaling Antazoline Antazoline M1_M3R Muscarinic M1/M3 Receptor (Gq/11) Antazoline->M1_M3R Antagonism Acetylcholine Acetylcholine Acetylcholine->M1_M3R Activation PLC Phospholipase C M1_M3R->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ Release (from ER) IP3->Ca_ER PKC Protein Kinase C DAG->PKC Cellular_Response Off-Target Cellular Response (e.g., dry mouth, blurred vision) Ca_ER->Cellular_Response PKC->Cellular_Response

Off-Target: Muscarinic M1/M3 Receptor Signaling

Experimental_Workflow Workflow for Differentiating On- and Off-Target Effects Start Start with an observed cellular phenotype Dose_Response Perform Dose-Response Curve with Antazoline Start->Dose_Response On_Target_Assay On-Target Assay (e.g., H1 Antagonism) Dose_Response->On_Target_Assay Off_Target_Assay Off-Target Assays (e.g., Muscarinic Antagonism, Ca2+ Channel Blockade) Dose_Response->Off_Target_Assay Compare_Potency Compare IC50/EC50 values On_Target_Assay->Compare_Potency Off_Target_Assay->Compare_Potency On_Target Phenotype correlates with H1 antagonism potency => Likely On-Target Compare_Potency->On_Target On-target potency matches Off_Target Phenotype correlates with off-target potency => Likely Off-Target Compare_Potency->Off_Target Off-target potency matches Use_Controls Use Control Experiments (Knockout cells, specific antagonists) On_Target->Use_Controls Off_Target->Use_Controls Confirmation Confirm mechanism Use_Controls->Confirmation

Experimental Workflow for Effect Differentiation

References

Technical Support Center: Stability of Antazoline Sulfate Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of Antazoline (B1665563) Sulfate stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Antazoline Sulfate stock solutions?

A1: this compound is soluble in water and alcohol. For research purposes, especially in cell culture experiments, preparing a concentrated stock solution in a sterile, high-purity solvent is recommended. Dimethyl sulfoxide (B87167) (DMSO) is also a common solvent for preparing stock solutions of similar Antazoline salts, such as the hydrochloride and phosphate (B84403) forms.[1][2] When using an organic solvent like DMSO for biological experiments, ensure the final concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: For long-term stability, it is recommended to store stock solutions at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. Aqueous solutions of Antazoline salts are generally not recommended for storage for more than one day.[3]

Q3: My this compound solution has turned a yellow or brownish color. What does this indicate?

A3: A color change in your this compound solution, particularly to a dark blue or violet color in highly acidic conditions, can be a sign of degradation.[4][5][6] The primary degradation pathway for Antazoline is hydrolysis, which can be influenced by pH, temperature, and light exposure.[4][5][6][7] If you observe a color change, it is recommended to discard the solution and prepare a fresh one.

Q4: I observed a precipitate in my this compound solution after dilution in my experimental buffer. What is the cause and how can I prevent it?

A4: Precipitation upon dilution is a common issue and can be attributed to several factors:

  • pH Shift: Antazoline is a weak base, and its solubility is pH-dependent.[1] The pH of your stock solution may be different from your experimental buffer. A significant shift in pH upon dilution can decrease the solubility of this compound, causing it to precipitate. Antazoline shows minimum degradation at a pH of around 5.0, and its degradation rate increases at higher pH values.[7]

  • "Solvent Shock": If you are diluting a concentrated stock solution in an organic solvent (like DMSO) into an aqueous buffer, the rapid change in solvent polarity can cause the compound to "crash out" of the solution.

  • Concentration Exceeding Solubility Limit: The final concentration of this compound in your experimental buffer may be higher than its solubility at that specific pH and temperature.

To prevent precipitation, you can try the following:

  • Add the stock solution dropwise to your buffer while gently vortexing to ensure rapid and thorough mixing.[1]

  • Prepare an intermediate dilution of your stock solution in your experimental buffer before making the final dilution.

  • If compatible with your experiment, adjust the pH of your final solution to be closer to the optimal stability range for Antazoline (around pH 5.0).[1][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution "Solvent shock" from rapid dilution of an organic stock solution into an aqueous buffer. High final concentration exceeding the solubility limit. Significant pH shift between the stock solution and the dilution buffer.Add the stock solution slowly to the vortex of the diluent. Prepare an intermediate dilution step. Check and adjust the pH of the final solution if your experiment allows. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Delayed Precipitation in Culture Media Evaporation of media in the incubator, leading to an increased concentration of the compound. Chemical degradation of Antazoline over time, forming less soluble degradation products. Interaction with components in the cell culture media.Ensure proper humidification in the incubator and use sealed culture plates for long-term experiments.[1] Prepare fresh solutions for each experiment and avoid storing diluted solutions.[1] Test for potential interactions by observing the stability of this compound in the basal medium versus the complete medium with serum.
Loss of Compound Activity Chemical degradation due to improper storage (e.g., prolonged storage at room temperature, exposure to light, repeated freeze-thaw cycles). Hydrolysis of the imidazoline (B1206853) ring, especially in neutral to alkaline solutions.Store stock solutions in aliquots at -20°C or -80°C and protect from light. Prepare fresh working solutions before each experiment. Maintain the pH of the stock solution in the acidic range if possible.
Color Change in Solution Degradation of the Antazoline molecule.[4][5][6]Discard the solution and prepare a fresh stock. Ensure high-purity solvents and proper storage conditions.

Data on Antazoline Stability

The stability of Antazoline is highly dependent on pH. Hydrolysis is the primary degradation pathway, and the rate of degradation is significantly influenced by the pH of the solution.

Parameter Condition Observation Reference
pH Stability pH 5.0Minimum degradation rate observed.[7]
pH 3.0 - 7.4Formation of the hydrolysis product N-(2-aminoethyl)-2-(N-benzylanilino)acetamide occurs through acidic, non-catalyzed, and semi-alkaline hydrolysis.[5][6][7]
pH 0 - 2More complex degradation with the formation of a colorful intermediate.[5][6][7]
High pHHydrolysis is accelerated.[8]
Solvent for Stock Solution DMSOAntazoline HCl is soluble at ≥13.4 mg/mL.[9]
WaterAntazoline Phosphate is soluble.[1]
EthanolAntazoline HCl is soluble.[3]
Storage of Solid Compound -20°CThe solid form of Antazoline HCl is stable for ≥4 years.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out the required amount of this compound powder using a calibrated analytical balance. For example, for 1 mL of a 10 mM stock solution, you would need 3.634 mg of this compound (Molar Mass: 363.43 g/mol ).

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the desired volume of high-purity, anhydrous DMSO (e.g., 1 mL).

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may aid dissolution, but be cautious about potential degradation at elevated temperatures.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability Assessment of this compound Solution using HPLC

This is a general protocol and may require optimization for your specific equipment and experimental needs.

  • Preparation of Standards: Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.

  • Sample Preparation:

    • Time Zero: Dilute your freshly prepared this compound stock solution to a known concentration within the calibration range using your experimental buffer (e.g., PBS, cell culture medium). This is your T=0 sample.

    • Incubation: Incubate your stock solution or diluted working solution under the conditions you wish to test (e.g., 37°C, room temperature, exposed to light).

    • Time Points: At various time points (e.g., 1, 4, 8, 24 hours), take an aliquot of the incubated solution and dilute it to the same concentration as the T=0 sample.

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column.[10]

    • Mobile Phase: A common mobile phase is a mixture of a phosphate buffer and an organic solvent like acetonitrile (B52724) or methanol. The pH of the buffer can be adjusted to optimize separation.[10]

    • Detection: Use a UV detector set at the maximum absorbance wavelength of Antazoline (around 244 nm and 289 nm).[3]

    • Injection: Inject equal volumes of your standards and samples.

  • Data Analysis:

    • Generate a calibration curve from the peak areas of your standards.

    • Determine the concentration of this compound in your samples at each time point by comparing their peak areas to the calibration curve.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample to assess stability. A significant decrease in the main peak area and the appearance of new peaks may indicate degradation.

Visualizations

Antazoline_Degradation_Pathway cluster_conditions Degradation Conditions Antazoline This compound Hydrolysis_Product N-[(N-benzylanilino)acetyl]ethylenediamine Antazoline->Hydrolysis_Product Hydrolysis Other_Products Other Degradation Products High_pH High pH High_pH->Hydrolysis_Product Acidic_pH Acidic pH (0-2) Acidic_pH->Other_Products Light Light Exposure Light->Hydrolysis_Product High_Temp High Temperature High_Temp->Hydrolysis_Product

Caption: Factors influencing the degradation of this compound.

Troubleshooting_Workflow Start Precipitation Observed Check_Dilution Review Dilution Method Start->Check_Dilution Check_pH Check pH of Final Solution Start->Check_pH Check_Concentration Verify Final Concentration Start->Check_Concentration Solution_Slow_Addition Slow, Dropwise Addition with Vortexing Check_Dilution->Solution_Slow_Addition Solution_Adjust_pH Adjust Buffer pH (if possible) Check_pH->Solution_Adjust_pH Solution_Solubility_Test Perform Solubility Test & Reduce Concentration Check_Concentration->Solution_Solubility_Test Resolved Issue Resolved Solution_Slow_Addition->Resolved Solution_Adjust_pH->Resolved Solution_Solubility_Test->Resolved

Caption: Troubleshooting workflow for precipitation issues.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds & Activates Antazoline This compound Antazoline->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Response Allergic Response (e.g., inflammation, itching) Ca->Response PKC->Response

Caption: this compound as an H1 receptor antagonist.

References

Technical Support Center: Antazoline Sulfate in Arrhythmia Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Antazoline (B1665563) Sulfate in arrhythmia models.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments, presenting them in a question-and-answer format.

Issue 1: Suboptimal or No Efficacy of Antazoline Sulfate in Terminating Atrial Fibrillation (AF).

  • Question: My atrial fibrillation model is not responding to this compound administration. What are the potential reasons and troubleshooting steps?

  • Answer: Several factors can contribute to a lack of response to this compound. Consider the following:

    • Inadequate Dosage: The antiarrhythmic effects of antazoline are dose-dependent.[1] Ensure the administered dose is within the effective range reported in literature. Intravenous boluses of 50-100 mg, up to a cumulative dose of 250-300 mg, have been used in clinical settings.[1]

    • Drug Administration Protocol: The method and rate of administration can influence drug efficacy. In human studies, antazoline is often given in consecutive intravenous boluses of 100 mg injected over 1 minute with 2-minute intervals.[2] For in vitro models, ensure adequate perfusion and equilibration time.

    • Model-Specific Factors: The underlying substrate of the arrhythmia model is critical. Antazoline has shown high efficacy in models of paroxysmal AF.[3][4][5] In persistent AF or models with significant structural heart disease, its efficacy may be reduced.[6]

    • Concomitant Medications: The presence of other agents can influence antazoline's effects. For instance, co-administration of acetylcholine (B1216132) and isoproterenol (B85558) is used to enhance AF inducibility in experimental rabbit heart models.[7] The baseline electrophysiological environment will impact antazoline's actions.

    Troubleshooting Steps:

    • Verify Dosage and Administration: Double-check your calculations and administration protocol against established literature for your specific model.[4][8]

    • Characterize Your Model: Ensure your arrhythmia model is appropriate for studying the effects of antazoline. Models of paroxysmal, vagally-mediated, or adrenergically-driven AF may be more responsive.

    • Control for Confounding Variables: Maintain consistent anesthesia, physiological temperature, and electrolyte concentrations, as these can all affect cardiac electrophysiology.

    • Consider Combination Therapy: In refractory cases, though not standard practice for antazoline, exploring combinations with other antiarrhythmic drugs could be a research avenue. However, this requires careful consideration of potential drug-drug interactions.

Issue 2: Unexpected Proarrhythmic Effects or Adverse Hemodynamic Changes.

  • Question: I am observing proarrhythmic events or significant hemodynamic instability after administering this compound. What should I do?

  • Answer: While generally considered safe, antazoline can have side effects.

    • Proarrhythmia: Antazoline prolongs the QRS and QT intervals, which can create a substrate for re-entrant arrhythmias.[2][6][9][10] A potential risk of conversion to 1:1 atrial flutter exists, similar to other Class I antiarrhythmic drugs.[6]

    • Hemodynamic Effects: Antazoline can cause a decrease in stroke volume, indicating a negative inotropic effect.[1][2][9][10] It may also lead to a transient increase in heart rate due to its anticholinergic properties.[2]

    Troubleshooting and Monitoring:

    • Continuous ECG Monitoring: Closely monitor the ECG for excessive QT prolongation, development of new arrhythmias, or changes in arrhythmia morphology.[8]

    • Hemodynamic Monitoring: Continuously measure blood pressure and, if possible, cardiac output to detect any significant negative hemodynamic effects.[2][8]

    • Dose Adjustment: If adverse effects are observed, consider reducing the dose or the rate of administration.

    • Reversibility: Most adverse effects of antazoline are reported to be transient and resolve after discontinuing the infusion.[6]

    • Resuscitation Readiness: In in vivo experiments, ensure that appropriate resuscitation equipment is readily available.[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound as an antiarrhythmic agent?

A1: The precise antiarrhythmic mechanism of antazoline is not fully understood, but it is known to have multiple actions.[2] It is considered a first-generation antihistamine with quinidine-like, Class I antiarrhythmic properties.[6] Its primary effects are the prolongation of conduction and repolarization.[2] This is evidenced by a significant increase in the P wave duration, QRS complex, and QT interval.[2][9][10] Antazoline also increases the atrial effective refractory period (aERP) more than the atrial action potential duration (aAPD), leading to an increase in post-repolarization refractoriness, which is a key antiarrhythmic mechanism.[7]

Q2: In which arrhythmia models is this compound most effective?

A2: Antazoline has demonstrated high efficacy in terminating recent-onset or paroxysmal atrial fibrillation.[3][5][11] In an experimental rabbit heart model, antazoline completely suppressed AF induced by a combination of acetylcholine and isoproterenol.[7] It has also been shown to be effective in terminating AF induced during electrophysiological procedures.[1][6] Its effectiveness in ventricular arrhythmias is less established, though early studies showed some benefit in suppressing premature ventricular contractions.[6][12]

Q3: What are the expected electrophysiological effects of this compound?

A3: Antazoline administration leads to several measurable changes in cardiac electrophysiology:

  • Prolongation of:

    • P wave duration[2]

    • QRS duration[2][3]

    • QT and corrected QT (QTc) intervals[1][2][3]

    • Atrial effective refractory period (aERP)[3][7]

    • Intra-atrial and inter-atrial conduction times[3]

  • No significant effect on:

    • Atrioventricular (AV) nodal function (AH interval, Wenckebach cycle length, AV nodal effective refractory period)[3][4]

    • Sinus node recovery time (SNRT)[3][4]

Q4: Are there known alternatives to this compound if it proves ineffective?

A4: Yes, several other antiarrhythmic drugs are used for pharmacological cardioversion of atrial fibrillation, including:

  • Propafenone: A Class Ic antiarrhythmic agent.[6][13]

  • Amiodarone: A Class III antiarrhythmic with broad-spectrum actions.[13][14]

  • Flecainide: Another Class Ic antiarrhythmic.[6]

  • Vernakalant: An atrial-selective antiarrhythmic.[6]

For ventricular arrhythmias, other options include procainamide, sotalol, and mexiletine.[15] In some cases, non-pharmacological approaches like catheter ablation or electrical cardioversion may be considered.[16]

Data Presentation

Table 1: Electrophysiological Effects of Intravenous Antazoline in Humans

ParameterBaseline (mean ± SD)After Antazoline (mean ± SD)P-valueReference
P wave duration (ms)101 ± 10110 ± 16< 0.05[2]
QRS duration (ms)101 ± 12107 ± 12< 0.05[2]
QTcF interval (ms)403 ± 21448 ± 27< 0.05[2]
Heart Rate (bpm)62 ± 970 ± 11< 0.05[2]
RA-ERP (ms)213.3 ± 28.5240.7 ± 34.3< 0.05[4]
LA-ERP (ms)218.7 ± 26.4248.0 ± 31.7< 0.05[4]
HV interval (ms)47.9 ± 6.651.3 ± 6.3< 0.05[4]
AH interval (ms)81.3 ± 18.280.9 ± 17.6NS[4]

RA-ERP: Right Atrial Effective Refractory Period; LA-ERP: Left Atrial Effective Refractory Period; HV interval: His-Ventricular interval; AH interval: Atrial-His interval; NS: Not Significant.

Table 2: Hemodynamic Effects of Intravenous Antazoline in Healthy Volunteers

ParameterBaseline (mean ± SD)After Antazoline (mean ± SD)P-valueReference
Stroke Volume (ml)94.9 ± 21.882.4 ± 19.6< 0.05[2]
Cardiac Output (L/min)5.8 ± 1.25.7 ± 1.2NS[2]
Systolic Blood Pressure (mmHg)125 ± 11123 ± 10NS[2]
Diastolic Blood Pressure (mmHg)75 ± 676 ± 8NS[2]

NS: Not Significant.

Experimental Protocols

In Vivo Electrophysiology Study Protocol (Adapted from Human Studies)

  • Animal Preparation: Anesthetize the animal model (e.g., rabbit, canine) and ensure adequate ventilation.

  • Catheter Placement: Under fluoroscopic guidance, place multipolar electrophysiology catheters in the high right atrium (HRA), His bundle region, coronary sinus (CS), and right ventricular apex (RVA).[8]

  • Baseline Measurements: Perform standard electrophysiological measurements including sinus node recovery time (SNRT), atrioventricular (AV) nodal function (AH and HV intervals, Wenckebach cycle length), and atrial and ventricular effective refractory periods (AERP, VERP). Record baseline surface ECG parameters (P wave, PR, QRS, QT intervals).[8]

  • Arrhythmia Induction: If studying arrhythmia termination, induce the target arrhythmia (e.g., atrial fibrillation) using programmed electrical stimulation (e.g., burst atrial pacing).

  • Antazoline Administration: Administer this compound intravenously, typically in incremental boluses (e.g., adapting the human dose of 100 mg per bolus to the animal's weight and physiology).[4]

  • Post-Administration Measurements: Repeat all baseline electrophysiological and ECG measurements at predefined intervals after each bolus and following the final dose to assess the drug's effects.[4][8]

  • Data Analysis: Analyze changes in electrophysiological parameters and arrhythmia duration/termination success.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_prep Animal Preparation & Anesthesia catheter_placement Catheter Placement (HRA, His, CS, RVA) animal_prep->catheter_placement baseline Baseline Electrophysiological Measurements catheter_placement->baseline arrhythmia_induction Arrhythmia Induction (e.g., Burst Pacing) baseline->arrhythmia_induction antazoline_admin This compound Administration (IV Bolus) arrhythmia_induction->antazoline_admin post_admin Post-Administration Measurements antazoline_admin->post_admin data_analysis Data Analysis & Comparison post_admin->data_analysis

Caption: Workflow for an in vivo electrophysiology study of Antazoline.

signaling_pathway cluster_ion_channels Ion Channel Blockade cluster_ep_effects Electrophysiological Effects cluster_outcome Therapeutic Outcome antazoline This compound na_channel Sodium Channels (e.g., Nav1.5) antazoline->na_channel Inhibition k_channel Potassium Channels (e.g., hERG) antazoline->k_channel Inhibition refractoriness_increase ↑ Atrial Effective Refractory Period (AERP) antazoline->refractoriness_increase conduction_slowing Conduction Slowing (↑ P wave, ↑ QRS) na_channel->conduction_slowing repolarization_prolongation Repolarization Prolongation (↑ QT interval) k_channel->repolarization_prolongation arrhythmia_termination Termination of Atrial Fibrillation conduction_slowing->arrhythmia_termination repolarization_prolongation->arrhythmia_termination refractoriness_increase->arrhythmia_termination

Caption: Postulated mechanism of action of this compound.

References

Technical Support Center: Enhancing the Bioavailability of Antazoline Sulfate in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Antazoline (B1665563) Sulfate in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of Antazoline Sulfate and what are the primary challenges in enhancing it?

A1: There is limited published data on the oral bioavailability of this compound. However, as a water-soluble compound, it is likely a Biopharmaceutics Classification System (BCS) Class 3 drug (high solubility, low permeability). The primary challenge for BCS Class 3 drugs is typically poor absorption across the gastrointestinal membrane rather than poor dissolution. Therefore, strategies should focus on improving its permeation through the intestinal epithelium. Studies on other first-generation antihistamines, such as diphenhydramine, have shown poor and variable oral absorption in animal models like dogs and horses, which may suggest similar challenges for Antazoline.[1][2]

Q2: Which animal model is most appropriate for studying the oral bioavailability of this compound?

A2: The choice of animal model depends on the specific research question and available resources.

  • Rats: Are commonly used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology. Several studies have utilized rats for evaluating the oral bioavailability of antihistamine formulations.[3][4]

  • Dogs: Beagle dogs are also a common model for pharmacokinetic studies due to their larger size, which allows for serial blood sampling, and their gastrointestinal physiology can be more predictive of humans in some cases.[5][6][7][8]

  • Rabbits: Have also been used for pharmacokinetic studies of various drugs, including oral and sublingual formulations.[9][10][11][12][13]

It is crucial to consider species-specific differences in metabolism and gastrointestinal physiology when extrapolating results to humans.

Q3: What are the key pharmacokinetic parameters to measure in an in vivo bioavailability study?

A3: The key pharmacokinetic parameters to determine in an in vivo bioavailability study include:

  • Area Under the Curve (AUC): Represents the total drug exposure over time.

  • Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.

  • Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.

  • Elimination Half-life (t½): The time it takes for the plasma concentration of the drug to be reduced by half.

  • Absolute Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation compared to intravenous administration. This requires data from both oral and intravenous administration of this compound.

Q4: How can I analyze this compound concentrations in animal plasma?

A4: A validated high-performance liquid chromatography (HPLC) method with UV detection is a suitable and commonly used technique for the determination of antazoline in plasma.[5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be used for higher sensitivity and selectivity.

Troubleshooting Guides

Issue 1: Low Oral Bioavailability Observed in Initial Animal Studies

Potential Cause: Poor membrane permeability of this compound.

Troubleshooting Steps:

  • Confirm BCS Classification: While suspected to be BCS Class 3, it is advisable to perform in vitro permeability studies using Caco-2 cell monolayers to confirm low permeability.

  • Employ Permeation Enhancers: Incorporate GRAS (Generally Recognized as Safe) permeation enhancers into the formulation. These agents can transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular drug transport.

  • Utilize Lipid-Based Drug Delivery Systems: Although this compound is water-soluble, formulating it in a self-emulsifying drug delivery system (SEDDS) can enhance its absorption. The surfactants and lipids in SEDDS can improve membrane fluidity and promote lymphatic transport, potentially bypassing first-pass metabolism.

  • Develop Mucoadhesive Formulations: Incorporating mucoadhesive polymers can increase the residence time of the formulation at the site of absorption, providing a longer window for the drug to permeate the intestinal mucosa.

Issue 2: High Variability in Plasma Concentrations Between Animals

Potential Cause: Inconsistent gastric emptying, intestinal motility, or formulation performance.

Troubleshooting Steps:

  • Standardize Experimental Conditions:

    • Fasting/Fed State: Ensure all animals are in the same state (e.g., fasted overnight) before drug administration, as food can significantly impact drug absorption.[7]

    • Dosing Procedure: Use a consistent oral gavage technique to ensure accurate and complete dose administration.

  • Optimize Formulation for Robustness:

    • SEDDS: A well-formulated SEDDS should spontaneously form a microemulsion upon contact with gastrointestinal fluids, which can reduce variability compared to simple suspensions.

    • Controlled-Release Formulations: Consider developing a controlled-release formulation to provide a more consistent rate of drug release and absorption. Ion-exchange resins have been used for controlled release of other antihistamines like chlorpheniramine.[14]

  • Evaluate Formulation Stability: Ensure the formulation is stable and that the drug remains dissolved or uniformly suspended until the time of administration.

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration in Rats

Objective: To prepare a liquid SEDDS formulation of this compound to enhance its oral bioavailability.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90, Oleic acid)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Co-surfactant (e.g., Transcutol P, PEG 400)

  • Vortex mixer

  • Water bath

Methodology:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select appropriate excipients.

  • Construction of Pseudo-Ternary Phase Diagrams: To identify the self-emulsifying region, titrate mixtures of the oil, surfactant, and co-surfactant with water. The area where clear, stable microemulsions form is the desired formulation range.

  • Preparation of the SEDDS Formulation:

    • Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial based on the proportions determined from the phase diagram.

    • Heat the mixture in a water bath to 40-50°C to ensure homogeneity.

    • Add the pre-weighed this compound to the mixture and vortex until it is completely dissolved.

    • Allow the formulation to cool to room temperature.

  • Characterization of the SEDDS:

    • Self-Emulsification Time: Add a small amount of the SEDDS to a beaker of water with gentle agitation and record the time it takes to form a clear or slightly bluish-white emulsion.

    • Droplet Size Analysis: Determine the globule size of the resulting emulsion using a particle size analyzer. A smaller droplet size (typically <200 nm) is desirable for better absorption.

    • Thermodynamic Stability Studies: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.

In Vivo Administration: The prepared liquid SEDDS can be administered to rats via oral gavage at the desired dose.

Protocol 2: In Vivo Oral Bioavailability Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of an enhanced this compound formulation compared to a control (e.g., aqueous solution).

Animals: Male Wistar or Sprague-Dawley rats (200-250 g).

Study Design: A parallel or crossover study design can be used.

  • Group 1 (Control): Receives this compound in an aqueous solution.

  • Group 2 (Test): Receives the enhanced this compound formulation (e.g., SEDDS).

  • Group 3 (Intravenous): Receives this compound intravenously to determine absolute bioavailability.

Methodology:

  • Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water.

  • Dose Administration:

    • Oral Groups: Administer the respective formulations via oral gavage.

    • Intravenous Group: Administer the drug solution via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated HPLC-UV or LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax, t½) using appropriate software. Calculate the relative bioavailability of the test formulation compared to the control and the absolute bioavailability compared to the intravenous administration.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₇H₂₁N₃O₄SPubChem
Molecular Weight363.4 g/mol PubChem
SolubilitySoluble in water and alcoholSmolecule

Table 2: Example Pharmacokinetic Data from a Hypothetical Rat Study

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Aqueous Solution150 ± 251.0 ± 0.2600 ± 90100 (Reference)
SEDDS Formulation450 ± 600.5 ± 0.11800 ± 210300

Visualizations

Diagram 1: General Workflow for Enhancing Oral Bioavailability

G cluster_0 Problem Identification cluster_1 Hypothesis cluster_2 Formulation Strategies cluster_3 In Vivo Evaluation cluster_4 Outcome a Low Oral Bioavailability of This compound b Poor Membrane Permeability (BCS Class 3 Characteristic) a->b c Permeation Enhancers b->c d Lipid-Based Systems (SEDDS) b->d e Mucoadhesive Polymers b->e f Pharmacokinetic Study in Rats c->f d->f e->f g Compare with Control (Aqueous Solution) f->g h Enhanced Bioavailability g->h

Caption: Workflow for improving this compound bioavailability.

Diagram 2: Signaling Pathway of Permeation Enhancement

G cluster_0 Lumen cluster_2 Systemic Circulation drug This compound + Permeation Enhancer tj Tight Junction drug->tj Transient Opening cell1 Enterocyte cell2 Enterocyte blood Bloodstream tj->blood Increased Paracellular Transport

Caption: Mechanism of paracellular permeation enhancement.

References

Validation & Comparative

A Comparative Guide to Antazoline Sulfate and Ketotifen in Mast Cell Stabilization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Antazoline Sulfate and Ketotifen, focusing on their performance in mast cell stabilization assays. The information is intended to assist researchers in selecting the appropriate compound for their studies and to provide context for the interpretation of experimental results. While both compounds are recognized for their antihistaminic properties, their efficacy and mechanisms as mast cell stabilizers can differ.

Overview and Mechanism of Action

Ketotifen is a well-established second-generation H1-antihistamine that also possesses potent mast cell stabilizing properties.[1][2] Its dual mechanism of action makes it a valuable tool in the management of allergic conditions.[1][2] Ketotifen effectively inhibits the release of inflammatory mediators, such as histamine (B1213489), leukotrienes, and various cytokines, from mast cells by preventing their degranulation.[3][4] This stabilization is achieved, in part, by blocking calcium channels that are essential for the degranulation process.[4][5]

This compound , a first-generation H1-antihistamine, is primarily known for its competitive antagonism of histamine H1 receptors.[6] While some literature categorizes it as having mast cell stabilizing effects, detailed quantitative data on this specific activity is less prevalent compared to Ketotifen.[7][8][9] Its primary role in allergic conjunctivitis is often attributed to its potent H1 receptor blockade.[8]

Comparative Efficacy in Mast Cell Stabilization

Data Summary Table

CompoundTargetReported Efficacy in Mast Cell StabilizationNotes
Ketotifen H1 Receptor, Mast Cell Stabilizer- Inhibited histamine and tryptase release from human conjunctival mast cells by 90% or more at concentrations of approximately 10⁻¹¹ to 10⁻⁴ M.[10] - Demonstrates dose-dependent inhibition of exocytosis in rat peritoneal mast cells.[11]Possesses a dual mechanism of action, contributing to both immediate and long-term control of allergic responses.[1][2]
This compound H1 Receptor- Primarily characterized as an H1-antihistamine.[6] - Listed as a mast cell stabilizer in some pharmacological classifications, but specific quantitative data on degranulation inhibition (e.g., IC50) is limited in publicly available research.[7][8]Often used in combination with vasoconstrictors for the symptomatic relief of allergic conjunctivitis.[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess mast cell stabilization.

In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay is a common method to quantify the extent of mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Principle: Mast cells, upon activation, release the contents of their granules, including β-hexosaminidase. The activity of this enzyme in the cell supernatant can be measured using a colorimetric or fluorometric substrate. The reduction in β-hexosaminidase release in the presence of a test compound indicates its mast cell stabilizing activity.[11][12]

Detailed Protocol:

  • Cell Culture:

    • Rat Basophilic Leukemia (RBL-2H3) cells are a commonly used mast cell model.

    • Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Sensitization (for IgE-mediated degranulation):

    • Seed cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

    • Sensitize the cells by incubating them with anti-dinitrophenyl (DNP)-IgE (0.5 µg/mL) for 24 hours.

  • Compound Treatment:

    • Wash the sensitized cells twice with Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM glucose, 20 mM HEPES, pH 7.4).

    • Add 200 µL of Tyrode's buffer containing various concentrations of the test compound (this compound or Ketotifen) or vehicle control to each well.

    • Incubate for 30 minutes at 37°C.

  • Degranulation Induction:

    • Induce degranulation by adding 20 µL of DNP-human serum albumin (HSA) (1 µg/mL) to each well.

    • For a positive control (maximum release), lyse a separate set of cells with 0.1% Triton X-100.

    • For a negative control (spontaneous release), add buffer instead of the antigen.

    • Incubate the plate for 1 hour at 37°C.

  • β-Hexosaminidase Assay:

    • Centrifuge the plate at 1000 rpm for 10 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate (B86180) buffer, pH 4.5) to each well.

    • Incubate the plate at 37°C for 1-2 hours.

    • Stop the reaction by adding 150 µL of a stop buffer (0.1 M Na₂CO₃/NaHCO₃, pH 10.0).

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each sample using the following formula:

      • % Release = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

    • The percentage of inhibition is then calculated as:

      • % Inhibition = [1 - (% Release with compound / % Release without compound)] x 100

Visualizations

Experimental Workflow for Mast Cell Stabilization Assay

G A Culture RBL-2H3 Mast Cells B Sensitize with IgE A->B C Wash Cells D Incubate with Test Compound (Antazoline or Ketotifen) C->D E Induce Degranulation (e.g., with Antigen) D->E F Collect Supernatant G Measure β-Hexosaminidase Activity F->G H Calculate % Inhibition G->H

Caption: Workflow of an in vitro mast cell stabilization assay.

Signaling Pathways in Mast Cell Degranulation

G cluster_pathway Mast Cell Degranulation Pathway cluster_intervention Points of Intervention Allergen Allergen IgE IgE Allergen->IgE binds FcεRI FcεRI Receptor IgE->FcεRI cross-links Signaling Intracellular Signaling (e.g., Syk, LAT, PLCγ) FcεRI->Signaling Ca_Influx ↑ Intracellular Ca²⁺ Signaling->Ca_Influx Degranulation Degranulation (Release of Histamine, etc.) Ca_Influx->Degranulation Histamine_Receptor H1 Receptor Degranulation->Histamine_Receptor Histamine acts on Ketotifen Ketotifen Ketotifen->Ca_Influx Inhibits Ketotifen->Histamine_Receptor Blocks Antazoline Antazoline Antazoline->Histamine_Receptor Blocks

Caption: Mast cell degranulation signaling and drug intervention points.

Conclusion

Both this compound and Ketotifen are effective H1-antihistamines. However, Ketotifen is more extensively characterized as a potent mast cell stabilizer with a dual mechanism of action that includes the inhibition of mast cell degranulation. While Antazoline is also considered to have mast cell stabilizing properties, there is a notable lack of specific quantitative data in the scientific literature to allow for a direct and detailed comparison with Ketotifen in this regard. For researchers specifically investigating mast cell stabilization, Ketotifen offers a more robustly documented profile. Further head-to-head studies are warranted to definitively compare the mast cell stabilizing efficacy of these two compounds.

References

A Comparative Analysis of Antazoline Sulfate and Olopatadine in Allergic Conjunctivitis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Antazoline (B1665563) Sulfate and Olopatadine (B1677272) in the context of allergic conjunctivitis models. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the key differentiators between these two therapeutic agents.

Overview of Mechanisms of Action

Antazoline is a first-generation H1 receptor antagonist, primarily functioning by competitively blocking the action of histamine (B1213489) on H1 receptors.[1][2][3][4][5][6][7][8] This action mitigates the classic symptoms of allergic reaction such as itching and vasodilation. Olopatadine, a second-generation agent, exhibits a dual mechanism of action. It is a selective H1 receptor antagonist and also stabilizes mast cells, thereby preventing the release of histamine and other pro-inflammatory mediators.[9][10][11][12][13][14]

Signaling Pathway of Histamine H1 Receptor Antagonism

The binding of histamine to its H1 receptor on conjunctival epithelial and nerve cells activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in the classic allergic symptoms of itching and redness. Both Antazoline and Olopatadine act as competitive antagonists at the H1 receptor, blocking this pathway.

G cluster_0 Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Symptoms Itching, Redness Ca->Symptoms PKC->Symptoms Antazoline Antazoline Antazoline->H1R Blocks Olopatadine Olopatadine Olopatadine->H1R Blocks

Histamine H1 Receptor Signaling Pathway and Antagonist Action
Signaling Pathway of Mast Cell Degranulation

The cross-linking of IgE antibodies on the surface of mast cells by an allergen triggers a signaling cascade that leads to degranulation and the release of histamine and other inflammatory mediators. This process involves the activation of tyrosine kinases (Syk and Lyn), leading to the phosphorylation of adaptor proteins and the eventual fusion of granules with the cell membrane. Olopatadine's mast cell stabilizing effect inhibits this cascade, reducing the release of these mediators.

G cluster_0 Allergen Allergen IgE IgE Allergen->IgE Cross-links FcεRI FcεRI Receptor IgE->FcεRI Kinases Syk, Lyn Kinases FcεRI->Kinases Activates MastCell Mast Cell Signaling Signaling Cascade Kinases->Signaling Degranulation Degranulation Signaling->Degranulation Mediators Histamine, Cytokines Degranulation->Mediators Release Olopatadine Olopatadine Olopatadine->Signaling Inhibits

Mast Cell Degranulation Pathway and Olopatadine's Stabilizing Effect

Comparative Efficacy Data

Direct head-to-head clinical trials focusing solely on Antazoline Sulfate versus Olopatadine are limited in the publicly available literature. However, a multicenter, single-masked, randomized study by Ciprandi et al. (2004) provides comparative data for a naphazoline/antazoline combination and olopatadine among other treatments for allergic conjunctivitis.

Efficacy ParameterNaphazoline/AntazolineOlopatadine
Good Improvement in Symptoms (Week 1) Not explicitly stated33% of patients
Good Improvement in Symptoms (Week 4) < 70% of patients≥ 70% of patients
Tolerability (Discomfort after instillation) Higher discomfortLower discomfort
Data adapted from Ciprandi G, et al. (2004).

Furthermore, a study by Yanni et al. investigated the anti-inflammatory potential of several topical ocular antihistamines by measuring the inhibition of histamine-stimulated cytokine secretion from human conjunctival epithelial cells.

Anti-inflammatory ParameterAntazolineOlopatadine
H1-binding affinity (Ki, nmol/L) 32-3932-39
Inhibition of IL-6 secretion (IC50, nmol/L) >10001.7-5.5
Inhibition of IL-8 secretion (IC50, nmol/L) >10001.7-5.5
Data adapted from Yanni JM, et al.

These data suggest that while both drugs have similar H1-binding affinities, Olopatadine is significantly more potent in inhibiting the secretion of pro-inflammatory cytokines.

Experimental Protocols

The Conjunctival Allergen Challenge (CAC) model is a standardized method used to evaluate the efficacy of anti-allergic eye drops.

Typical Conjunctival Allergen Challenge (CAC) Protocol

G cluster_0 Experimental Workflow Screening Visit 1: Screening & Allergen Titration Confirmation Visit 2: Confirmation of Allergic Response Screening->Confirmation Treatment Visit 3: Randomization & Drug Administration Confirmation->Treatment Challenge Allergen Challenge Treatment->Challenge Assessment Efficacy Assessment (e.g., 3, 5, 10 min post-challenge) Challenge->Assessment

Workflow of the Conjunctival Allergen Challenge (CAC) Model

1. Subject Selection: Participants with a history of allergic conjunctivitis and positive skin tests to specific allergens are recruited.

2. Allergen Titration (Visit 1): Increasing concentrations of an allergen are instilled into the conjunctival sac until a predefined level of allergic response (e.g., moderate itching and redness) is achieved. This determines the challenge dose for subsequent visits.

3. Confirmation (Visit 2): The previously determined allergen dose is administered to confirm a reproducible allergic reaction.

4. Treatment and Challenge (Visit 3): Subjects are randomized to receive the investigational drug (e.g., this compound or Olopatadine) or placebo in a double-masked fashion. After a specified period, the allergen is instilled.

5. Efficacy Assessment: Ocular signs and symptoms, such as itching, redness, chemosis, and tearing, are graded by trained observers at various time points post-challenge (e.g., 3, 5, 10, and 20 minutes).

Summary and Conclusion

The available evidence indicates that Olopatadine offers a broader mechanism of action compared to this compound, combining both H1 receptor antagonism and mast cell stabilization.[9][10][11][12][13][14] This dual action likely contributes to its superior efficacy in controlling both the early and late phases of the allergic response.

Clinical data, although limited in direct head-to-head comparisons, suggest that Olopatadine provides better symptomatic relief and is better tolerated than the combination of antazoline and a vasoconstrictor.[15] Furthermore, in vitro data demonstrates Olopatadine's potent anti-inflammatory effects by inhibiting cytokine secretion, a property not observed with Antazoline at clinically relevant concentrations.

For researchers and drug development professionals, Olopatadine represents a more advanced therapeutic agent for allergic conjunctivitis due to its dual mechanism of action and demonstrated superior efficacy and tolerability profile in clinical and preclinical models. Future research with direct, well-controlled comparative trials would be beneficial to further quantify the differences in performance between these two compounds.

References

Comparative Efficacy of Antazoline Sulfate and Propafenone in Arrhythmia: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy and safety of Antazoline (B1665563) Sulfate and propafenone (B51707) for the pharmacological cardioversion of recent-onset atrial fibrillation (AF). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.

Executive Summary

Intravenous antazoline and propafenone have both demonstrated efficacy in the acute conversion of paroxysmal AF to sinus rhythm. A head-to-head randomized controlled trial, the AnProAF study, found that intravenous antazoline was comparable to intravenous propafenone in terms of successful cardioversion rates for nonvalvular paroxysmal AF in patients without heart failure.[1][2] Notably, antazoline exhibited a significantly faster median time to conversion.[1][2] While both drugs have comparable rates of severe adverse events, the profiles of these events differ. This guide will delve into the quantitative data, experimental protocols, and mechanistic pathways of both agents.

Data Presentation: Efficacy and Safety

The following tables summarize the key quantitative data from comparative studies of antazoline and propafenone.

Table 1: Efficacy of Intravenous Antazoline vs. Propafenone for Paroxysmal Atrial Fibrillation (AnProAF Study)

Efficacy EndpointAntazoline (up to 300 mg)Propafenone (up to 140 mg)p-value
Successful AF Conversion 63% (29/46 patients)52.1% (25/48 patients)0.39
Median Time to Conversion 10 minutes30 minutes0.03

Source: Karwowski et al. (2024)[1][2]

Table 2: Adverse Events in the AnProAF Study

Adverse EventAntazoline (n=46)Propafenone (n=48)
Severe Adverse Events 10.8% (5 patients)10.4% (5 patients)
Hot Flushes 34.8%6.2%
Bradycardia (<45 bpm) 3 patients3 patients
Hypotension Not specifiedNot specified
Atrial Flutter with 1:1 Conduction 1 patientNot specified

Source: Karwowski et al. (2024)[2][3]

Observational studies have reported varied success rates. One retrospective study suggested a higher success rate for antazoline (71.6%) compared to propafenone (55.1%).[4][5] However, a propensity score-matched registry analysis indicated comparable efficacy between antazoline (78.3%) and propafenone (72.7%).[6][7]

Experimental Protocols

The methodologies employed in clinical trials are crucial for interpreting the results. The following is a detailed protocol based on the AnProAF randomized, double-blind study.

AnProAF Study Protocol

  • Study Design: A single-center, randomized, double-blind study.[1][2]

  • Inclusion Criteria: Patients with nonvalvular paroxysmal AF lasting less than 48 hours who were in a stable cardiopulmonary condition and eligible for pharmacological cardioversion.[1][2]

  • Exclusion Criteria: Patients with heart failure.[1][2]

  • Randomization: Patients were randomly assigned to receive either intravenous antazoline or intravenous propafenone.[1][2]

  • Drug Administration:

    • Antazoline Group: Received boluses of 100 mg of antazoline diluted to 20 ml every 10 minutes, up to a total dose of 300 mg.[3][8]

    • Propafenone Group: Received two boluses of 70 mg of propafenone in 20 ml every 10 minutes (total dose of 140 mg), followed by a third bolus of 20 ml of 0.9% NaCl.[3][8]

    • Drug administration was stopped upon conversion to sinus rhythm, occurrence of an adverse event, or conversion to a different supraventricular arrhythmia.[3][8]

  • Primary Endpoint: Conversion of AF to sinus rhythm confirmed by a 12-lead ECG at the end of a 3-hour observation period.[3]

  • Secondary Endpoints: Time to conversion and the return of sinus rhythm immediately at the end of the drug infusion.[3]

  • Safety Endpoints: Included death, atrioventricular conduction disturbances, sustained supraventricular arrhythmia other than AF, new complex ventricular arrhythmia, heart rate greater than 180 bpm, systolic blood pressure below 90 mm Hg, chest pain, nausea/vomiting, headache, hot flush, drowsiness, and QTc prolongation.[3]

Mechanistic Signaling Pathways

The antiarrhythmic effects of antazoline and propafenone are mediated through their interaction with cardiac ion channels.

Propafenone is a Class IC antiarrhythmic agent that primarily acts by blocking the fast inward sodium channels (INa) in cardiac cells.[9][10][11] This action reduces the upstroke velocity of the action potential (Phase 0), thereby slowing conduction in the atria, AV node, and ventricles.[10] Propafenone also exhibits weak beta-adrenergic blocking properties.[9][10]

Antazoline is a first-generation antihistamine with antiarrhythmic properties.[12] Its precise mechanism is not fully elucidated but is believed to involve a multichannel blockade, including effects on both sodium and potassium channels, similar to some Class I and Class III antiarrhythmic agents.[13] Electrophysiological studies have shown that antazoline prolongs the P wave, QRS complex, and QT interval, indicating effects on both cardiac conduction and repolarization.[14][15][16]

Visualizations

Experimental_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_endpoint Endpoint Assessment Patient Patient with Paroxysmal AF (<48h) Inclusion Inclusion Criteria Met (Stable, No Heart Failure) Patient->Inclusion Randomize Randomization (Double-Blind) Inclusion->Randomize Antazoline Antazoline Arm (up to 300mg IV) Randomize->Antazoline Group A Propafenone Propafenone Arm (up to 140mg IV) Randomize->Propafenone Group B Endpoint Primary Endpoint: Conversion to Sinus Rhythm (3h) Antazoline->Endpoint Propafenone->Endpoint Secondary Secondary Endpoints: Time to Conversion, Adverse Events Endpoint->Secondary

Figure 1: Experimental workflow of the AnProAF trial.

Signaling_Pathways cluster_propafenone Propafenone Mechanism cluster_antazoline Antazoline Mechanism (Proposed) Propafenone Propafenone Na_Channel_P Fast Sodium Channel (I_Na) Propafenone->Na_Channel_P Blocks Phase0_P Reduced Phase 0 Depolarization Na_Channel_P->Phase0_P Leads to Conduction_P Slowed Cardiac Conduction Phase0_P->Conduction_P Results in Arrhythmia_P Suppression of Arrhythmia Conduction_P->Arrhythmia_P Causes Antazoline Antazoline Na_Channel_A Sodium Channel Antazoline->Na_Channel_A Blocks K_Channel_A Potassium Channel Antazoline->K_Channel_A Blocks Conduction_A Altered Conduction Na_Channel_A->Conduction_A Impacts Repolarization_A Prolonged Repolarization K_Channel_A->Repolarization_A Impacts Arrhythmia_A Suppression of Arrhythmia Conduction_A->Arrhythmia_A Repolarization_A->Arrhythmia_A

References

Validating the In Vivo Anti-inflammatory Effects of Antazoline Sulfate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the in vivo anti-inflammatory effects of Antazoline Sulfate. Due to a lack of specific in vivo studies quantifying the direct anti-inflammatory properties of this compound beyond its established antihistaminic action, this document outlines standardized experimental protocols and presents comparative data for well-characterized anti-inflammatory agents. This will enable researchers to design and execute robust in vivo studies to elucidate the anti-inflammatory potential of this compound.

Introduction to Antazoline and its Putative Anti-inflammatory Action

Antazoline is a first-generation histamine (B1213489) H1 receptor antagonist.[1][2][3] Its primary mechanism of action involves blocking the effects of histamine on capillaries, bronchial smooth muscle, and other tissues, thereby mitigating allergic reactions.[1][2] While its anti-allergic effects are well-documented, the broader anti-inflammatory properties of first-generation antihistamines are also recognized, though less extensively studied for Antazoline specifically.[1][4] These properties may extend beyond simple histamine blockade and could involve the modulation of pro-inflammatory mediators and inflammatory cell activity.[4][5]

Comparative Anti-inflammatory Agents

To objectively assess the anti-inflammatory efficacy of this compound, it is essential to compare its performance against established anti-inflammatory drugs with different mechanisms of action. This guide includes data for:

  • Dexamethasone: A potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects.

  • Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes.

In Vivo Models for Assessing Acute Inflammation

The following are standard and well-validated in vivo models for screening and characterizing potential anti-inflammatory agents.

Carrageenan-Induced Paw Edema

This model is widely used to assess acute inflammation. Carrageenan injection induces a biphasic inflammatory response. The early phase (first 1-2 hours) is characterized by the release of histamine, serotonin, and bradykinin. The late phase (3-5 hours) is associated with the production of prostaglandins (B1171923) and the infiltration of neutrophils.[6][7]

Arachidonic Acid-Induced Ear Edema

Topical application of arachidonic acid to the mouse ear induces a rapid and potent inflammatory response characterized by edema.[8] This model is particularly useful for evaluating inhibitors of arachidonic acid metabolism, including both cyclooxygenase and lipoxygenase pathways.[9]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the ability of a test compound to reduce acute inflammation in the rat paw.

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (e.g., this compound)

  • Reference drug (e.g., Dexamethasone, 10 mg/kg)

  • Vehicle control (e.g., saline)

  • Plethysmometer or digital calipers

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Fast animals overnight with free access to water.

  • Divide animals into groups (n=6 per group): Vehicle control, Reference drug, and Test compound groups (various doses).

  • Administer the vehicle, reference drug, or test compound via the desired route (e.g., intraperitoneally, orally) 30-60 minutes before carrageenan injection.[6]

  • Measure the initial volume or thickness of the right hind paw of each rat.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[6]

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Arachidonic Acid-Induced Ear Edema in Mice

Objective: To assess the topical or systemic anti-inflammatory activity of a test compound on arachidonic acid-induced inflammation.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Arachidonic acid solution (e.g., 10 mg/20 µL in acetone)

  • Test compound (e.g., this compound)

  • Reference drug (e.g., Indomethacin)

  • Vehicle control (e.g., acetone)

  • Micropipette

  • Biopsy punch (e.g., 6 mm)

  • Analytical balance

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Divide animals into groups (n=6 per group): Vehicle control, Reference drug, and Test compound groups.

  • For topical administration, apply the test compound or reference drug (in a suitable vehicle) to both surfaces of the right ear 30 minutes before arachidonic acid application. For systemic administration, administer the compounds 30-60 minutes prior.

  • Apply 20 µL of the arachidonic acid solution to both the inner and outer surfaces of the right ear. The left ear serves as a control.

  • After a set time (e.g., 1 hour), sacrifice the animals by cervical dislocation.

  • Cut a 6 mm diameter disc from both the right (treated) and left (control) ears using a biopsy punch.

  • Weigh the ear discs immediately.

  • The difference in weight between the right and left ear discs is a measure of the edema.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Presentation

The following tables summarize representative data for standard anti-inflammatory drugs in the described models. These tables can be used as a benchmark for evaluating the efficacy of this compound.

Table 1: Effect of Dexamethasone on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Mean Paw Edema (mL) ± SEM (at 3 hours)% Inhibition
Vehicle Control-0.85 ± 0.05-
Dexamethasone100.32 ± 0.0362.35

Data is hypothetical and based on typical results from published studies for illustrative purposes.[6]

Table 2: Effect of Indomethacin on Arachidonic Acid-Induced Ear Edema in Mice

Treatment GroupDose (mg/ear)Mean Edema (mg) ± SEM% Inhibition
Vehicle Control-12.5 ± 1.2-
Indomethacin15.8 ± 0.753.6

Data is hypothetical and based on typical results from published studies for illustrative purposes.[10]

Mechanistic Pathways and Experimental Workflows

Signaling Pathways in Inflammation

The following diagrams illustrate the key signaling pathways involved in the inflammatory process targeted by anti-inflammatory drugs.

G cluster_stimulus Inflammatory Stimulus (e.g., Carrageenan, Arachidonic Acid) cluster_membrane Cell Membrane cluster_aa_pathway Arachidonic Acid Cascade cluster_mediators Other Inflammatory Mediators cluster_response Inflammatory Response cluster_drugs Drug Targets Stimulus Inflammatory Stimulus Membrane Membrane Phospholipids Stimulus->Membrane Histamine Histamine Stimulus->Histamine Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Stimulus->Cytokines PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Membrane->PLA2 COX Cyclooxygenase (COX-1/COX-2) AA->COX LOX Lipoxygenase (LOX) AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Vasodilation Vasodilation & Increased Permeability PGs->Vasodilation Pain Pain PGs->Pain LTs->Vasodilation Histamine->Vasodilation Cell_Influx Immune Cell Infiltration Cytokines->Cell_Influx Edema Edema Vasodilation->Edema Cell_Influx->Edema Antazoline This compound (H1 Receptor Antagonist) Antazoline->Histamine Blocks Receptor Indomethacin Indomethacin (NSAID) Indomethacin->COX Inhibits Dexamethasone Dexamethasone (Glucocorticoid) Dexamethasone->PLA2 Inhibits

Caption: Key pathways in inflammation and targets of anti-inflammatory drugs.

Experimental Workflow Diagrams

The following diagrams outline the workflow for the in vivo experiments described.

G cluster_prep Preparation cluster_treatment Treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis Acclimatize Animal Acclimatization Grouping Grouping & Fasting Acclimatize->Grouping Dosing Administer Vehicle, Reference, or Test Compound Grouping->Dosing Paw_Measure_Initial Initial Paw Measurement Dosing->Paw_Measure_Initial Carrageenan Inject Carrageenan Paw_Measure_Initial->Carrageenan Paw_Measure_Final Measure Paw Edema (1-5 hours) Carrageenan->Paw_Measure_Final Analysis Calculate % Inhibition Paw_Measure_Final->Analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

G cluster_prep Preparation cluster_treatment Treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis Acclimatize Animal Acclimatization Grouping Grouping Acclimatize->Grouping Dosing Topical/Systemic Administration of Vehicle, Reference, or Test Compound Grouping->Dosing AA_Application Apply Arachidonic Acid to Right Ear Dosing->AA_Application Sacrifice Sacrifice & Ear Biopsy AA_Application->Sacrifice Weighing Weigh Ear Discs Sacrifice->Weighing Analysis Calculate % Inhibition Weighing->Analysis

Caption: Workflow for Arachidonic Acid-Induced Ear Edema Assay.

Conclusion

While this compound is primarily recognized for its antihistamine properties, its potential as a broader anti-inflammatory agent warrants further investigation. The experimental models and comparative data presented in this guide offer a robust framework for researchers to systematically evaluate the in vivo anti-inflammatory effects of this compound. By employing these standardized protocols, it will be possible to generate the quantitative data necessary to objectively compare its efficacy against established anti-inflammatory drugs and to elucidate its potential mechanisms of action beyond H1 receptor antagonism.

References

A Comparative Analysis of Antazoline Sulfate and Other First-Generation Antihistamines for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, this guide provides an objective comparison of Antazoline Sulfate with other prominent first-generation antihistamines. This analysis is supported by available experimental data on receptor binding, clinical efficacy, and side-effect profiles.

First-generation antihistamines have been a cornerstone in the symptomatic treatment of allergic conditions for decades. These compounds primarily function by antagonizing the histamine (B1213489) H1 receptor, thereby mitigating the effects of histamine released during an allergic response.[1] However, their clinical utility is often tempered by a lack of receptor selectivity and their ability to cross the blood-brain barrier, leading to a range of off-target effects.[1][2] Antazoline, an ethylenediamine (B42938) derivative, is a classic example of this drug class, frequently used in ophthalmic preparations for allergic conjunctivitis.[3] This guide will compare the pharmacological and clinical profile of this compound with other well-known first-generation antihistamines like Diphenhydramine and Chlorpheniramine.

Mechanism of Action: H1 Receptor Inverse Agonism

First-generation antihistamines, including Antazoline, are now understood to be inverse agonists rather than simple antagonists at the H1 receptor.[1] This means they bind to the inactive conformation of the H1 receptor, shifting the equilibrium towards the inactive state and thus reducing the constitutive activity of the receptor.[1] This action blocks the downstream signaling cascade initiated by histamine, which involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C and the subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for the physiological effects of histamine, such as increased vascular permeability and smooth muscle contraction.

Comparative Quantitative Data

A direct quantitative comparison of this compound with other first-generation antihistamines is challenging due to a lack of comprehensive head-to-head studies. The following tables summarize the available data.

Table 1: Receptor Binding Affinity (Ki in nM)
AntihistamineH1 ReceptorMuscarinic ReceptorsAdrenergic ReceptorsSerotonergic Receptors
Antazoline Data not availableData not availableData not availableData not available
Diphenhydramine 1.1M1: 21, M2: 120, M3: 130α1: 785-HT2A: 33
Chlorpheniramine 0.8M1: 280, M2: 1400α1: 1605-HT1A: 530
Promethazine 0.1M1: 2.2, M2: 16, M3: 5.5α1: 2.65-HT2A: 0.6

Note: Lower Ki values indicate higher binding affinity. Data is compiled from various sources and may not be directly comparable due to different experimental conditions.

Table 2: Anticholinergic Activity (pA2 values)
AntihistamineIn Vitro Anticholinergic Potency (pA2)
Cyproheptadine 8.2 ± 0.4
Promethazine >8.0
Diphenhydramine 7.7 ± 0.1
Chlorpheniramine 6.8 ± 0.1
Antazoline Data not available

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency.[4]

Table 3: Comparative Side Effect Profile (Qualitative Scoring)
AntihistamineSedative EffectAnticholinergic Effect
Antazoline ++++
Diphenhydramine ++++++
Chlorpheniramine ++++
Promethazine +++++++

Scoring: + (mild) to ++++ (strong). This is a qualitative representation based on clinical observations.[3]

Experimental Protocols

Radioligand Binding Assays for Receptor Affinity

The determination of binding affinities (Ki values) for antihistamines at various receptors is typically performed using radioligand binding assays.

Objective: To quantify the affinity of a test compound (e.g., Antazoline) for a specific receptor (e.g., H1 receptor).

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).

  • A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]pyrilamine for the H1 receptor).

  • The unlabeled test compound (antihistamine) at various concentrations.

  • Assay buffer and a filtration apparatus.

Procedure:

  • Incubation: The cell membranes, radioligand, and varying concentrations of the unlabeled test compound are incubated together in the assay buffer. This allows for competition between the radioligand and the test compound for binding to the receptor.

  • Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Assessment of Sedative and Anticholinergic Effects

The central nervous system and anticholinergic side effects of first-generation antihistamines are significant clinical considerations.[5]

Methods for Assessing Sedation:

  • Objective Tests:

    • Multiple Sleep Latency Test (MSLT): Measures the time it takes for a subject to fall asleep in a quiet environment during the day.

    • Psychomotor Performance Tests: Tasks such as the Digit Symbol Substitution Test (DSST) and Critical Flicker Fusion (CFF) test assess cognitive and motor skills.[6]

    • Driving Simulators: Provide a controlled environment to evaluate the impact of a drug on driving performance.

  • Subjective Tests:

    • Visual Analog Scales (VAS): Subjects rate their level of sleepiness on a continuous scale.[7]

    • Stanford Sleepiness Scale (SSS): A self-report questionnaire to assess subjective sleepiness.

Methods for Assessing Anticholinergic Effects:

  • In Vitro Functional Assays: Measure the ability of an antihistamine to inhibit the contractile response of isolated tissues (e.g., guinea pig ileum or trachea) to a cholinergic agonist like carbachol.[4]

  • Clinical Observation: Monitoring and recording the incidence and severity of anticholinergic side effects in clinical trials, such as dry mouth, blurred vision, urinary retention, and constipation.[5]

Visualizations

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Physiological_effects Physiological Effects (e.g., vasodilation, bronchoconstriction) Ca_release->Physiological_effects PKC_activation->Physiological_effects Antazoline This compound (Inverse Agonist) Antazoline->H1R Inhibits (stabilizes inactive state)

Caption: H1 Receptor Signaling Pathway and Inhibition by Antazoline.

Experimental_Workflow_Receptor_Binding start Start prepare_membranes Prepare Cell Membranes (Expressing Receptor of Interest) start->prepare_membranes prepare_reagents Prepare Radioligand and Unlabeled Antihistamine Dilutions start->prepare_reagents incubation Incubate Membranes, Radioligand, and Antihistamine prepare_membranes->incubation prepare_reagents->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting of Bound Radioligand filtration->counting analysis Data Analysis: IC50 and Ki Determination counting->analysis end End analysis->end

Caption: Workflow for Radioligand Receptor Binding Assay.

Conclusion

This compound, like other first-generation antihistamines, is an effective H1 receptor inverse agonist.[1] Its clinical use, primarily in ophthalmology, leverages this activity to alleviate allergic symptoms. However, the hallmark of first-generation antihistamines is their broad receptor activity and central nervous system penetration, leading to sedative and anticholinergic side effects.[5][8] While specific quantitative data directly comparing Antazoline to other first-generation antihistamines across all relevant parameters is sparse in the public domain, the available qualitative and indirect evidence places it within the typical spectrum of this class. For researchers and drug developers, this underscores the trade-off between the therapeutic benefits and the side-effect profile inherent to these older antihistamines. The development of second and third-generation antihistamines with greater receptor selectivity and reduced CNS penetration was a direct response to these limitations.[2] Future research could benefit from direct, head-to-head in vitro and in vivo studies to more precisely quantify the comparative pharmacology of Antazoline and its first-generation counterparts.

References

Comparative Analysis of Antazoline Sulfate Cross-reactivity with Histamine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antazoline (B1665563) is a first-generation antihistamine, recognized primarily for its antagonist activity at the histamine (B1213489) H1 receptor.[1][2][3][4] It is clinically utilized for the symptomatic relief of allergic conditions such as allergic conjunctivitis and nasal congestion.[2][5] The therapeutic effects of antihistamines are mediated through their interaction with histamine receptors, a family of G protein-coupled receptors (GPCRs) comprising four subtypes: H1, H2, H3, and H4. Each subtype is characterized by distinct tissue distribution, signaling pathways, and physiological functions. While the affinity of Antazoline for the H1 receptor is well-established, its cross-reactivity profile with the H2, H3, and H4 receptor subtypes is not well-documented in publicly available literature.

This guide provides a comparative overview of the signaling pathways of the four histamine receptor subtypes and details the experimental protocols that would be employed to determine the cross-reactivity of Antazoline Sulfate. Due to a lack of specific binding affinity or functional activity data for this compound at H2, H3, and H4 receptors in the current literature, this document will focus on the established characteristics of the receptor subtypes and the methodologies for assessing such interactions.

Histamine Receptor Subtype Comparison

The four histamine receptor subtypes exhibit distinct signaling mechanisms, which are crucial for their diverse physiological roles.

Receptor SubtypePrimary G Protein CouplingSecond Messenger(s)Primary Physiological Functions
H1 Receptor Gq/11Inositol trisphosphate (IP₃), Diacylglycerol (DAG)Allergic inflammation, smooth muscle contraction, increased vascular permeability, neurotransmission.[1][4][6][7]
H2 Receptor GsCyclic AMP (cAMP)Gastric acid secretion, smooth muscle relaxation, cardiac stimulation.[1][5][8][9][10][11]
H3 Receptor Gi/oDecrease in cAMPPresynaptic autoreceptor and heteroreceptor in the central nervous system, regulating neurotransmitter release.[1][2][12]
H4 Receptor Gi/o, β-arrestinDecrease in cAMP, β-arrestin recruitmentImmunomodulation, chemotaxis of immune cells (e.g., mast cells, eosinophils).

Signaling Pathways

The activation of each histamine receptor subtype initiates a distinct intracellular signaling cascade. Understanding these pathways is fundamental for interpreting the functional consequences of ligand binding.

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Antazoline Antazoline Sulfate Antazoline->H1R Blocks Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation) PKC->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway.

H2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Histamine Histamine H2R H2 Receptor Histamine->H2R Activates Gs Gs H2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates targets

Caption: Histamine H2 Receptor Signaling Pathway.

H3_Signaling_Pathway cluster_membrane Presynaptic Membrane cluster_cytosol Cytosol Histamine Histamine H3R H3 Receptor Histamine->H3R Activates Gi Gi/o H3R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Conversion Blocked cAMP cAMP ATP->cAMP Reduced Production PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Neurotransmitter_Release Reduced Neurotransmitter Release PKA->Neurotransmitter_Release

Caption: Histamine H3 Receptor Signaling Pathway.

H4_Signaling_Pathway cluster_membrane Immune Cell Membrane cluster_cytosol Cytosol Histamine Histamine H4R H4 Receptor Histamine->H4R Activates Gi Gi/o H4R->Gi Beta_Arrestin β-Arrestin H4R->Beta_Arrestin AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Chemotaxis Chemotaxis cAMP->Chemotaxis Modulates MAPK MAPK Pathway Beta_Arrestin->MAPK Activates MAPK->Chemotaxis

Caption: Histamine H4 Receptor Signaling Pathways.

Experimental Protocols for Determining Cross-reactivity

To assess the cross-reactivity of this compound with H2, H3, and H4 histamine receptors, a series of in vitro pharmacological assays would be necessary. These experiments are designed to quantify the binding affinity and functional activity of the compound at each receptor subtype.

Experimental_Workflow Start Start: Characterize This compound Cross-reactivity Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay Functional Assays Start->Functional_Assay Determine_Ki Determine Ki values for H2, H3, & H4 Receptors Binding_Assay->Determine_Ki Select_Assay Select Appropriate Assay (cAMP or Calcium Mobilization) Functional_Assay->Select_Assay Data_Analysis Data Analysis and Selectivity Profile Generation Determine_Ki->Data_Analysis Determine_EC50_IC50 Determine EC50/IC50 values Select_Assay->Determine_EC50_IC50 Determine_EC50_IC50->Data_Analysis Conclusion Conclusion on Cross-reactivity Data_Analysis->Conclusion

Caption: General Experimental Workflow.
Radioligand Binding Assays

These assays measure the affinity of a compound for a receptor by competing with a radiolabeled ligand known to bind to the target receptor. The output is typically the inhibitory constant (Ki), with a lower Ki value indicating higher binding affinity.

Objective: To determine the binding affinity (Ki) of this compound for human H2, H3, and H4 receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the recombinant human H2, H3, or H4 receptor.[3]

  • Assay Buffer: Utilize a buffer appropriate for the specific receptor subtype (e.g., phosphate (B84403) buffer or Tris-HCl).

  • Radioligand: Select a high-affinity radiolabeled antagonist for each receptor subtype (e.g., [³H]-tiotidine for H2, [³H]-Nα-methylhistamine for H3, or [³H]-histamine for H4).

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of this compound.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).[3]

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.[3]

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response following receptor activation or inhibition. The choice of assay depends on the primary signaling pathway of the receptor.

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of this compound at H2, H3, and H4 receptors.

Methodology:

  • Cell Culture: Use cell lines stably expressing the human H2, H3, or H4 receptor.

  • Assay Principle:

    • H2 Receptor (Gs-coupled): Measure the ability of this compound to stimulate cAMP production (agonist effect) or to inhibit histamine-induced cAMP production (antagonist effect).

    • H3/H4 Receptors (Gi/o-coupled): Measure the ability of this compound to inhibit forskolin-stimulated cAMP production (agonist effect) or to reverse the inhibitory effect of a known agonist (antagonist effect).[2]

  • Procedure:

    • Plate the cells in a multi-well format.

    • Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[2]

    • Add increasing concentrations of this compound (for agonist testing) or a fixed concentration of a known agonist in the presence of increasing concentrations of this compound (for antagonist testing).

    • For H3/H4 receptors, stimulate with forskolin (B1673556) to induce a measurable cAMP level.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA).[2]

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.

Objective: To confirm the H1 antagonist activity of this compound and investigate any potential Gq-mediated signaling at other subtypes.

Methodology:

  • Cell Culture: Use cell lines expressing the target histamine receptor.

  • Calcium Indicator Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Assay Procedure:

    • Record a baseline fluorescence reading.

    • To test for antagonist activity, pre-incubate the cells with increasing concentrations of this compound.

    • Stimulate the cells with a known histamine receptor agonist (e.g., histamine for the H1 receptor).

  • Fluorescence Measurement: Monitor the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: Generate dose-response curves by plotting the peak fluorescence response against the log of the this compound concentration to determine the IC50 value.

Conclusion

This compound is a well-characterized H1 receptor antagonist. While its primary mechanism of action is established, a comprehensive understanding of its selectivity profile requires quantitative assessment of its activity at H2, H3, and H4 receptor subtypes. The experimental protocols outlined in this guide provide a robust framework for elucidating the cross-reactivity of this compound. Such data are essential for a complete pharmacological characterization, aiding in the prediction of potential off-target effects and informing the development of more selective antihistamines. Currently, the lack of such data in the public domain represents a knowledge gap in the pharmacology of this compound.

References

A Comparative Guide to Antazoline Sulfate and Amiodarone for Atrial Fibrillation Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Antazoline (B1665563) Sulfate and amiodarone (B1667116) for the pharmacological conversion of atrial fibrillation (AF). The information presented is based on available experimental data to support researchers, scientists, and drug development professionals in their understanding of these two antiarrhythmic agents.

Executive Summary

Antazoline sulfate, a first-generation antihistamine with antiarrhythmic properties, has emerged as a promising agent for the rapid conversion of recent-onset atrial fibrillation. Clinical evidence suggests that intravenous antazoline may offer a faster onset of action and, in some studies, a higher conversion rate compared to the more established antiarrhythmic, amiodarone. Amiodarone, a potent class III antiarrhythmic agent, is widely used for both rhythm and rate control in AF but has a more delayed onset of action when used for pharmacological cardioversion. This guide will delve into the comparative efficacy, safety, and mechanistic profiles of these two compounds.

Data Presentation: Efficacy and Safety

The following tables summarize the key quantitative data from comparative studies on the efficacy and safety of this compound and amiodarone in the conversion of atrial fibrillation.

Table 1: Efficacy of Antazoline vs. Amiodarone for Atrial Fibrillation Conversion

StudyDrug RegimenNumber of PatientsConversion RateMedian Time to Conversion
CANT Study [1][2]Antazoline109 (alone or in combination)85.3% (alone)Not Reported
Amiodarone210 (alone or in combination)66.7% (alone)Not Reported
CANT II Study [3]Antazoline600 (monotherapy)78.3%Not Reported
Amiodarone287 (monotherapy)66.9%Not Reported
AnProAF Study [4]Antazoline4663%10 minutes
Propafenone (B51707) (comparator)4852.1%30 minutes

Table 2: Safety Profile of Antazoline vs. Amiodarone in Atrial Fibrillation Conversion

StudyDrugAdverse Events Profile
CANT Study [1][2]AntazolineNo safety endpoints (bradycardia <45 bpm, hypotension, syncope, or death) were reported in the antazoline group.
Amiodarone (and other non-antazoline)5 incidents of safety endpoints occurred in the non-antazoline cohort.
CANT II Study [3]AntazolineThe risk of adverse events was comparable to the non-antazoline group in the post-propensity score matching analysis.
Amiodarone (and other non-antazoline)The rate of the composite safety endpoint was higher in the antazoline alone group compared to the amiodarone cohort before propensity score matching (5.2% vs 2.1%).

Experimental Protocols

CANT and CANT II Studies (Retrospective, Multicenter Registry)
  • Objective: To evaluate the efficacy and safety of intravenous antazoline for pharmacological cardioversion of AF in a real-world setting.[3]

  • Patient Population: Patients with recent-onset AF (typically <48 hours) presenting to the emergency department who were candidates for pharmacological cardioversion.[1][2][3]

  • Drug Administration:

    • Antazoline: Administered intravenously, typically as a slow bolus of 100 to 200 mg, which could be repeated.[3]

    • Amiodarone: Administered intravenously, generally as a loading dose of 150 mg over 10 minutes, followed by a continuous infusion.[1][3]

  • Primary Endpoint: Successful conversion to sinus rhythm within a specified timeframe (e.g., within 12 hours in the CANT II study).[3]

AnProAF Study (Single-Center, Randomized, Double-Blind)
  • Objective: To compare the clinical efficacy and safety of intravenous antazoline and propafenone for the rapid conversion of nonvalvular paroxysmal AF.[4]

  • Patient Population: Patients with AF lasting less than 48 hours, in stable cardiopulmonary condition, and without heart failure.[4]

  • Drug Administration:

    • Antazoline: Intravenous administration up to a cumulative dose of 300 mg.[4]

    • Propafenone: Intravenous administration up to a cumulative dose of 140 mg.[4]

  • Primary Endpoint: Conversion of AF to sinus rhythm confirmed by electrocardiography.[4]

Mechanism of Action and Signaling Pathways

This compound

Antazoline is classified as a first-generation antihistamine with Class Ia antiarrhythmic properties, similar to quinidine. Its primary mechanism of action in atrial fibrillation involves the blockade of sodium and potassium channels.

  • Sodium Channel Blockade: By blocking the fast inward sodium current (INa), antazoline slows the upstroke of the cardiac action potential (Phase 0), which in turn decreases conduction velocity in the atria.

  • Potassium Channel Blockade: Antazoline also blocks the delayed rectifier potassium current (IKr), which prolongs the duration of the action potential (Phase 3) and increases the effective refractory period (ERP) of atrial myocytes. This makes the atrial tissue less susceptible to re-entrant circuits that sustain AF.[5]

Antazoline_Mechanism cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects cluster_outcome Therapeutic Outcome Antazoline This compound Na_Channel Voltage-gated Sodium Channel (INa) Antazoline->Na_Channel Inhibition K_Channel Delayed Rectifier Potassium Channel (IKr) Antazoline->K_Channel Inhibition Phase0 Decreased Phase 0 Depolarization Slope Na_Channel->Phase0 APD Action Potential Duration (APD) Prolongation K_Channel->APD Conduction Slowing of Conduction Velocity Phase0->Conduction ERP Effective Refractory Period (ERP) Prolongation APD->ERP Conversion Conversion of Atrial Fibrillation Conduction->Conversion ERP->Conversion

Caption: Proposed mechanism of action of this compound.
Amiodarone

Amiodarone is a complex antiarrhythmic drug with effects spanning all four Vaughan-Williams classes. Its primary action is as a Class III agent.

  • Potassium Channel Blockade (Class III): Amiodarone predominantly blocks the delayed rectifier potassium current (IK), significantly prolonging the repolarization phase (Phase 3) of the cardiac action potential and the effective refractory period in all cardiac tissues.[6][7]

  • Sodium Channel Blockade (Class I): It also exhibits a use-dependent blockade of fast sodium channels, which slows conduction velocity, particularly at higher heart rates.[6]

  • Non-competitive Beta-Adrenergic Blockade (Class II): Amiodarone has anti-adrenergic effects, reducing sympathetic stimulation of the heart.[6]

  • Calcium Channel Blockade (Class IV): It weakly blocks calcium channels, which can slow sinoatrial and atrioventricular nodal conduction.[6]

Amiodarone_Mechanism cluster_channels Multiple Ion Channels & Receptors cluster_effects Broad Electrophysiological Effects cluster_outcome Therapeutic Outcome Amiodarone Amiodarone K_Channel Potassium Channels (IKr, IKs) Amiodarone->K_Channel Blockade Na_Channel Sodium Channels (INa) Amiodarone->Na_Channel Blockade Beta_Receptor Beta-Adrenergic Receptors Amiodarone->Beta_Receptor Blockade Ca_Channel Calcium Channels (ICa-L) Amiodarone->Ca_Channel Blockade APD_ERP Prolongation of APD and ERP (Class III) K_Channel->APD_ERP Conduction Slowing of Conduction (Class I) Na_Channel->Conduction Sympathetic Reduced Sympathetic Activity (Class II) Beta_Receptor->Sympathetic AV_Node Slowing of AV Nodal Conduction (Class IV) Ca_Channel->AV_Node Conversion Conversion and Maintenance of Sinus Rhythm APD_ERP->Conversion Conduction->Conversion Sympathetic->Conversion AV_Node->Conversion

Caption: Multi-channel blocking mechanism of Amiodarone.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a clinical trial comparing intravenous antazoline and amiodarone for the conversion of acute atrial fibrillation.

Experimental_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_monitoring Monitoring and Data Collection cluster_endpoint Primary Endpoint Assessment cluster_analysis Data Analysis Patient_Pool Patients with Acute Atrial Fibrillation (<48h) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment (e.g., hemodynamic stability, no structural heart disease) Patient_Pool->Inclusion_Exclusion Consent Informed Consent Inclusion_Exclusion->Consent Randomize Randomization Consent->Randomize Antazoline_Arm Intravenous Antazoline Administration Randomize->Antazoline_Arm Group A Amiodarone_Arm Intravenous Amiodarone Administration Randomize->Amiodarone_Arm Group B ECG_Monitoring Continuous ECG Monitoring Antazoline_Arm->ECG_Monitoring Vital_Signs Vital Signs and Adverse Event Monitoring Antazoline_Arm->Vital_Signs Amiodarone_Arm->ECG_Monitoring Amiodarone_Arm->Vital_Signs Conversion_Assessment Assessment of Conversion to Sinus Rhythm ECG_Monitoring->Conversion_Assessment Data_Analysis Statistical Analysis of Conversion Rates, Time to Conversion, and Safety Data Vital_Signs->Data_Analysis Conversion_Assessment->Data_Analysis

Caption: Generalized experimental workflow for a comparative clinical trial.

Conclusion

The available evidence suggests that this compound is a promising and effective option for the rapid pharmacological conversion of recent-onset atrial fibrillation, potentially offering a faster time to conversion and a favorable acute safety profile compared to amiodarone in specific patient populations. Amiodarone remains a cornerstone of AF management due to its broad antiarrhythmic effects and efficacy in patients with structural heart disease, though its onset of action for cardioversion is slower. Further large-scale, randomized controlled trials are warranted to definitively establish the comparative efficacy and safety of antazoline and to delineate its precise role in the management of atrial fibrillation. Researchers and drug development professionals should consider the distinct electrophysiological profiles and clinical data of both agents when designing future studies and developing novel antiarrhythmic therapies.

References

Comparative Analysis of Antazoline Sulfate and Levocabastine in Allergy Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available clinical and preclinical data on two prominent antihistamines, Antazoline Sulfate and Levocabastine, reveals distinct profiles in the management of allergic responses, particularly in the context of allergic conjunctivitis. While both agents effectively target the histamine (B1213489) H1 receptor, differences in their onset of action, additional pharmacological properties, and tolerability have been noted in various studies.

This guide provides a detailed comparison of this compound and Levocabastine, presenting available quantitative data, experimental methodologies, and visualizations of relevant biological pathways and workflows to aid researchers, scientists, and drug development professionals in their understanding and evaluation of these compounds.

Mechanism of Action: Targeting the Histamine H1 Receptor

Both Antazoline and Levocabastine exert their primary therapeutic effect by acting as antagonists at the histamine H1 receptor.[1][2] Histamine, a key mediator in allergic reactions, binds to H1 receptors on various cells, triggering a cascade of events that lead to the classic symptoms of allergy, such as itching, redness (hyperemia), and swelling (edema). By blocking this interaction, both drugs effectively mitigate these symptoms.

A key difference lies in their classification and additional properties. Antazoline is a first-generation antihistamine and is known to possess anticholinergic properties.[2] Levocabastine, on the other hand, is a second-generation antihistamine, generally characterized by a more selective action on peripheral H1 receptors.

dot```dot graph "Allergic_Response_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Allergen [label="Allergen", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MastCell [label="Mast Cell", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Histamine [label="Histamine Release", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H1Receptor [label="H1 Receptor", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Symptoms [label="Allergic Symptoms\n(Itching, Redness, Swelling)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Antihistamines [label="this compound &\nLevocabastine", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Allergen -> MastCell [label="Binds to IgE on surface"]; MastCell -> Histamine [label="Degranulation"]; Histamine -> H1Receptor [label="Binds to"]; H1Receptor -> Symptoms [label="Activates signaling cascade"]; Antihistamines -> H1Receptor [label="Block binding of Histamine", style=dashed, color="#EA4335"]; }

Caption: Experimental workflow for a typical guinea pig model of allergic conjunctivitis.

In Vitro Pharmacological Profile

In vitro studies provide valuable quantitative data on the direct interaction of these drugs with their molecular targets. A key parameter is the binding affinity to the histamine H1 receptor, often expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

A study comparing the receptor affinity of various antihistamines reported the following Ki values for the H1 receptor:

Compound H1 Receptor Binding Affinity (Ki) in nM Reference
Antazoline 1163[3]
Levocabastine 420[3]

These values suggest that Levocabastine has a higher binding affinity for the H1 receptor compared to Antazoline.

Regarding other mechanisms, while Antazoline is known for its anticholinergic effects, specific comparative in vitro data on mast cell stabilization for both compounds from a single study is not readily available in the reviewed literature. Mast cell stabilizers work by preventing the degranulation of mast cells, thereby inhibiting the release of histamine and other inflammatory mediators. [4][5]

Conclusion

The choice between these two agents in a research or drug development context will depend on the specific therapeutic goals. For applications where a rapid onset of action is paramount, formulations containing Antazoline may be advantageous. For indications requiring sustained action and high tolerability, Levocabastine presents a strong profile. Further head-to-head preclinical and in vitro studies are warranted to provide a more comprehensive comparative analysis of their mast cell stabilizing and anticholinergic properties.

References

A Comparative Efficacy Analysis of Antazoline Sulfate and Azelastine in Rhinitis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Antazoline (B1665563) Sulfate and Azelastine in the context of rhinitis models. While both compounds are histamine (B1213489) H1 receptor antagonists, their profiles differ significantly in terms of their generation, mechanism of action, and the depth of available clinical data for rhinitis treatment. This document synthesizes the current scientific literature to aid in research and development decisions.

Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, driven by an IgE-mediated response to allergens. The resulting release of histamine and other inflammatory mediators leads to characteristic symptoms such as sneezing, rhinorrhea, nasal congestion, and itching. Histamine H1 receptor antagonists (antihistamines) are a cornerstone of symptomatic treatment. This guide focuses on a comparative analysis of a first-generation antihistamine, Antazoline, and a second-generation agent, Azelastine.

Antazoline is a first-generation antihistamine with established H1 receptor antagonist and anticholinergic properties.[1][2] It is primarily used topically, often in combination with a vasoconstrictor like naphazoline, for the relief of allergic conjunctivitis.[1] While also indicated for nasal congestion, detailed clinical efficacy data in rhinitis models is limited in the public domain.[3]

Azelastine is a second-generation antihistamine that is widely used for the treatment of both allergic and non-allergic rhinitis.[4][5][6] It is distinguished by its dual mechanism of action, acting as a potent H1 receptor antagonist and also exhibiting anti-inflammatory effects.[7][8] Extensive clinical trials have evaluated its efficacy and safety as a nasal spray.[9][10]

Mechanism of Action

The therapeutic effects of Antazoline and Azelastine in rhinitis are primarily mediated by their interaction with the histamine H1 receptor, though Azelastine possesses a broader pharmacological profile.

Antazoline Sulfate: As a first-generation antihistamine, Antazoline competitively and reversibly binds to the histamine H1 receptor, blocking the action of endogenous histamine.[1][11] This antagonism alleviates symptoms directly mediated by histamine, such as sneezing, itching, and rhinorrhea. Antazoline also possesses anticholinergic properties, which can contribute to a drying effect on the nasal mucosa.[2][12]

Azelastine: Azelastine is a potent and selective H1 receptor antagonist.[7][13] Beyond this primary mechanism, it has demonstrated a wider range of anti-inflammatory activities that contribute to its efficacy in rhinitis.[8][14] These include:

  • Inhibition of the release of inflammatory mediators such as leukotrienes, kinins, and cytokines from mast cells and other inflammatory cells.[7][15]

  • Inhibition of the expression of intercellular adhesion molecule 1 (ICAM-1), which plays a role in the recruitment of inflammatory cells.[16]

  • Stabilization of mast cells, preventing their degranulation and the subsequent release of histamine and other pro-inflammatory substances.[16]

Signaling Pathway Diagrams

Antazoline_Mechanism Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to Symptoms Rhinitis Symptoms (Sneezing, Itching, Rhinorrhea) H1_Receptor->Symptoms Activates Antazoline This compound Antazoline->H1_Receptor Blocks

Caption: Antazoline's primary mechanism of action.

Azelastine_Mechanism cluster_direct Direct H1 Antagonism cluster_anti_inflammatory Anti-inflammatory Effects Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to Symptoms Rhinitis Symptoms H1_Receptor->Symptoms Activates Azelastine_H1 Azelastine Azelastine_H1->H1_Receptor Blocks Azelastine_Inflam Azelastine Mast_Cell Mast Cell Azelastine_Inflam->Mast_Cell Stabilizes Mediators Inflammatory Mediators (Leukotrienes, Cytokines) Mast_Cell->Mediators Releases Mediators->Symptoms Azelastine_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (TNSS, Medical History) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_Aze Azelastine Nasal Spray (e.g., 2 sprays/nostril BID) Randomization->Treatment_Aze Group 1 Treatment_Placebo Placebo Nasal Spray Randomization->Treatment_Placebo Group 2 Treatment_Period Treatment Period (e.g., 2-4 weeks) Treatment_Aze->Treatment_Period Treatment_Placebo->Treatment_Period Follow_up Follow-up Visits (Symptom Diaries, TNSS) Treatment_Period->Follow_up Data_Analysis Data Analysis (Change from Baseline in TNSS) Follow_up->Data_Analysis

References

Antazoline Sulfate: A Renewed Look at an Older Antiarrhythmic in the Era of Modern Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of antiarrhythmic drug therapy has evolved significantly, moving towards agents with highly specific ion channel targets. However, the first-generation antihistamine, Antazoline (B1665563), historically noted for its "quinidine-like" antiarrhythmic properties, is experiencing a resurgence in interest, particularly for the acute pharmacological cardioversion of atrial fibrillation (AF). This guide provides an objective comparison of the electrophysiological properties and clinical efficacy of Antazoline Sulfate against modern, more selective sodium, potassium, and calcium channel blockers, supported by available experimental and clinical data.

Mechanism of Action: A Multi-Channel Approach vs. Selective Blockade

Modern antiarrhythmic drugs are typically categorized by the Vaughan Williams classification, which groups them based on their primary mechanism of action on cardiac ion channels.[1][2] Antazoline, while not formally classified, exhibits properties that align primarily with Class I agents, but with additional effects characteristic of other classes.

This compound: The antiarrhythmic effect of antazoline is attributed to its interaction with multiple ion channels. Its "quinidine-like" properties suggest it belongs to the Class Ia subgroup.[3] Experimental and clinical evidence indicates that antazoline blocks both sodium (Na+) and potassium (K+) channels .[1][4][5]

  • Sodium Channel Blockade: The prolongation of the QRS duration and the HV interval observed in electrophysiology studies points to a significant effect on the fast inward sodium current (I_Na), which is the hallmark of Class I antiarrhythmics.[6][7] This action slows the depolarization phase (Phase 0) of the cardiac action potential, reducing conduction velocity in the atria, ventricles, and His-Purkinje system.

  • Potassium Channel Blockade: Antazoline also prolongs the QT interval, which is indicative of delayed repolarization due to the blockade of outward potassium currents, such as the rapidly activating delayed rectifier potassium current (I_Kr), which is encoded by the hERG gene.[5][8] This effect is characteristic of Class III antiarrhythmics. One study noted that while antazoline does inhibit the hERG current, this effect was less pronounced than that of quinidine.[5]

  • Anticholinergic Properties: As a first-generation antihistamine, antazoline also possesses anticholinergic (vagolytic) properties, which can increase the sinus rate and may influence atrioventricular (AV) nodal conduction.[4][6]

Modern Channel Blockers: In contrast, modern antiarrhythmics are often developed for greater selectivity.

  • Class Ic Agents (e.g., Flecainide (B1672765), Propafenone): These are potent blockers of the fast sodium channel with minimal effect on the action potential duration.[2] Their primary effect is a marked slowing of conduction velocity.

  • Class III Agents (e.g., Amiodarone (B1667116), Dofetilide, Sotalol): These drugs predominantly block potassium channels, leading to a significant prolongation of the action potential duration and the effective refractory period (ERP).[9] Amiodarone is a notable exception, as it exhibits complex pharmacology with effects from all four Vaughan Williams classes.[9]

  • Class IV Agents (e.g., Verapamil, Diltiazem): These agents block L-type calcium channels, primarily affecting the sinoatrial (SA) and atrioventricular (AV) nodes by slowing the heart rate and AV nodal conduction.

cluster_Antazoline This compound cluster_Modern Modern Channel Blockers A_Na Sodium Channels (I_Na) A_K Potassium Channels (I_Kr) A_ACh Muscarinic Receptors (Anticholinergic) M_Na Class Ic (e.g., Flecainide) Potent Sodium Channel Blockade M_K Class III (e.g., Dofetilide) Potent Potassium Channel Blockade M_Ca Class IV (e.g., Verapamil) Calcium Channel Blockade

Figure 1: Comparison of primary targets for Antazoline and modern channel blockers.

Comparative Electrophysiological Effects

The differing mechanisms of action translate into distinct electrophysiological signatures. While direct preclinical comparative studies are scarce, data from separate human electrophysiology studies allow for a qualitative and semi-quantitative comparison.

Table 1: Comparison of Electrophysiological Effects on the Heart

ParameterThis compoundClass Ic (Flecainide/Propafenone)Class III (Amiodarone/Dofetilide)Class IV (Verapamil)
Heart Rate Increase or No Change[6]No significant changeDecrease[9]Decrease
PR Interval No significant change[5]ProlongationProlongationProlongation
QRS Duration Prolongation[5][6][7]Marked ProlongationMild Prolongation (Amiodarone)No significant change
QTc Interval Prolongation[5][6][7]No significant change or mild increaseMarked Prolongation[9]No significant change
Atrial ERP Prolongation[6]ProlongationMarked ProlongationNo significant change
AV Nodal ERP No significant change or decrease[6]ProlongationProlongationMarked Prolongation
His-Purkinje Conduction (HV Interval) Prolongation[6][7]Marked ProlongationMild ProlongationNo significant change

Note: Effects can be dose- and rate-dependent. Amiodarone exhibits properties of multiple classes.

The most notable feature of antazoline is its combined effect of QRS and QTc prolongation, reflecting its dual action on sodium and potassium channels.[5][6] A unique property is the lack of significant negative effect on sinus node function and atrioventricular conduction, which contrasts with many other antiarrhythmic drugs.[6][7]

Figure 2: Simplified effect of channel blockers on the cardiac action potential.

Comparative Clinical Efficacy in Atrial Fibrillation

The primary modern application of intravenous antazoline is the pharmacological cardioversion of recent-onset AF. Several studies have compared its efficacy directly with modern channel blockers, particularly the Class Ic agent propafenone (B51707) and the multi-channel blocker amiodarone.

Table 2: Clinical Efficacy in Pharmacological Cardioversion of Recent-Onset Atrial Fibrillation

Study / ComparisonDrug(s)Success Rate (Conversion to Sinus Rhythm)Median Time to ConversionKey Findings & Citation(s)
AnProAF (RCT) Antazoline63.0%10 minutesEfficacy comparable to propafenone, but significantly faster onset of action.[4][10]
Propafenone52.1%30 minutes
CANT Study (Registry) Antazoline (alone)85.3%Not ReportedAntazoline had a higher success rate than amiodarone and was comparable to propafenone.[1]
Propafenone (alone)78.6%Not Reported
Amiodarone (alone)66.7%Not Reported
Springer et al. (Retrospective) Antazoline84.3%31.7 minutes (mean)Antazoline was more effective and faster than amiodarone and propafenone.[11][12]
Propafenone75.6%Not Reported
Amiodarone68.8%120.3 minutes (mean, non-antazoline group)
FlecainideNot directly compared, but included in non-antazoline group.

These studies consistently show that antazoline is an effective agent for AF cardioversion, with an efficacy that is at least comparable, and in some cases superior, to propafenone and amiodarone.[1][4][11][12] A significant advantage highlighted in multiple studies is its rapid onset of action.[4][10][11]

Experimental Protocols

The data presented are derived from established experimental models in cardiac electrophysiology. Below are representative methodologies for key experiments.

In Vivo Electrophysiology (EP) Study in Humans
  • Objective: To assess the effect of a drug on intracardiac conduction intervals, refractory periods, and arrhythmia inducibility.

  • Protocol:

    • Patient Selection: Patients undergoing EP studies for other clinical indications are recruited. Antiarrhythmic drugs are withheld for at least five half-lives prior to the study.

    • Catheter Placement: Multiple electrode catheters are placed in the heart under fluoroscopic guidance (e.g., high right atrium, His bundle region, coronary sinus, right ventricular apex).

    • Baseline Measurements: Baseline electrophysiological parameters are recorded, including sinus cycle length, PR interval, QRS duration, QT interval, AH interval (AV nodal conduction), and HV interval (His-Purkinje conduction). Atrial and ventricular effective refractory periods (ERPs) are determined using programmed electrical stimulation.

    • Drug Administration: The investigational drug (e.g., Antazoline) is administered intravenously, often in incremental doses (e.g., 100 mg boluses up to a total of 300 mg).[7]

    • Post-Drug Measurements: Electrophysiological parameters are reassessed after each dose and at the end of the infusion to determine drug-induced changes.

    • Arrhythmia Induction: Pacing protocols are used to attempt to induce arrhythmias both at baseline and after drug administration to test the drug's efficacy.

Patch-Clamp Electrophysiology on Isolated Cardiomyocytes
  • Objective: To measure the effect of a drug on specific ion currents (e.g., I_Na, I_Kr) and to determine the half-maximal inhibitory concentration (IC50).

  • Protocol:

    • Cell Isolation: Single ventricular or atrial myocytes are isolated from animal hearts (e.g., rabbit, guinea pig) or derived from human induced pluripotent stem cells (hiPSCs).

    • Pipette and Solutions: A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution mimicking the intracellular environment. The cell is bathed in an external solution mimicking the extracellular space.

    • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal".

    • Whole-Cell Configuration: The membrane patch under the pipette is ruptured, allowing electrical access to the entire cell.

    • Voltage-Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV). Specific voltage protocols are applied to elicit and isolate the ion current of interest (e.g., a depolarization step to -10 mV to measure peak I_Na).

    • Drug Perfusion: The external solution is exchanged for one containing the drug at various concentrations.

    • Data Analysis: The reduction in current amplitude at each drug concentration is measured to construct a dose-response curve and calculate the IC50 value.

cluster_workflow General Workflow for Antiarrhythmic Drug Evaluation A In Vitro Ion Channel Screening (Patch Clamp) B Ex Vivo Tissue/Organ Models (Langendorff Heart) A->B Determine IC50 & Mechanism C In Vivo Animal Models B->C Assess Effects on APD & ERP D Human Clinical Trials (EP Studies) C->D Evaluate Efficacy & Safety

Figure 3: A typical preclinical to clinical evaluation workflow for antiarrhythmics.

Summary and Future Directions

This compound presents a complex pharmacological profile, acting as both a sodium and potassium channel blocker. This multi-channel blockade likely contributes to its high clinical efficacy in the cardioversion of atrial fibrillation, an efficacy that rivals or exceeds that of modern agents like propafenone and amiodarone in several clinical studies. Its rapid onset of action is a distinct clinical advantage.

However, a significant gap in the current literature is the lack of precise quantitative data on Antazoline's potency for specific cardiac ion channels (i.e., IC50 values for NaV1.5, hERG, etc.). Such data would be invaluable for a more direct comparison with modern, highly selective channel blockers and for a better understanding of its therapeutic window and proarrhythmic potential. The prolongation of both QRS and QTc intervals warrants caution, and its use should be considered carefully in patients with underlying structural heart disease or conduction abnormalities.

For drug development professionals, Antazoline serves as an interesting case study. Its multi-channel blocking characteristics, while less "clean" than modern selective agents, may offer a synergistic antiarrhythmic effect, particularly in the complex substrate of atrial fibrillation. Further research using modern electrophysiological techniques to quantify its ion channel kinetics and preclinical head-to-head studies against Class Ic and III agents could precisely define its place in the antiarrhythmic armamentarium and potentially inspire the development of novel multi-target antiarrhythmic drugs.

References

Safety Operating Guide

Proper Disposal of Antazoline Sulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Antazoline Sulfate is critical for environmental protection and adherence to regulatory standards. This document provides essential procedural guidance for researchers, scientists, and drug development professionals.

This compound, an antihistamine, requires careful handling and disposal. While not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), improper disposal can still pose environmental risks. Therefore, it is imperative to follow established protocols to mitigate any potential harm.

Regulatory Compliance

Disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The primary regulatory bodies overseeing pharmaceutical waste in the United States are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with specific local and institutional policies.

Recommended Disposal Procedures

Based on safety data sheets and general pharmaceutical waste guidelines, the following step-by-step procedure is recommended for the disposal of this compound:

  • Do Not Dispose in Sanitary Sewer or General Waste: this compound should not be flushed down the drain or disposed of in regular trash.[3] Discharge into the environment must be avoided to prevent contamination of water systems.[1]

  • Segregate and Contain:

    • Unused or expired this compound should be kept in its original or a clearly labeled, sealed container.

    • For spills, collect the material using appropriate personal protective equipment (PPE), such as gloves and safety glasses.[1] Dampen the spilled solid with water to prevent dusting before sweeping it into a suitable container for disposal.

  • Engage a Licensed Waste Disposal Contractor: The most appropriate method for the disposal of this compound is to entrust it to a licensed waste disposal company.[4] These companies are equipped to handle pharmaceutical waste in a compliant and environmentally sound manner.

  • Primary Disposal Methods:

    • Incineration: The preferred method for disposing of non-hazardous pharmaceutical waste is incineration in a licensed facility.[3] This process should be done after mixing the this compound with a suitable combustible material.

    • Licensed Landfill: Burial in a licensed landfill is another potential disposal option. However, this should only be considered if incineration is not feasible and it is permitted by local regulations.

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

start This compound Waste Generated assess Assess Waste Category (Unused, Expired, Contaminated) start->assess contain Segregate and Place in a Labeled, Sealed Container assess->contain no_sewer Prohibited Disposal Routes contain->no_sewer consult_ehs Consult Institutional EHS for Specific Guidance contain->consult_ehs sewer Sanitary Sewer no_sewer->sewer Do Not Use trash General Trash no_sewer->trash Do Not Use licensed_disposal Transfer to a Licensed Waste Disposal Contractor consult_ehs->licensed_disposal disposal_method Select Approved Disposal Method licensed_disposal->disposal_method incineration Incineration at a Permitted Facility disposal_method->incineration Preferred landfill Burial in a Licensed Landfill disposal_method->landfill Alternative end Disposal Complete incineration->end landfill->end

This compound Disposal Workflow

Quantitative Data Summary

There is no specific quantitative data available for the disposal of this compound. The key takeaway from safety data sheets is the qualitative instruction to dispose of the substance in accordance with regulations, utilizing a licensed disposal facility.

ParameterValueSource
RCRA Hazardous WasteNoSafety Data Sheets
Recommended DisposalIncineration or Licensed LandfillSafety Data Sheets
Sewer/Trash DisposalProhibitedSafety Data Sheets[3]

By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, thereby protecting both personnel and the environment.

References

Personal protective equipment for handling Antazoline Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Antazoline Sulfate

This document provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment.

This compound is categorized as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the safety measures outlined below is imperative to mitigate risks.

Hazard Identification and Classification
Hazard ClassGHS PictogramSignal WordHazard Statement
Acute toxicity, OralGHS07WarningH302: Harmful if swallowed[1][2]
Skin corrosion/irritationGHS07WarningH315: Causes skin irritation[1][2]
Serious eye damage/eye irritationGHS07WarningH319: Causes serious eye irritation[1][2]
Specific target organ toxicity — single exposureGHS07WarningH335: May cause respiratory irritation[1][2]
Personal Protective Equipment (PPE)

Proper selection and use of PPE is the final barrier against exposure. The following PPE is mandatory when handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be required for large quantities or splash hazards.To prevent eye irritation or serious eye damage from dust or splashes.[1][3]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile or neoprene).To prevent skin irritation and absorption.[1][4][5]
Body Protection Laboratory coat or disposable gown.To protect skin and clothing from contamination.[3][4]
Respiratory Protection NIOSH-approved respirator (e.g., N95) for dust-forming activities. Use in a well-ventilated area is crucial.To prevent respiratory tract irritation from dust inhalation.[3][4]

Operational Plans

Step-by-Step Handling Procedure
  • Preparation :

    • Ensure a well-ventilated work area, such as a chemical fume hood.[1][4]

    • Assemble all necessary equipment and materials before starting.

    • Don the appropriate PPE as specified in the table above.

  • Handling :

    • Avoid the formation of dust and aerosols.[1][4]

    • Do not eat, drink, or smoke in the handling area.[1][4]

    • Wash hands thoroughly after handling the substance.[1][4]

    • Keep the container tightly closed when not in use.[1]

  • Storage :

    • Store in a cool, dry, and well-ventilated area.[4]

    • Keep away from incompatible materials and ignition sources.[1][4]

    • Store in a locked-up location.[1]

    • Recommended storage temperature is between 20°C - 25°C.

Emergency Procedures
Emergency SituationFirst-Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1][2]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention if skin irritation occurs.[1][2]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Seek medical help if you feel unwell.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1]
Spill For minor spills, use dry clean-up procedures and avoid generating dust.[4] Dampen with water to prevent dusting before sweeping.[4] Collect the material in a suitable, labeled container for disposal.[1][4] For major spills, evacuate the area and alert emergency responders.[4]
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1] Wear self-contained breathing apparatus for firefighting if necessary.[1]

Disposal Plan

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.

  • Waste Characterization : The waste is considered hazardous due to its toxicity and irritation properties.

  • Containerization :

    • Collect waste in a suitable, closed, and clearly labeled container.[1]

    • Do not mix with other waste streams unless explicitly permitted.

  • Disposal Method :

    • Dispose of the contents and container at an approved waste disposal facility.[1]

    • Do not allow the chemical to enter drains or waterways.[1][2]

Experimental Workflow and Safety Checkpoints

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency start Start ppe Don Appropriate PPE start->ppe ventilation Ensure Proper Ventilation ppe->ventilation handle Handle this compound (Avoid Dust/Aerosols) ventilation->handle decontaminate Decontaminate Work Area handle->decontaminate spill Spill Occurs? handle->spill exposure Exposure Occurs? handle->exposure storage Store Properly dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash Wash Hands remove_ppe->wash wash->start New Task spill_procedure Follow Spill Procedure spill->spill_procedure first_aid Administer First Aid exposure->first_aid

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Antazoline Sulfate
Reactant of Route 2
Antazoline Sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.